molecular formula C14H12BrFO B2424960 4-(2-Fluorobenzyloxy)benzyl bromide CAS No. 1042659-03-9

4-(2-Fluorobenzyloxy)benzyl bromide

Cat. No.: B2424960
CAS No.: 1042659-03-9
M. Wt: 295.151
InChI Key: DEOCIELKSLVREY-UHFFFAOYSA-N
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Description

4-(2-Fluorobenzyloxy)benzyl bromide is a useful research compound. Its molecular formula is C14H12BrFO and its molecular weight is 295.151. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-4-[(2-fluorophenyl)methoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrFO/c15-9-11-5-7-13(8-6-11)17-10-12-3-1-2-4-14(12)16/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOCIELKSLVREY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)CBr)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-(2-Fluorobenzyloxy)benzyl bromide chemical structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to 4-(2-Fluorobenzyloxy)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated aromatic ether of significant interest in synthetic organic chemistry, particularly as a versatile intermediate in the development of novel pharmaceutical agents. Its structure combines a reactive benzyl bromide moiety with a fluorinated benzyloxy group, making it a valuable building block for introducing this specific pharmacophore into target molecules. This document provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed plausible synthesis protocol, and its application in medicinal chemistry, particularly as an intermediate for neurologically active compounds.

Chemical Structure and Properties

The chemical structure of this compound consists of a central benzene ring substituted at the 1-position with a bromomethyl group and at the 4-position with a 2-fluorobenzyloxy ether linkage.

Chemical Structure:

Physicochemical Data
PropertyValueSource
Molecular Formula C₁₄H₁₂BrFOCalculated
Molecular Weight 295.15 g/mol Calculated
Appearance Colorless to pale yellow liquid or low-melting solidPredicted[1][2]
Solubility Soluble in organic solvents (e.g., CH₂Cl₂, CHCl₃, THF, Acetonitrile); Insoluble in waterPredicted
Reactivity Moisture sensitive, lachrymator, corrosivePredicted[1][2]
Boiling Point > 200 °C (decomposes)Estimated
Melting Point Not determinedN/A

Note: The properties are estimated based on analogous compounds such as benzyl bromide and its derivatives. As a reactive benzyl bromide, it should be handled with care in a well-ventilated fume hood, avoiding exposure to moisture, skin, and eyes.

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process. The first step is the synthesis of the ether precursor, 4-(2-Fluorobenzyloxy)toluene, via Williamson ether synthesis. The second step is the radical bromination of the benzylic methyl group.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Benzylic Bromination p-Cresol reagents1 K₂CO₃, Acetone Reflux p-Cresol->reagents1 2-Fluorobenzyl bromide 2-Fluorobenzyl bromide->reagents1 4-(2-Fluorobenzyloxy)toluene Intermediate 4-(2-Fluorobenzyloxy)toluene->Intermediate Purification & Use reagents1->4-(2-Fluorobenzyloxy)toluene reagents2 NBS, AIBN CCl₄, Reflux Intermediate->reagents2 Target_Compound This compound reagents2->Target_Compound

Caption: Proposed two-step synthesis of this compound.
Experimental Protocol

Step 1: Synthesis of 4-(2-Fluorobenzyloxy)toluene

This procedure is adapted from standard Williamson ether synthesis protocols for phenols.

  • Reagents and Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-cresol (10.81 g, 0.1 mol), anhydrous potassium carbonate (20.73 g, 0.15 mol), and acetone (250 mL).

  • Addition of Alkylating Agent: While stirring the suspension, add 2-fluorobenzyl bromide (18.9 g, 0.1 mol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the solid residue with acetone (2 x 30 mL).

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator. Dissolve the resulting crude oil in dichloromethane (150 mL) and wash with 1M NaOH solution (2 x 50 mL) to remove any unreacted p-cresol, followed by a wash with brine (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. The product, 4-(2-Fluorobenzyloxy)toluene, can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

This procedure is a standard Wohl-Ziegler reaction for benzylic bromination using N-Bromosuccinimide (NBS).[3][4][5]

  • Reagents and Setup: In a 500 mL round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve the 4-(2-Fluorobenzyloxy)toluene (21.62 g, 0.1 mol) from Step 1 in carbon tetrachloride (CCl₄, 250 mL). Note: CCl₄ is hazardous; acetonitrile can be a safer alternative solvent.[6]

  • Initiator and Brominating Agent: Add N-Bromosuccinimide (NBS) (18.67 g, 0.105 mol) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.164 g, 0.001 mol) to the solution.[7]

  • Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄). The reaction can also be initiated using a UV or a household compact fluorescent lamp.[6][8] The reaction is typically complete within 1-3 hours, which can be observed by the consumption of the starting material (via TLC or GC) and the succinimide byproduct floating at the top of the solvent.

  • Workup: Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the succinimide.

  • Isolation: Filter the mixture to remove the succinimide and wash the solid with a small amount of cold CCl₄.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. This product is often used in the next synthetic step without further purification due to its high reactivity. If required, it can be purified by recrystallization from a suitable solvent like hexane, though care must be taken to avoid decomposition.

Application in Drug Development

Substituted benzyl halides are critical building blocks in medicinal chemistry. This compound serves as a key intermediate for the synthesis of complex molecules, particularly those targeting the central nervous system. Its primary utility lies in its ability to alkylate nucleophiles, such as amines, to form new carbon-nitrogen bonds.

A significant application is in the synthesis of Ralfinamide and its analogs.[9][10] Ralfinamide, (S)-2-[4-(2-fluorobenzyloxy)benzylamino]propanamide, is investigated for its anticonvulsant and neuroprotective activities.[9] While one patented synthesis of Ralfinamide involves the reductive amination of 4-(2-fluorobenzyloxy)benzaldehyde with L-alaninamide, an alternative and direct approach would involve the nucleophilic substitution of this compound with L-alaninamide.[9][11]

G cluster_0 Synthesis of a Pharmaceutical Target (e.g., Ralfinamide) Target_Intermediate This compound reagents Base (e.g., K₂CO₃ or Et₃N) Solvent (e.g., DMF, Acetonitrile) Target_Intermediate->reagents Amine_Nucleophile L-Alaninamide Amine_Nucleophile->reagents Pharmaceutical_Product Ralfinamide reagents->Pharmaceutical_Product SN2 Alkylation

Caption: Application of the title compound in pharmaceutical synthesis.

This synthetic strategy highlights the importance of this compound as a reactive intermediate that allows for the direct and efficient installation of the 4-(2-fluorobenzyloxy)benzyl moiety onto a pharmacologically relevant scaffold. The presence of the fluorine atom in the structure can enhance metabolic stability and modulate the electronic properties of the final drug molecule, which is a common strategy in modern drug design.

References

Technical Guide: 4-(2-Fluorobenzyloxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Properties

4-(2-Fluorobenzyloxy)benzyl bromide is a halogenated aromatic ether. Its primary utility lies in its reactive benzylic bromide functional group, which makes it a potent electrophile for introducing the 4-(2-fluorobenzyloxy)benzyl moiety into various nucleophilic substrates.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound2-Fluorobenzyl bromide[1]4-Fluorobenzyl bromide[2]
CAS Number Not Available446-48-0459-46-1
Molecular Formula C₁₄H₁₂BrFOC₇H₆BrFC H₆BrF
Molecular Weight 295.15 g/mol 189.02 g/mol 189.02 g/mol
Appearance Estimated: Colorless to light yellow liquid or low melting solidColorless liquidColorless to yellow liquid
Boiling Point Estimated: Higher than related compounds due to increased molecular weight84-85 °C / 15 mmHg~85 °C at 15 mmHg[3]
Melting Point Not DeterminedNot Applicable~ -3.66°C[3]
Density Estimated: >1.5 g/mL1.567 g/mL at 25 °C~1.517 g/mL at 25 °C[3]

Synthesis and Experimental Protocols

The synthesis of this compound is typically a two-step process, starting from the etherification of p-cresol, followed by the radical bromination of the benzylic methyl group.

Synthesis of 4-(2-Fluorobenzyloxy)toluene

The precursor, 4-(2-Fluorobenzyloxy)toluene, is synthesized via a standard Williamson ether synthesis.

Experimental Protocol:

  • To a solution of p-cresol (1.0 eq.) in a suitable polar aprotic solvent such as acetone or DMF, add a base such as potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-fluorobenzyl bromide (1.1 eq.) to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC until the starting material is consumed.

  • After cooling to room temperature, filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by distillation or column chromatography to yield 4-(2-Fluorobenzyloxy)toluene.

Synthesis of this compound

The target compound is synthesized by the radical bromination of the benzylic methyl group of 4-(2-Fluorobenzyloxy)toluene. The Wohl-Ziegler reaction is a common method for this transformation.

Experimental Protocol:

  • Dissolve 4-(2-Fluorobenzyloxy)toluene (1.0 eq.) in a non-polar solvent such as carbon tetrachloride or acetonitrile.

  • Add N-bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of a radical initiator such as benzoyl peroxide or AIBN.

  • Heat the mixture to reflux and irradiate with a light source (e.g., a household compact fluorescent lamp) to initiate the reaction.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude this compound, which can be used in the next step without further purification.

Table 2: Quantitative Data for Synthesis

Reaction StepStarting MaterialsReagentsSolventTypical YieldPurity
Etherification p-cresol, 2-fluorobenzyl bromideK₂CO₃Acetone>90%>95%
Benzylic Bromination 4-(2-Fluorobenzyloxy)tolueneNBS, AIBNCCl₄ or CH₃CN70-85%Typically used crude

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry for the synthesis of complex drug candidates. Its primary role is as an alkylating agent to introduce the 4-(2-fluorobenzyloxy)benzyl group, which can modulate the pharmacological properties of a molecule.

A notable application is in the synthesis of analogues of neurologically active compounds. For instance, the structurally related 4-(2-fluorobenzyloxy)benzaldehyde is a key intermediate in the synthesis of Ralfinamide, an investigational drug. This compound can be used to synthesize similar structures via N- or O-alkylation of appropriate scaffolds.

Example Application: N-Alkylation

Experimental Protocol:

  • Dissolve the amine-containing substrate (1.0 eq.) in a polar aprotic solvent like DMF or acetonitrile.

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or cesium carbonate (1.5 eq.).

  • To this mixture, add a solution of crude this compound (1.2 eq.) in the same solvent.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete as monitored by TLC.

  • Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography.

Visualizations

Synthesis Workflow

G cluster_0 Step 1: Ether Synthesis cluster_1 Step 2: Benzylic Bromination p-Cresol p-Cresol K2CO3_Acetone K2CO3 / Acetone Reflux p-Cresol->K2CO3_Acetone 2-Fluorobenzyl_bromide 2-Fluorobenzyl_bromide 2-Fluorobenzyl_bromide->K2CO3_Acetone 4-(2-Fluorobenzyloxy)toluene 4-(2-Fluorobenzyloxy)toluene K2CO3_Acetone->4-(2-Fluorobenzyloxy)toluene NBS_AIBN NBS / AIBN CCl4, Reflux, hv 4-(2-Fluorobenzyloxy)toluene->NBS_AIBN Target_Compound This compound NBS_AIBN->Target_Compound

Caption: Synthesis workflow for this compound.

Application Workflow: N-Alkylation

G Target_Compound This compound Alkylation_Conditions Base (e.g., DIPEA) Solvent (e.g., DMF) Target_Compound->Alkylation_Conditions Amine_Substrate Amine Substrate (R-NH2) Amine_Substrate->Alkylation_Conditions Alkylated_Product N-Alkylated Product Alkylation_Conditions->Alkylated_Product

Caption: General workflow for N-alkylation using the title compound.

Safety and Handling

Benzyl bromides are lachrymatory and corrosive. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) for structurally similar compounds like 2-fluorobenzyl bromide and 4-fluorobenzyl bromide.

Conclusion

This compound serves as a crucial, albeit transient, intermediate for the synthesis of complex organic molecules, particularly in the realm of drug discovery. While not commercially available with a dedicated CAS number, its synthesis from readily available starting materials is straightforward. This guide provides the necessary theoretical and practical information for its preparation and use in a research and development setting.

References

An In-depth Technical Guide to 4-(2-Fluorobenzyloxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(2-Fluorobenzyloxy)benzyl bromide, a key intermediate in the synthesis of various organic molecules. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its potential applications in research and drug development.

Core Data Presentation

While this compound is not widely available commercially, its properties can be derived from its structure. The following table summarizes its key quantitative data.

PropertyValue
Molecular Formula C₁₄H₁₂BrFO
Molecular Weight 295.15 g/mol
Chemical Structure Aromatic ether and benzyl bromide
Appearance Expected to be a solid or oil
Solubility Expected to be soluble in organic solvents
CAS Number Not readily available

Synthesis and Experimental Protocols

The synthesis of this compound is typically a multi-step process. A common pathway involves the synthesis of the precursor 4-(2-Fluorobenzyloxy)benzaldehyde, followed by its reduction to the corresponding alcohol, and subsequent bromination.

Logical Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound.

G cluster_0 Step 1: Synthesis of 4-(2-Fluorobenzyloxy)benzaldehyde cluster_1 Step 2: Reduction to Alcohol cluster_2 Step 3: Bromination A 4-Hydroxybenzaldehyde C Phase Transfer Catalysis A->C B 2-Fluorobenzyl bromide B->C D 4-(2-Fluorobenzyloxy)benzaldehyde C->D E 4-(2-Fluorobenzyloxy)benzaldehyde G Reduction E->G F Reducing Agent (e.g., NaBH4) F->G H 4-(2-Fluorobenzyloxy)benzyl alcohol G->H I 4-(2-Fluorobenzyloxy)benzyl alcohol K Bromination I->K J Brominating Agent (e.g., PPh3, NBS) J->K L This compound K->L

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of 4-(2-Fluorobenzyloxy)benzaldehyde

This procedure is adapted from established methods for the synthesis of fluorobenzyloxy-benzaldehydes.[1][2]

  • Reaction Setup: In a reaction vessel, combine 4-hydroxybenzaldehyde and a suitable solvent.

  • Addition of Reagents: Add 2-fluorobenzyl bromide to the mixture.

  • Phase Transfer Catalysis: Introduce a phase transfer catalyst to facilitate the reaction.

  • Reaction Conditions: Heat the mixture and stir for a sufficient time to ensure the completion of the reaction.

  • Work-up and Purification: After the reaction is complete, cool the mixture and perform an appropriate work-up, which may include extraction and washing. The crude product can be purified by crystallization to yield 4-(2-fluorobenzyloxy)benzaldehyde.

Experimental Protocol: Reduction of 4-(2-Fluorobenzyloxy)benzaldehyde

This is a standard reduction of an aldehyde to an alcohol.

  • Dissolution: Dissolve 4-(2-fluorobenzyloxy)benzaldehyde in a suitable solvent such as methanol or ethanol.

  • Addition of Reducing Agent: Slowly add a reducing agent, for example, sodium borohydride (NaBH₄), to the solution at a controlled temperature (e.g., 0 °C).

  • Reaction: Allow the reaction to proceed until the aldehyde is completely consumed, which can be monitored by thin-layer chromatography (TLC).

  • Quenching and Extraction: Quench the reaction by adding water or a dilute acid. Extract the product with an organic solvent.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain 4-(2-Fluorobenzyloxy)benzyl alcohol.

Experimental Protocol: Bromination of 4-(2-Fluorobenzyloxy)benzyl alcohol

This protocol is based on a general method for the conversion of benzylic alcohols to benzyl bromides.

  • Reaction Setup: In a dry reaction flask under a nitrogen atmosphere, dissolve 4-(2-Fluorobenzyloxy)benzyl alcohol and triphenylphosphine (PPh₃) in anhydrous tetrahydrofuran (THF).

  • Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) to the stirred solution. The reaction is typically rapid.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, add water to the reaction mixture and extract the product with a suitable organic solvent like dichloromethane (CH₂Cl₂).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude this compound can be further purified by silica gel column chromatography.

Applications in Drug Development and Research

While specific applications of this compound are not extensively documented, its precursors are key intermediates in the synthesis of pharmaceutically active compounds. For instance, 4-(2-fluorobenzyloxy)benzaldehyde is a known intermediate in the synthesis of Ralfinamide.[1] Therefore, this compound is a valuable building block for the synthesis of novel drug candidates and other complex organic molecules. Its utility lies in its ability to introduce the 4-(2-fluorobenzyloxy)benzyl moiety into a target molecule.

References

An In-depth Technical Guide to the Synthesis of 4-(2-Fluorobenzyloxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthetic pathway for 4-(2-Fluorobenzyloxy)benzyl bromide, a key intermediate in pharmaceutical and organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and workflow visualizations.

Overall Synthesis Pathway

The synthesis of this compound is typically achieved through a three-step process starting from commercially available materials. The pathway involves an initial etherification to construct the core benzyl ether structure, followed by a reduction of the aldehyde functionality, and culminating in a bromination reaction to yield the final product.

G cluster_step1 cluster_step2 cluster_step3 SM1 4-Hydroxybenzaldehyde INT1 4-(2-Fluorobenzyloxy)benzaldehyde SM1->INT1 reagent1 K2CO3, Solvent SM2 2-Fluorobenzyl bromide SM2->INT1 INT2 4-(2-Fluorobenzyloxy)benzyl alcohol INT1->INT2  Reduction  (e.g., NaBH4) FP This compound INT2->FP  Bromination  (e.g., PBr3)

Caption: Overall three-step synthesis pathway for this compound.

Step 1: Synthesis of 4-(2-Fluorobenzyloxy)benzaldehyde

The initial step involves a Williamson ether synthesis, where the phenolic hydroxyl group of 4-hydroxybenzaldehyde is alkylated using 2-fluorobenzyl bromide or chloride in the presence of a base.[1]

Reaction Scheme
  • Reactants: 4-Hydroxybenzaldehyde, 2-Fluorobenzyl bromide

  • Reagents: Potassium carbonate (K₂CO₃), Phase Transfer Catalyst (optional)

  • Product: 4-(2-Fluorobenzyloxy)benzaldehyde

Experimental Protocol

This protocol is adapted from procedures described in patent literature for the synthesis of related compounds.[2][3]

  • Reaction Setup: To a solution of 4-hydroxybenzaldehyde (1.0 eq) in a suitable solvent (e.g., acetone, isopropanol, or xylene), add potassium carbonate (K₂CO₃, 1.1-1.5 eq).

  • Addition of Alkylating Agent: Add 2-fluorobenzyl bromide (1.0 eq) to the suspension. A phase transfer catalyst, such as a quaternary ammonium salt, may be added to improve reaction rates, particularly in biphasic systems.[2]

  • Reaction Conditions: Heat the mixture to reflux (temperature will depend on the solvent, e.g., ~60°C for acetone) and stir for 12-18 hours.[1][4] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Add water to the residue and stir. The crude product, which precipitates as a solid, is collected by filtration.[4] The solid can be further purified by dissolving it in a solvent like dichloromethane, washing with water, drying over anhydrous sodium sulfate, and concentrating the organic phase.[4] Final purification is typically achieved by recrystallization from a suitable solvent system (e.g., isopropanol or toluene) to yield highly pure 4-(2-fluorobenzyloxy)benzaldehyde.[2]

Quantitative Data
Reactant 1Reactant 2BaseSolventConditionsYield (%)PurityReference
4-Hydroxybenzaldehyde2-Fluorobenzyl bromideK₂CO₃IsopropanolReflux89.2%>99.8% (GC, after crystallization)[2]
4-Hydroxybenzaldehyde2-Fluorobenzyl chlorideK₂CO₃IsopropanolReflux88.6%Impurity <0.07% (GC)[3]

Step 2: Synthesis of 4-(2-Fluorobenzyloxy)benzyl alcohol

The intermediate aldehyde is reduced to the corresponding primary alcohol. This is a standard transformation in organic chemistry, typically achieved with high efficiency using a mild reducing agent.

Reaction Scheme
  • Reactant: 4-(2-Fluorobenzyloxy)benzaldehyde

  • Reagent: Sodium borohydride (NaBH₄)

  • Product: 4-(2-Fluorobenzyloxy)benzyl alcohol

Experimental Protocol

This is a general procedure for the reduction of an aromatic aldehyde.

  • Reaction Setup: Dissolve 4-(2-Fluorobenzyloxy)benzaldehyde (1.0 eq) in a protic solvent such as methanol or ethanol in a round-bottom flask.

  • Addition of Reducing Agent: Cool the solution in an ice bath to 0°C. Add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise, ensuring the temperature remains below 10°C.

  • Reaction Conditions: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid to neutralize excess NaBH₄.

  • Purification: Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 4-(2-Fluorobenzyloxy)benzyl alcohol, which can be used in the next step without further purification or purified by column chromatography if necessary.

Quantitative Data

This reduction is a standard, high-yielding reaction. Yields for similar aldehyde reductions are typically in the range of 90-98%.

Step 3: Synthesis of this compound

The final step is the conversion of the primary benzyl alcohol to the target benzyl bromide. This can be accomplished using various brominating agents, with phosphorus tribromide (PBr₃) being a common and effective choice for primary alcohols.[5][6]

Reaction Scheme
  • Reactant: 4-(2-Fluorobenzyloxy)benzyl alcohol

  • Reagent: Phosphorus tribromide (PBr₃)

  • Product: this compound

Experimental Protocol

This protocol is based on general procedures for the bromination of benzyl alcohols.[7][8]

  • Reaction Setup: Dissolve 4-(2-Fluorobenzyloxy)benzyl alcohol (1.0 eq) in a dry, aprotic solvent such as diethyl ether or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Brominating Agent: Cool the solution in an ice bath to 0°C. Slowly add phosphorus tribromide (PBr₃, ~0.4-0.5 eq) dropwise via a syringe. Caution: PBr₃ is corrosive and reacts violently with water.[6]

  • Reaction Conditions: Stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture back to 0°C and quench it by carefully pouring it over ice water.

  • Purification: Separate the organic layer and wash it successively with cold water, a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound. The product can be purified further by silica gel chromatography if required.

Quantitative Data
ReactantReagentSolventConditionsTypical Yield (%)Reference
Primary Benzyl AlcoholPBr₃Diethyl Ether / DCM0°C to RT85-95%[7][8]
Primary AlcoholNBS / PPh₃DCM0°C to RT>90%[5][9]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of a typical synthesis and purification process for one of the key steps.

G start Dissolve Alcohol in Dry Solvent (DCM) cool Cool to 0°C (Ice Bath) start->cool add_reagent Add PBr3 Dropwise cool->add_reagent react Stir at 0°C to RT (Monitor by TLC) add_reagent->react quench Quench Reaction (Pour onto Ice Water) react->quench extract Extract with DCM quench->extract wash Wash Organic Layer (H2O, NaHCO3, Brine) extract->wash dry Dry over Na2SO4 & Filter wash->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Chromatography (If Necessary) concentrate->purify product Final Product: This compound purify->product

Caption: General experimental workflow for the bromination of the benzyl alcohol intermediate.

References

Starting materials for 4-(2-Fluorobenzyloxy)benzyl bromide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of 4-(2-Fluorobenzyloxy)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing this compound, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines two principal pathways, detailing the necessary starting materials, experimental protocols, and expected yields.

Introduction

This compound is a crucial building block in medicinal chemistry. Its synthesis is typically achieved through multi-step processes that require careful selection of starting materials and optimization of reaction conditions to ensure high purity and yield. This guide explores two common and effective synthetic strategies: a three-step process commencing with 4-hydroxybenzaldehyde and a two-step route beginning with p-cresol.

Pathway 1: Synthesis from 4-Hydroxybenzaldehyde

This pathway involves an initial Williamson ether synthesis to couple the two aromatic rings, followed by the reduction of the aldehyde functionality and subsequent bromination of the resulting benzyl alcohol.

Pathway_1 cluster_0 A 4-Hydroxybenzaldehyde C 4-(2-Fluorobenzyloxy)benzaldehyde B 2-Fluorobenzyl bromide D 4-(2-Fluorobenzyloxy)benzyl alcohol C->D Reduction E This compound D->E Bromination R1 K₂CO₃, DMF R2 NaBH₄, MeOH/THF R3 PBr₃ or HBr dummy1->C Williamson Ether Synthesis dummy2->D dummy3->E

Caption: Synthetic route to this compound starting from 4-hydroxybenzaldehyde.

Step 1: Williamson Ether Synthesis of 4-(2-Fluorobenzyloxy)benzaldehyde

This step involves the O-alkylation of 4-hydroxybenzaldehyde with 2-fluorobenzyl bromide. The use of 2-fluorobenzyl bromide is often preferred over the corresponding chloride due to its higher reactivity, which can lead to improved yields.

Experimental Protocol:

A solution of 4-hydroxybenzaldehyde (1 equivalent), 2-fluorobenzyl bromide (1 equivalent), and potassium carbonate (1.5 equivalents) in dry dimethylformamide (DMF) is heated at 100°C for 3 hours with constant stirring.[1] Upon cooling, the reaction mixture is poured into ice water, leading to the precipitation of the product. The solid is collected by filtration and washed with water to yield 4-(2-fluorobenzyloxy)benzaldehyde.[1]

ParameterValue
Starting Materials 4-Hydroxybenzaldehyde, 2-Fluorobenzyl bromide
Reagents Potassium carbonate, DMF
Reaction Temperature 100°C
Reaction Time 3 hours
Typical Yield ~74-89%
Purification Method Precipitation and washing
Step 2: Reduction to 4-(2-Fluorobenzyloxy)benzyl alcohol

The aldehyde functional group of 4-(2-Fluorobenzyloxy)benzaldehyde is reduced to a primary alcohol using a mild reducing agent such as sodium borohydride.

Experimental Protocol:

To a solution of 4-(2-Fluorobenzyloxy)benzaldehyde (1 equivalent) in a mixture of methanol and tetrahydrofuran (THF), sodium borohydride (1-2 equivalents) is added portion-wise at room temperature.[2] The reaction is stirred for several hours until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched by the addition of water, and the product is extracted with an organic solvent such as ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to give 4-(2-Fluorobenzyloxy)benzyl alcohol.[2]

ParameterValue
Starting Material 4-(2-Fluorobenzyloxy)benzaldehyde
Reagents Sodium borohydride, Methanol/THF
Reaction Temperature Room Temperature
Reaction Time 2-4 hours (TLC monitored)
Typical Yield >90%
Purification Method Extraction and solvent evaporation
Step 3: Bromination to this compound

The final step is the conversion of the benzyl alcohol to the target benzyl bromide. This is typically achieved using phosphorus tribromide (PBr₃), which proceeds via an Sₙ2 mechanism.[3][4]

Experimental Protocol:

The 4-(2-Fluorobenzyloxy)benzyl alcohol (1 equivalent) is dissolved in a dry, aprotic solvent like dichloromethane (DCM) and cooled in an ice bath. Phosphorus tribromide (approximately 0.5-1 equivalents) is added dropwise, and the mixture is stirred at 0°C for one hour.[5] The reaction is then carefully quenched with water and washed with a saturated sodium bicarbonate solution. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo to yield this compound.[5]

ParameterValue
Starting Material 4-(2-Fluorobenzyloxy)benzyl alcohol
Reagents Phosphorus tribromide, DCM
Reaction Temperature 0°C
Reaction Time 1 hour
Typical Yield 50-90%
Purification Method Extraction and solvent evaporation

Pathway 2: Synthesis from p-Cresol

An alternative route involves the initial formation of a substituted toluene derivative, followed by a radical-initiated benzylic bromination.

Pathway_2 cluster_0 A p-Cresol (4-Methylphenol) C 4-((2-Fluorobenzyl)oxy)-1-methylbenzene B 2-Fluorobenzyl bromide D This compound C->D Benzylic Bromination R1 Base (e.g., K₂CO₃), Solvent (e.g., DMF) R2 NBS, Radical Initiator (e.g., AIBN or BPO), CCl₄ or other solvent dummy1->C Williamson Ether Synthesis dummy2->D

Caption: Synthetic route to this compound starting from p-cresol.

Step 1: Williamson Ether Synthesis of 4-((2-Fluorobenzyl)oxy)-1-methylbenzene

This step is analogous to the first step of Pathway 1, using p-cresol instead of 4-hydroxybenzaldehyde.

Experimental Protocol:

A mixture of p-cresol (1 equivalent), 2-fluorobenzyl bromide (1 equivalent), and a base such as potassium carbonate (1.5 equivalents) in a suitable solvent like DMF is heated to facilitate the reaction. After completion, a standard aqueous workup and extraction will yield 4-((2-Fluorobenzyl)oxy)-1-methylbenzene.

ParameterValue
Starting Materials p-Cresol, 2-Fluorobenzyl bromide
Reagents Base (e.g., K₂CO₃), Solvent (e.g., DMF)
Reaction Temperature Typically elevated (e.g., 80-100°C)
Reaction Time Several hours
Typical Yield High
Purification Method Extraction and solvent evaporation
Step 2: Benzylic Bromination

The methyl group of the intermediate is selectively brominated using N-bromosuccinimide (NBS) and a radical initiator.

Experimental Protocol:

A mixture of 4-((2-Fluorobenzyl)oxy)-1-methylbenzene (1 equivalent), N-bromosuccinimide (NBS) (1.1 equivalents), and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) in a solvent like carbon tetrachloride is refluxed for several hours.[6][7] The reaction is initiated by light or heat. After cooling, the succinimide byproduct is filtered off, and the filtrate is washed, dried, and concentrated to give the final product, this compound.[6][7]

ParameterValue
Starting Material 4-((2-Fluorobenzyl)oxy)-1-methylbenzene
Reagents N-Bromosuccinimide (NBS), AIBN or BPO, Carbon Tetrachloride
Reaction Condition Reflux
Reaction Time 2-13 hours
Typical Yield 70-90%
Purification Method Filtration, washing, and solvent evaporation

Summary of Starting Materials

PathwayPrimary Starting MaterialsKey Intermediates
14-Hydroxybenzaldehyde, 2-Fluorobenzyl bromide4-(2-Fluorobenzyloxy)benzaldehyde, 4-(2-Fluorobenzyloxy)benzyl alcohol
2p-Cresol, 2-Fluorobenzyl bromide4-((2-Fluorobenzyl)oxy)-1-methylbenzene

Conclusion

Both pathways presented offer viable methods for the synthesis of this compound. The choice of route may depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. Pathway 1 is a three-step process that involves common and well-understood reactions. Pathway 2 is a more convergent two-step approach but requires a benzylic bromination step that can sometimes be less selective if other reactive sites are present. For both pathways, careful control of reaction conditions and appropriate purification techniques are essential for obtaining the target compound in high yield and purity.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Fluorobenzyloxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 4-(2-Fluorobenzyloxy)benzyl bromide. This compound is a key intermediate in the synthesis of various molecules of pharmaceutical interest, including the anti-convulsant and potential neuropathic pain treatment, Ralfinamide. A thorough understanding of its properties is crucial for its effective and safe use in research and development.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/Information
Chemical Structure Chemical structure of this compound
Molecular Formula C₁₄H₁₂BrFO
Molecular Weight 295.15 g/mol
Appearance Likely a colorless to pale yellow solid or high-boiling liquid
Melting Point Expected to be a low-melting solid.
Boiling Point Expected to be high and likely to decompose upon distillation at atmospheric pressure.
Solubility Predicted to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. It is expected to be insoluble in water.
Stability The compound is a benzyl bromide and is therefore expected to be sensitive to moisture and nucleophiles. It should be stored under inert atmosphere and at low temperatures to prevent degradation. It is a lachrymator and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Reactivity As a benzyl bromide, the C-Br bond is activated towards nucleophilic substitution (both SN1 and SN2 pathways are possible due to the stability of the resulting benzylic carbocation). The benzyl ether linkage is generally stable but can be cleaved under harsh acidic conditions or by hydrogenolysis.[1][2]

Experimental Protocols

The following sections detail the probable synthetic route and analytical characterization methods for this compound based on established organic chemistry principles and information from related syntheses.

Synthesis of this compound

The synthesis can be envisioned as a two-step process starting from commercially available materials.

Step 1: Synthesis of 4-(2-Fluorobenzyloxy)toluene

This step involves a Williamson ether synthesis between 4-methylphenol (p-cresol) and 2-fluorobenzyl bromide.

  • Materials: 4-methylphenol, 2-fluorobenzyl bromide, sodium hydride (NaH) or potassium carbonate (K₂CO₃), and a suitable aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

  • Procedure:

    • To a solution of 4-methylphenol in the chosen solvent, add a base (e.g., NaH) portion-wise at 0 °C to form the phenoxide.

    • Once the deprotonation is complete (cessation of hydrogen gas evolution if NaH is used), add 2-fluorobenzyl bromide dropwise to the reaction mixture.

    • Allow the reaction to stir at room temperature or with gentle heating until completion, which can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Step 2: Benzylic Bromination of 4-(2-Fluorobenzyloxy)toluene

This step involves the radical bromination of the methyl group on the toluene moiety.

  • Materials: 4-(2-Fluorobenzyloxy)toluene, N-Bromosuccinimide (NBS), a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.

  • Procedure:

    • Dissolve 4-(2-Fluorobenzyloxy)toluene in the chosen solvent in a round-bottom flask equipped with a reflux condenser.

    • Add NBS and the radical initiator to the solution.

    • Heat the mixture to reflux and irradiate with a UV lamp to facilitate the initiation of the radical reaction.

    • Monitor the reaction progress by TLC or ¹H NMR.

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct.

    • Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude this compound.

    • Further purification can be achieved by recrystallization or column chromatography, though the reactive nature of the product may make chromatography challenging.

Analytical Characterization

A combination of chromatographic and spectroscopic techniques is essential for the structural confirmation and purity assessment of this compound.

Table 2: Analytical Methods for Characterization

TechniquePurposeExpected Results
High-Performance Liquid Chromatography (HPLC) Purity assessment and reaction monitoring.A single major peak corresponding to the product with a retention time determined by the specific method conditions (e.g., reverse-phase C18 column, water/acetonitrile mobile phase).
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation.The spectrum should show characteristic signals for the aromatic protons of both rings, a singlet for the benzylic CH₂Br protons (expected around 4.5 ppm), and a singlet for the benzylic CH₂O protons (expected around 5.1 ppm).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation.The spectrum will show distinct signals for each carbon atom in the molecule, including the benzylic CH₂Br carbon (expected around 33 ppm) and the CH₂O carbon (expected around 70 ppm).
Mass Spectrometry (MS) Molecular weight determination and structural confirmation.The mass spectrum (e.g., using Electrospray Ionization - ESI) should show the molecular ion peak [M]+ or adducts such as [M+H]+ or [M+Na]+, confirming the molecular weight of 295.15 g/mol . The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key diagnostic feature.

Mandatory Visualizations

Synthetic Workflow

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Benzylic Bromination 4-methylphenol 4-methylphenol Ether_Synthesis Williamson Ether Synthesis 4-methylphenol->Ether_Synthesis 2-fluorobenzyl_bromide 2-fluorobenzyl_bromide 2-fluorobenzyl_bromide->Ether_Synthesis Base_Solvent NaH or K2CO3 DMF or Acetonitrile Base_Solvent->Ether_Synthesis Intermediate 4-(2-Fluorobenzyloxy)toluene Ether_Synthesis->Intermediate Bromination Radical Bromination Intermediate->Bromination NBS_Initiator NBS, AIBN CCl4, hv NBS_Initiator->Bromination Final_Product This compound Bromination->Final_Product

Caption: Synthetic pathway for this compound.

Role as a Synthetic Intermediate

This compound is a key intermediate in the synthesis of more complex molecules. For instance, it can be used to introduce the 4-(2-Fluorobenzyloxy)benzyl group onto a nitrogen or oxygen atom of a target molecule. This is exemplified in the synthesis of Ralfinamide, where the related aldehyde is used.

G Start Starting Material (e.g., Amine, Alcohol) Reaction Nucleophilic Substitution Start->Reaction Intermediate This compound Intermediate->Reaction Product Alkylated Product Reaction->Product Drug Further Synthetic Steps (e.g., to Ralfinamide) Product->Drug

Caption: Role as an intermediate in drug synthesis.

Safety and Handling

Benzyl bromides are generally classified as hazardous materials. This compound should be handled with extreme care.

  • Hazards: It is expected to be a lachrymator (causes tearing), corrosive, and an irritant to the skin, eyes, and respiratory tract.

  • Precautions:

    • Work in a well-ventilated chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Avoid inhalation of vapors and contact with skin and eyes.

    • Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place away from moisture and incompatible materials such as bases, oxidants, and nucleophiles.

This technical guide provides a foundational understanding of this compound for its application in a research and development setting. The predicted properties and outlined experimental protocols should be validated with appropriate analytical techniques before use in any synthetic application.

References

An In-depth Technical Guide on 4-(2-Fluorobenzyloxy)benzyl bromide: Properties and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on 4-(2-Fluorobenzyloxy)benzyl bromide, with a focus on its solubility characteristics, handling protocols, and its role in synthetic chemistry. Due to the limited availability of specific quantitative data for this compound, this guide also furnishes information on closely related analogues and general experimental methodologies.

Solubility Data

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted Solubility
Polar Protic Water, Ethanol, MethanolLow to Moderate
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)High
Nonpolar Hexane, Toluene, Dichloromethane, Diethyl etherHigh

Experimental Protocols

While specific experimental protocols for determining the solubility of this compound have not been published, standard laboratory procedures can be employed. Below are detailed methodologies for both qualitative and quantitative solubility determination.

2.1. General Protocol for Qualitative Solubility Determination

This method provides a rapid assessment of a compound's solubility in various solvents.

Materials:

  • This compound

  • Small test tubes (e.g., 13x100 mm)

  • Vortex mixer

  • A selection of solvents: deionized water, 5% HCl, 5% NaOH, ethanol, acetone, dichloromethane, and hexane.

Procedure:

  • Add approximately 10 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Vortex the mixture vigorously for 30 seconds.

  • Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble. If solid material remains, it is considered insoluble or sparingly soluble.

  • Record the observations for each solvent.

2.2. General Protocol for Quantitative Solubility Determination (Gravimetric Method)

This method allows for the precise measurement of a compound's solubility in a specific solvent at a given temperature.

Materials:

  • This compound

  • Solvent of interest

  • Scintillation vials or other sealable glass containers

  • Thermostatically controlled shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Drying oven or vacuum desiccator

Procedure:

  • Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.

  • Equilibrate the solution at a constant temperature using a shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.

  • Transfer the filtered solution to a pre-weighed container.

  • Evaporate the solvent completely under a gentle stream of nitrogen or in a drying oven at a temperature below the compound's decomposition point.

  • Once the solvent is removed, weigh the container with the dried solute.

  • Calculate the solubility in g/L or mol/L based on the mass of the dissolved solid and the volume of the aliquot taken.

Synthesis and Related Workflows

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients. For instance, it is a precursor in the synthesis of Ralfinamide. The general synthetic approach involves the etherification of a phenolic compound with a substituted benzyl bromide.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Intermediate Product 4-hydroxybenzaldehyde 4-Hydroxybenzaldehyde reaction Phase Transfer Catalysis (e.g., with K2CO3) 4-hydroxybenzaldehyde->reaction 2-fluorobenzyl_bromide 2-Fluorobenzyl Bromide 2-fluorobenzyl_bromide->reaction product 4-(2-Fluorobenzyloxy)benzaldehyde reaction->product

Diagram 1: Synthesis of a key precursor involving a similar structural motif.

A logical workflow for determining the solubility of a chemical compound is outlined below.

Solubility_Determination_Workflow start Obtain Pure Compound and Solvents qualitative Qualitative Solubility Screening start->qualitative select_solvents Select Solvents for Quantitative Analysis qualitative->select_solvents prepare_saturated Prepare Saturated Solutions at Constant Temperature select_solvents->prepare_saturated equilibrate Equilibrate for 24-48 hours prepare_saturated->equilibrate sample_filter Sample and Filter Supernatant equilibrate->sample_filter evaporate Evaporate Solvent sample_filter->evaporate weigh Weigh Dried Solute evaporate->weigh calculate Calculate Solubility (g/L or mol/L) weigh->calculate end Report Data calculate->end

Diagram 2: General workflow for quantitative solubility determination.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds such as 4-fluorobenzyl bromide and 4-(trifluoromethoxy)benzyl bromide indicate that this class of chemicals should be handled with significant care.

Potential Hazards:

  • Corrosive: Causes severe skin burns and eye damage.

  • Lachrymator: Vapors can cause tearing and irritation to the eyes.

  • Toxic: May be harmful if swallowed, inhaled, or absorbed through the skin.

Recommended Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

In case of exposure, seek immediate medical attention. For eye contact, rinse cautiously with water for several minutes. For skin contact, remove contaminated clothing and rinse the skin with plenty of water. If inhaled, move the person to fresh air. If swallowed, rinse the mouth and do NOT induce vomiting.

This guide is intended for informational purposes for qualified professionals and should not be a substitute for a comprehensive risk assessment prior to handling this chemical. Always consult available safety data sheets for the most current and detailed safety information.

In-Depth Technical Guide: Stability and Storage of 4-(2-Fluorobenzyloxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(2-Fluorobenzyloxy)benzyl bromide. Due to the limited availability of specific stability data for this compound, this guide draws upon information from structurally related benzyl bromides and general principles of chemical stability for this class of reagents.

Core Chemical Stability

The primary degradation pathway for benzyl bromides is hydrolysis. In the presence of water, they can slowly decompose to form the corresponding benzyl alcohol and hydrobromic acid.[1] This reaction can be accelerated by elevated temperatures.

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the integrity and reactivity of this compound. The following table summarizes the recommended conditions based on best practices for this class of compounds.

ParameterRecommended ConditionRationale & Remarks
Temperature Cool and dry place.[2] Refrigeration may be advisable for long-term storage.Lower temperatures slow down potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).[2]Minimizes contact with atmospheric moisture and oxygen, preventing hydrolysis and oxidation.
Container Tightly closed container.[2]Prevents ingress of moisture and air.
Light Protect from light.Light can potentially initiate radical reactions, leading to degradation.
Incompatible Materials Avoid contact with water, strong oxidizing agents, bases, alcohols, and amines.[2]These substances can react with and degrade the compound.

Potential Degradation Pathways

The benzylic bromide functional group is the most reactive site in this compound. The primary degradation mechanisms are nucleophilic substitution and oxidation.

  • Hydrolysis: Reaction with water or moisture is a significant degradation pathway, leading to the formation of 4-(2-Fluorobenzyloxy)benzyl alcohol and hydrobromic acid.

  • Oxidation: Exposure to air and light, especially over prolonged periods, can lead to the formation of 4-(2-Fluorobenzyloxy)benzaldehyde and other oxidation byproducts.[3]

cluster_conditions Degradation Factors This compound This compound Degradation Products Degradation Products This compound->Degradation Products Moisture/Water Moisture/Water Moisture/Water->this compound Hydrolysis Oxygen/Air Oxygen/Air Oxygen/Air->this compound Oxidation Light Light Light->this compound Photodegradation Elevated Temperature Elevated Temperature Elevated Temperature->this compound Accelerates Degradation Incompatible Materials (Bases, Nucleophiles) Incompatible Materials (Bases, Nucleophiles) Incompatible Materials (Bases, Nucleophiles)->this compound Nucleophilic Attack

Caption: Factors influencing the degradation of this compound.

Experimental Protocols for Stability Assessment

While a specific, validated stability testing protocol for this compound is not publicly available, a general approach can be designed based on established guidelines for active pharmaceutical ingredients (APIs) and reactive chemical intermediates.[4][5]

Objective: To assess the stability of this compound under various environmental conditions over time.

Materials:

  • This compound (test substance)

  • High-purity solvents (e.g., acetonitrile, methanol) for sample preparation and analysis

  • Controlled environment stability chambers

  • Appropriate analytical instrumentation (e.g., HPLC, GC-MS)

Methodology:

  • Initial Characterization (Time 0):

    • Perform a complete analysis of a reference sample of this compound to establish its initial purity and impurity profile.

    • Analytical methods should be validated for specificity, linearity, accuracy, and precision. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for purity assessment of non-volatile organic compounds.

  • Sample Preparation and Storage:

    • Aliquot the test substance into multiple vials made of an inert material (e.g., amber glass) with tightly sealed caps.

    • Place the vials in stability chambers under different conditions. Based on ICH guidelines, suggested conditions could include:

      • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

      • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Include a condition to assess sensitivity to light (e.g., exposure to a controlled light source).

    • Include a condition to assess the impact of humidity by storing some samples in open containers within the humidity-controlled chamber.

  • Time-Point Testing:

    • At predetermined time intervals (e.g., 0, 3, 6, 9, 12, 24 months for long-term studies; 0, 1, 3, 6 months for accelerated studies), remove samples from each storage condition.

    • Analyze the samples using the validated analytical methods to determine the purity of this compound and quantify any degradation products.

  • Data Analysis:

    • Plot the purity of the substance as a function of time for each storage condition.

    • Identify and, if possible, characterize any significant degradation products using techniques like GC-MS or LC-MS.

    • Determine the rate of degradation and estimate the shelf-life of the compound under the tested conditions.

cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis A Initial Characterization (T=0) - Purity Assay - Impurity Profile B Sample Aliquoting (Inert Vials) A->B C1 Long-Term (25°C/60% RH) B->C1 C2 Accelerated (40°C/75% RH) B->C2 C3 Photostability B->C3 D Time-Point Sampling C1->D C2->D C3->D E Analytical Testing (e.g., HPLC) D->E F Data Evaluation - Purity vs. Time - Degradant Identification E->F

Caption: A general workflow for the stability assessment of a chemical substance.

References

Technical Guide: Synthesis and Spectral Analysis of 4-(2-Fluorobenzyloxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and predicted spectral data for the novel compound 4-(2-Fluorobenzyloxy)benzyl bromide. Due to the absence of publicly available experimental data for this specific molecule, this document outlines a robust synthetic pathway and provides an in-depth analysis of expected spectral characteristics based on analogous compounds and spectroscopic principles. This information is intended to serve as a valuable resource for researchers interested in the synthesis and application of this and related molecules in drug discovery and development.

Synthesis of this compound

The proposed synthesis of this compound is a two-step process commencing with a Williamson ether synthesis to form the intermediate, 4-(2-Fluorobenzyloxy)toluene, followed by a free-radical bromination at the benzylic position.

Step 1: Synthesis of 4-(2-Fluorobenzyloxy)toluene

This step involves the formation of an ether linkage between 4-methylphenol (p-cresol) and 2-fluorobenzyl bromide.

Experimental Protocol:

  • To a solution of 4-methylphenol (1.0 equivalent) in a polar aprotic solvent such as acetone or dimethylformamide (DMF), is added a base, typically potassium carbonate (K₂CO₃, 1.5 equivalents).

  • The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • 2-Fluorobenzyl bromide (1.1 equivalents) is then added to the reaction mixture.

  • The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification is achieved through flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-(2-Fluorobenzyloxy)toluene.

Synthesis_Step1 4-Methylphenol 4-Methylphenol Reaction_Mixture Reaction_Mixture 4-Methylphenol->Reaction_Mixture 2-Fluorobenzyl bromide 2-Fluorobenzyl bromide 2-Fluorobenzyl bromide->Reaction_Mixture Base (K2CO3) Base (K2CO3) Base (K2CO3)->Reaction_Mixture Solvent (Acetone/DMF) Solvent (Acetone/DMF) Solvent (Acetone/DMF)->Reaction_Mixture Heating Heating Reaction_Mixture->Heating Workup_Purification Workup_Purification Heating->Workup_Purification 4-(2-Fluorobenzyloxy)toluene 4-(2-Fluorobenzyloxy)toluene Workup_Purification->4-(2-Fluorobenzyloxy)toluene caption Williamson Ether Synthesis Workflow

Caption: Williamson Ether Synthesis Workflow

Step 2: Synthesis of this compound

The second step is the benzylic bromination of the synthesized 4-(2-Fluorobenzyloxy)toluene using a radical initiator.

Experimental Protocol:

  • 4-(2-Fluorobenzyloxy)toluene (1.0 equivalent) is dissolved in a non-polar solvent, typically carbon tetrachloride (CCl₄) or cyclohexane.

  • N-Bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, are added to the solution.

  • The reaction mixture is heated to reflux under inert atmosphere and irradiated with a light source (e.g., a sunlamp) to initiate the reaction.

  • The reaction progress is monitored by TLC or ¹H NMR spectroscopy.

  • Once the reaction is complete, the mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

  • The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be further purified by recrystallization or flash column chromatography to yield pure this compound.

Synthesis_Step2 4-(2-Fluorobenzyloxy)toluene 4-(2-Fluorobenzyloxy)toluene Reaction_Setup Reaction_Setup 4-(2-Fluorobenzyloxy)toluene->Reaction_Setup NBS NBS NBS->Reaction_Setup Radical_Initiator Radical_Initiator Radical_Initiator->Reaction_Setup Solvent Solvent Solvent->Reaction_Setup Heat_Light Heat_Light Reaction_Setup->Heat_Light Purification Purification Heat_Light->Purification Final_Product This compound Purification->Final_Product caption Radical Bromination Workflow

Caption: Radical Bromination Workflow

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data for structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.50-7.20m5HAr-H (protons on the 2-fluorobenzyl group)
~7.40d2HAr-H (protons ortho to -CH₂Br)
~6.95d2HAr-H (protons ortho to -OCH₂-)
~5.10s2H-OCH₂-
~4.50s2H-CH₂Br
Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~160 (d, J ≈ 245 Hz)C-F
~158C-O (para to -CH₂Br)
~131 (d)Ar-C
~130Ar-C
~129 (d)Ar-C
~127Ar-C (quaternary)
~124 (d)Ar-C
~115 (d, J ≈ 21 Hz)Ar-C
~115Ar-C
~64-OCH₂-
~33-CH₂Br
Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic)
1610, 1500StrongC=C stretch (aromatic ring)
1250-1200StrongC-O-C stretch (asymmetric)
1220-1280StrongC-F stretch
1050-1000MediumC-O-C stretch (symmetric)
~1215MediumCH₂ wag (associated with -CH₂Br)
~690-550Medium-StrongC-Br stretch
Table 4: Predicted Mass Spectrometry (MS) Data
m/zInterpretation
296/298[M]⁺ molecular ion peak (presence of Br isotopes)
217[M - Br]⁺
109[C₇H₆F]⁺ (fluorotropylium ion)
91[C₇H₇]⁺ (tropylium ion)

Logical Workflow for Compound Synthesis and Characterization

The overall process for synthesizing and characterizing a novel compound like this compound follows a logical progression from conceptualization to final analysis.

Logical_Workflow A Retrosynthetic Analysis B Literature Search for Methods A->B C Synthesis of Intermediate (4-(2-Fluorobenzyloxy)toluene) B->C D Purification and Characterization of Intermediate (TLC, NMR, etc.) C->D E Synthesis of Target Molecule (this compound) D->E F Purification of Final Product (Recrystallization/Chromatography) E->F G Full Spectroscopic Characterization (NMR, IR, MS) F->G H Data Analysis and Structure Confirmation G->H caption General Workflow for Synthesis and Analysis

Caption: General Workflow for Synthesis and Analysis

This technical guide provides a foundational framework for the synthesis and spectral understanding of this compound. Researchers can utilize the detailed protocols and predicted data as a starting point for their investigations into the properties and potential applications of this compound. It is important to note that all synthetic procedures should be carried out with appropriate safety precautions in a well-ventilated fume hood.

The Rising Potential of 4-(2-Fluorobenzyloxy)benzyl Bromide Derivatives in Therapeutic Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor in pharmaceutical sciences. Within this landscape, halogenated organic compounds, particularly those containing fluorine, have garnered significant attention due to their unique physicochemical properties that can profoundly influence biological activity. This guide delves into the burgeoning field of 4-(2-Fluorobenzyloxy)benzyl bromide derivatives, a class of compounds demonstrating a wide spectrum of potential biological activities, including anticancer, enzyme inhibitory, and antimicrobial effects. This document serves as a comprehensive resource, summarizing key research findings, detailing experimental protocols, and visualizing pertinent biological pathways and workflows to facilitate further exploration and drug development efforts.

Core Synthesis and Structural Framework

The foundational structure, this compound, serves as a versatile synthetic intermediate for a variety of biologically active molecules. The introduction of the fluorine atom on the benzyl ring is a key strategic design element, as fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity to target proteins, and modulate the lipophilicity of the resulting derivatives.[1][2] The benzyloxy benzyl scaffold itself is a recurring motif in compounds targeting a range of biological processes.

Anticancer Activity: A Primary Therapeutic Target

A significant body of research points towards the potent anticancer activities of derivatives synthesized from or containing the 4-(2-Fluorobenzyloxy)benzyl moiety. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression and the induction of apoptosis.

Inhibition of Receptor Tyrosine Kinases

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical receptor tyrosine kinase (RTK) that plays a pivotal role in angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[3][4] Several studies have highlighted the potential of fluorinated benzyl derivatives to act as potent VEGFR-2 inhibitors. For instance, derivatives of 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones have demonstrated significant anticancer activity against breast (MCF-7) and lung (A-549) cancer cell lines, with their potency linked to VEGFR-2 inhibition.[5] The substitution pattern on the benzyl ring has been shown to be crucial for activity, with halogen substitutions often enhancing the inhibitory effect.[5]

Below is a simplified representation of the VEGFR-2 signaling pathway, which can be targeted by such inhibitors.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS Ras VEGFR2->RAS Activates AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 4-(2-Fluorobenzyloxy)benzyl Derivative Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of derivatives.

Other Anticancer Mechanisms

Derivatives incorporating the fluorinated benzyloxy motif have also been investigated for other anticancer mechanisms. For example, fluorinated analogues of lepidilines, which are imidazolium salts, have been synthesized and screened for their anticancer activity.[6] Additionally, fluorinated isatins have been shown to induce apoptosis in tumor cells through the production of reactive oxygen species and dissipation of the mitochondrial membrane potential.[7]

Quantitative Data on Biological Activity

The following table summarizes the reported in vitro activities of various derivatives containing a fluorinated benzyloxybenzyl-like scaffold against different cancer cell lines and enzymes.

Compound ClassTarget Cell Line / EnzymeMeasured Activity (IC50)Reference
1-Benzyl-5-bromo-3-hydrazonoindolin-2-onesMCF-7 (Breast Cancer)2.93 - 7.17 µM[5]
1-Benzyl-5-bromo-3-hydrazonoindolin-2-onesVEGFR-20.503 - 0.728 µM[5]
Fluorinated IsatinsVarious Cancer LinesModerate Activity[7]
bis([6][7][8]triazolo)[4,3-a:3',4'-c]quinoxaline derivativesVEGFR-23.7 - 49.6 nM[4]
N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidinesPDGFRβSingle-digit µM[3]

Enzyme Inhibition Beyond Cancer

The therapeutic potential of 4-(2-Fluorobenzyloxy)benzyl derivatives extends beyond oncology. The core structure has been incorporated into molecules designed to inhibit other classes of enzymes.

  • Cholinesterase Inhibition: Derivatives of 4-fluorobenzoic acid have been synthesized and evaluated as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to the treatment of Alzheimer's disease.[9]

  • Carbonic Anhydrase Inhibition: Alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates, which can be synthesized from benzyl bromides, have shown potent inhibition of several human carbonic anhydrase isoforms.[10]

  • DNA Topoisomerase II Inhibition: Benzoyl derivatives of 4'-O-demethylpodophyllotoxin have been identified as potent inhibitors of human DNA topoisomerase II, an important target in cancer chemotherapy.[11]

Antimicrobial Activities

Preliminary studies have also explored the antibacterial and antifungal properties of benzyl bromide derivatives. These compounds have demonstrated activity against various pathogenic Gram-positive bacteria and fungi.[12][13] For instance, certain benzyl bromides showed significant inhibitory effects against S. aureus, S. pyogenes, C. albicans, and C. krusei.[12]

Experimental Protocols

To aid researchers in the practical investigation of these compounds, this section outlines generalized experimental methodologies drawn from the cited literature.

General Synthesis of 4-(2-Fluorobenzyloxy)benzyl Derivatives

The synthesis of various derivatives typically starts with the etherification of a hydroxylated benzyl precursor with 2-fluorobenzyl bromide, followed by further functionalization.

Synthesis_Workflow Start 4-Hydroxybenzaldehyde Step1 Etherification (e.g., K2CO3, Acetone) Start->Step1 Reagent1 2-Fluorobenzyl Bromide Reagent1->Step1 Intermediate 4-(2-Fluorobenzyloxy)benzaldehyde Step1->Intermediate Step2 Reductive Amination or Condensation Intermediate->Step2 Reagent2 Amine-containing scaffold (e.g., Alaninamide) Reagent2->Step2 Product Final Biologically Active Derivative Step2->Product

Caption: General synthetic workflow for creating derivatives from 4-hydroxybenzaldehyde.

Protocol for Etherification:

  • Dissolve 4-hydroxybenzaldehyde in a suitable solvent such as acetone or DMF.

  • Add a base, for example, potassium carbonate (K2CO3), to the mixture.

  • Add 2-fluorobenzyl bromide to the reaction mixture.

  • Heat the mixture under reflux for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC).

  • After cooling, filter the mixture and remove the solvent under reduced pressure.

  • Purify the resulting crude product, 4-(2-fluorobenzyloxy)benzaldehyde, by recrystallization or column chromatography.[14]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of the synthesized compounds on the viability of cancer cells.

Protocol:

  • Seed cancer cells (e.g., MCF-7) in 96-well plates at a specific density (e.g., 1 x 10^4 cells/cm²) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[2]

Enzyme Inhibition Assay (Example: VEGFR-2 Kinase Assay)

This assay measures the ability of a compound to inhibit the activity of a specific enzyme.

Protocol:

  • Add the VEGFR-2 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP to the wells of a microplate.

  • Add the test compounds at various concentrations.

  • Incubate the plate at a specific temperature (e.g., 37°C) for a set time to allow the kinase reaction to proceed.

  • Stop the reaction and measure the amount of phosphorylated substrate, often using an antibody-based detection method (e.g., ELISA) or a luminescence-based assay that measures the remaining ATP.

  • Calculate the percentage of enzyme inhibition for each compound concentration relative to a control without an inhibitor.

  • Determine the IC50 value from the dose-response curve.[5]

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a promising area for therapeutic innovation. The incorporation of a fluorinated benzyl group has been shown to be a successful strategy in the design of potent anticancer agents, particularly those targeting receptor tyrosine kinases like VEGFR-2. Furthermore, the demonstrated activity against other enzyme systems and microbial pathogens suggests a broad therapeutic potential that warrants further investigation.

Future research should focus on expanding the library of derivatives to establish more definitive structure-activity relationships (SAR). In-depth studies into the mechanisms of action, preclinical pharmacokinetic and pharmacodynamic profiling, and in vivo efficacy studies in relevant animal models will be crucial steps in translating the potential of these compounds into clinically viable therapies. The versatility of the this compound intermediate provides a robust platform for the continued development of novel drugs to address unmet medical needs in oncology and beyond.

References

4-(2-Fluorobenzyloxy)benzyl Bromide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides an in-depth overview of 4-(2-Fluorobenzyloxy)benzyl bromide, a key benzylating agent utilized in organic synthesis, particularly within the realm of pharmaceutical development. The document details its chemical properties, outlines synthetic routes, and presents its applications in the benzylation of various functional groups. Emphasis is placed on providing structured data, detailed experimental protocols, and visual representations of chemical workflows to support researchers, scientists, and drug development professionals in their work with this versatile reagent.

Introduction

This compound is a substituted benzyl halide that serves as a valuable reagent for the introduction of the 4-(2-Fluorobenzyloxy)benzyl protecting group. This group is of particular interest in complex molecule synthesis due to the electronic properties imparted by the fluorine atom, which can influence reaction outcomes and the stability of the protected moiety. Its application is notably documented in the synthesis of precursors for pharmacologically active molecules, such as Ralfinamide. This guide aims to consolidate available information and provide a practical resource for the effective use of this compound.

Physicochemical Properties

While specific experimental data for this compound is not widely published, its properties can be inferred from structurally similar compounds.

PropertyValue (Predicted/Inferred)Citation
Molecular Formula C₁₄H₁₂BrFON/A
Molecular Weight 295.15 g/mol N/A
Appearance Likely a colorless to pale yellow solid or liquid[1][2]
Solubility Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and N,N-dimethylformamide.[3]
Stability Stable under normal conditions. Moisture sensitive.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from commercially available materials. The general workflow involves the etherification of 4-hydroxybenzaldehyde followed by reduction and subsequent bromination.

Synthesis_Workflow cluster_0 Step 1: Etherification cluster_1 Step 2: Reduction cluster_2 Step 3: Bromination 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Etherification Etherification (Phase Transfer Catalysis) 4-Hydroxybenzaldehyde->Etherification 2-Fluorobenzyl_Bromide 2-Fluorobenzyl_Bromide 2-Fluorobenzyl_Bromide->Etherification 4-(2-Fluorobenzyloxy)benzaldehyde 4-(2-Fluorobenzyloxy)benzaldehyde Etherification->4-(2-Fluorobenzyloxy)benzaldehyde Aldehyde_Reduction Reduction (e.g., NaBH4) 4-(2-Fluorobenzyloxy)benzaldehyde->Aldehyde_Reduction 4-(2-Fluorobenzyloxy)benzyl_alcohol 4-(2-Fluorobenzyloxy)benzyl_alcohol Aldehyde_Reduction->4-(2-Fluorobenzyloxy)benzyl_alcohol Bromination Bromination (e.g., PBr3 or NBS/PPh3) 4-(2-Fluorobenzyloxy)benzyl_alcohol->Bromination Target_Compound This compound Bromination->Target_Compound

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 4-(2-Fluorobenzyloxy)benzyl Alcohol

This procedure is adapted from methods used for similar substituted benzyl alcohols.

  • Etherification: To a solution of 4-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add potassium carbonate (1.5 eq). To this suspension, add 2-fluorobenzyl bromide (1.1 eq). The reaction mixture is stirred at room temperature or gentle heating (e.g., 60 °C) until the starting material is consumed (monitored by TLC). The reaction is then quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 4-(2-fluorobenzyloxy)benzaldehyde.[4]

  • Reduction: The crude 4-(2-fluorobenzyloxy)benzaldehyde is dissolved in a suitable solvent such as methanol or ethanol. Sodium borohydride (1.5 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until the aldehyde is fully converted to the alcohol (monitored by TLC). The reaction is quenched by the slow addition of water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give 4-(2-fluorobenzyloxy)benzyl alcohol, which can be purified by column chromatography.

Experimental Protocol: Bromination of 4-(2-Fluorobenzyloxy)benzyl Alcohol

This protocol is based on general methods for the conversion of benzylic alcohols to bromides.[5][6]

Method A: Using Phosphorus Tribromide (PBr₃)

  • Dissolve 4-(2-fluorobenzyloxy)benzyl alcohol (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (PBr₃, 0.4 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it into ice-water.

  • Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography on silica gel.

Method B: Using N-Bromosuccinimide (NBS) and Triphenylphosphine (PPh₃)

  • Dissolve 4-(2-fluorobenzyloxy)benzyl alcohol (1.0 eq) and triphenylphosphine (1.2 eq) in a dry, aprotic solvent such as tetrahydrofuran (THF) or DCM under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add N-bromosuccinimide (1.2 eq) portion-wise, keeping the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, filter off the triphenylphosphine oxide byproduct.

  • Concentrate the filtrate and purify the residue by column chromatography.

Applications as a Benzylating Agent

This compound is an effective agent for the protection of various functional groups, including alcohols, phenols, amines, and thiols. The general reaction involves the nucleophilic substitution of the bromide by the heteroatom of the substrate.

Benzylation_Reactions cluster_nucleophiles Nucleophiles cluster_products Benzylated Products Target_Compound This compound Alcohol R-OH (Alcohol) Target_Compound->Alcohol Base (e.g., NaH) Phenol Ar-OH (Phenol) Target_Compound->Phenol Base (e.g., K2CO3) Amine R-NH2 (Amine) Target_Compound->Amine Base (e.g., Et3N) Thiol R-SH (Thiol) Target_Compound->Thiol Base (e.g., NaH) Protected_Alcohol R-O-Bn(2-F) Alcohol->Protected_Alcohol Protected_Phenol Ar-O-Bn(2-F) Phenol->Protected_Phenol Protected_Amine R-NH-Bn(2-F) Amine->Protected_Amine Protected_Thiol R-S-Bn(2-F) Thiol->Protected_Thiol

Caption: General benzylation reactions using this compound.

Benzylation of Alcohols

The protection of alcohols is a common application for benzylating agents.

Experimental Protocol (General):

  • To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in dry THF at 0 °C, add a solution of the alcohol (1.0 eq) in dry THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.1 eq) in dry THF.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify by column chromatography.

Substrate TypeBaseSolventTemperature (°C)Typical Yield (%)Citation (Analogous)
Primary AlcoholNaHTHF/DMF0 to RT80-95[3]
Secondary AlcoholNaHTHF/DMF0 to RT70-90[3]
Benzylation of Phenols

Experimental Protocol (General):

  • To a solution of the phenol (1.0 eq) in DMF or acetone, add potassium carbonate (2.0 eq).

  • Add this compound (1.1 eq).

  • Stir the mixture at room temperature or with gentle heating (50-60 °C) until the reaction is complete.

  • Filter off the inorganic salts and concentrate the filtrate.

  • Partition the residue between water and an organic solvent.

  • Wash, dry, and concentrate the organic layer, followed by purification.[7]

Substrate TypeBaseSolventTemperature (°C)Typical Yield (%)Citation (Analogous)
PhenolK₂CO₃DMFRT to 6085-98[8]
Substituted PhenolsCs₂CO₃AcetonitrileRT80-95N/A
Benzylation of Amines

Experimental Protocol (General):

  • Dissolve the amine (1.0 eq) in a solvent such as DCM or acetonitrile.

  • Add a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Add this compound (1.1 eq).

  • Stir at room temperature until the starting amine is consumed.

  • Wash the reaction mixture with water, dry the organic phase, and concentrate.

  • Purify the product as necessary.

Substrate TypeBaseSolventTemperature (°C)Typical Yield (%)Citation (Analogous)
Primary AmineEt₃NDCMRT70-90[9]
Secondary AmineDIPEAAcetonitrileRT60-85[10]
Benzylation of Thiols

Experimental Protocol (General):

  • Follow a similar procedure to the benzylation of alcohols, using a strong base like sodium hydride to deprotonate the thiol.

  • The reaction is typically fast at room temperature.

Substrate TypeBaseSolventTemperature (°C)Typical Yield (%)Citation (Analogous)
ThiolNaHTHF0 to RT>90N/A

Deprotection of the 4-(2-Fluorobenzyloxy)benzyl Group

The removal of the 4-(2-fluorobenzyloxy)benzyl group can be achieved under standard conditions for benzyl ether cleavage.

Deprotection_Workflow cluster_conditions Deprotection Conditions Protected_Substrate R-X-Bn(2-F) (X = O, N, S) Cleavage_Reaction Cleavage Protected_Substrate->Cleavage_Reaction Deprotected_Substrate R-XH Cleavage_Reaction->Deprotected_Substrate Byproduct Toluene Derivative Cleavage_Reaction->Byproduct Hydrogenolysis H2, Pd/C Dissolving_Metal Na, NH3 Oxidative_Cleavage DDQ (for activated systems)

Caption: Deprotection strategies for the 4-(2-Fluorobenzyloxy)benzyl group.

The stability of the 4-(2-fluorobenzyloxy)benzyl group is expected to be similar to that of a standard benzyl group. The electron-withdrawing nature of the fluorine atom may slightly increase its stability towards acidic conditions and decrease its lability under oxidative cleavage conditions compared to electron-rich benzyl ethers like the p-methoxybenzyl (PMB) ether.[3]

Safety Information

Based on safety data for analogous benzyl bromides, this compound should be handled with care.[2]

  • Hazards: Likely to be corrosive and a lachrymator. Causes severe skin burns and eye damage.

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry place under an inert atmosphere. Keep away from moisture.

Conclusion

This compound is a valuable benzylating agent for the protection of various functional groups. Its synthesis from readily available starting materials is straightforward. The resulting protected compounds exhibit stability profiles that are advantageous in multistep syntheses. This guide provides a foundational understanding and practical protocols to aid in the effective and safe utilization of this important synthetic tool in research and drug development.

References

An In-depth Technical Guide to the Reactivity of the Benzylic Bromide in 4-(2-Fluorobenzyloxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the benzylic bromide in 4-(2-Fluorobenzyloxy)benzyl bromide, a crucial intermediate in the synthesis of various compounds of medicinal interest. The document delves into the electronic and steric factors governing its susceptibility to nucleophilic substitution reactions, exploring the dichotomy between SN1 and SN2 mechanistic pathways. This guide also presents detailed, adaptable experimental protocols for the synthesis of the title compound and for the kinetic analysis of its reactivity. Quantitative data from related substituted benzyl bromide systems are summarized to provide a predictive framework for understanding and manipulating the reactivity of this versatile synthetic building block.

Introduction

Benzylic halides are a pivotal class of organic compounds, serving as versatile precursors in the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical industry. Their heightened reactivity towards nucleophilic substitution, a consequence of the stabilizing influence of the adjacent aromatic ring on the transition state, makes them ideal electrophiles. The compound this compound incorporates several structural features that modulate this intrinsic reactivity, making a detailed understanding of its chemical behavior essential for its effective utilization in multi-step syntheses.

This guide will explore the nuanced reactivity of the benzylic bromide in this compound. The presence of a 2-fluoro substituent on the benzyloxy moiety and the ether linkage at the para position of the benzyl bromide ring introduce competing electronic effects that influence the propensity for SN1 versus SN2 reaction pathways. A thorough understanding of these effects is critical for predicting reaction outcomes, optimizing reaction conditions, and minimizing byproduct formation.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 4-hydroxybenzaldehyde and 2-fluorobenzyl bromide.

Step 1: Synthesis of 4-(2-Fluorobenzyloxy)benzaldehyde

The first step involves a Williamson ether synthesis to couple 4-hydroxybenzaldehyde with 2-fluorobenzyl bromide.

  • Reaction:

  • Experimental Protocol: A detailed procedure for a similar synthesis is described in a patent for the production of intermediates for Ralfinamide.[1] In a typical procedure, 4-hydroxybenzaldehyde is reacted with 2-fluorobenzyl bromide in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone or acetonitrile. The reaction mixture is heated to reflux to ensure complete reaction. Phase-transfer catalysts can also be employed to facilitate the reaction.[1]

Step 2: Bromination of 4-(2-Fluorobenzyloxy)benzaldehyde to this compound

The aldehyde functional group of 4-(2-Fluorobenzyloxy)benzaldehyde must first be reduced to an alcohol, which is then converted to the corresponding benzyl bromide.

  • Reduction Reaction:

    This reduction can be readily achieved using a mild reducing agent such as sodium borohydride (NaBH4) in an alcoholic solvent.

  • Bromination Reaction:

    The resulting benzyl alcohol can then be converted to the target benzylic bromide. A common method for this transformation is the Appel reaction, using a combination of a phosphine, typically triphenylphosphine (PPh3), and a bromine source like carbon tetrabromide (CBr4) or N-bromosuccinimide (NBS). Alternatively, reagents such as phosphorus tribromide (PBr3) can be used.

Experimental Workflow:

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Reduction and Bromination A 4-Hydroxybenzaldehyde D 4-(2-Fluorobenzyloxy)benzaldehyde A->D Reflux B 2-Fluorobenzyl bromide B->D Reflux C Base (e.g., K2CO3) Solvent (e.g., Acetone) C->D Reflux E 4-(2-Fluorobenzyloxy)benzaldehyde G 4-(2-Fluorobenzyloxy)benzyl alcohol E->G Reduction F Reducing Agent (e.g., NaBH4) F->G Reduction I This compound G->I Bromination H Brominating Agent (e.g., PPh3/CBr4) H->I Bromination

Caption: Synthetic pathway for this compound.

Reactivity of the Benzylic Bromide

The reactivity of the benzylic bromide in this compound is governed by the stability of the transition state in nucleophilic substitution reactions. This stability is influenced by both the resonance delocalization afforded by the benzene ring and the electronic effects of the substituents.

3.1. Nucleophilic Substitution Mechanisms: SN1 vs. SN2

Benzylic halides are capable of reacting via both SN1 and SN2 mechanisms. The preferred pathway is dependent on the reaction conditions (nucleophile strength, solvent polarity, and temperature) and the substitution pattern of the benzyl bromide.

  • SN1 Mechanism: This two-step mechanism involves the formation of a planar benzylic carbocation intermediate. The rate of an SN1 reaction is primarily dependent on the stability of this carbocation.

  • SN2 Mechanism: This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. The rate of an SN2 reaction is sensitive to steric hindrance around the reaction center.

Logical Relationship of Factors Influencing Reaction Mechanism:

SN1_vs_SN2 cluster_conditions Reaction Conditions cluster_conditions2 Reaction Conditions Nucleophile Strong Nucleophile SN2 Favors SN2 Pathway Nucleophile->SN2 Solvent_Aprotic Polar Aprotic Solvent Solvent_Aprotic->SN2 Substrate_Primary Primary Benzylic Halide Substrate_Primary->SN2 Weak_Nucleophile Weak Nucleophile SN1 Favors SN1 Pathway Weak_Nucleophile->SN1 Solvent_Protic Polar Protic Solvent Solvent_Protic->SN1 Carbocation_Stability Stable Carbocation Carbocation_Stability->SN1

Caption: Factors influencing the SN1 vs. SN2 pathway.

3.2. Electronic Effects of Substituents

The electronic nature of the substituents on the two aromatic rings of this compound plays a crucial role in determining its reactivity.

  • The 4-(2-Fluorobenzyloxy) Group: The oxygen atom of the benzyloxy group is electron-donating through resonance (+R effect), which would stabilize a developing positive charge on the benzylic carbon in an SN1 pathway. However, the oxygen is also electron-withdrawing through induction (-I effect). The overall effect is generally a net electron-donating character, which would accelerate SN1 reactions.

  • The 2-Fluoro Substituent: The fluorine atom is highly electronegative and thus strongly electron-withdrawing through induction (-I effect). This effect will be transmitted through the benzyloxy linkage and will slightly destabilize the benzylic carbocation, thereby disfavoring the SN1 pathway to some extent compared to an unsubstituted benzyloxy group.

3.3. Hammett Analysis for Predicting Reactivity

The Hammett equation is a powerful tool for quantifying the effect of substituents on the rates and equilibria of reactions of aromatic compounds. For the solvolysis of substituted benzyl bromides, a plot of the logarithm of the rate constant (log k) against the Hammett substituent constant (σ) can provide valuable mechanistic insights.

A linear Hammett plot with a large negative ρ value is indicative of an SN1 mechanism, where there is significant positive charge buildup in the transition state. Conversely, a smaller ρ value or a non-linear (V-shaped) plot can suggest an SN2 mechanism or a change in mechanism across the series of substituents.

Quantitative Reactivity Data (from related systems)

Substituent (at para-position)Relative Solvolysis Rate (in 80% Ethanol)Probable MechanismReference
-OCH3~100SN1[2]
-CH31.62Borderline/SN2[2]
-H1.00SN2[2]
-Cl0.76SN2[2]
-NO20.18SN2[2]

Table 1: Relative solvolysis rates of para-substituted benzyl bromides.

Based on this data, the electron-donating benzyloxy group in this compound would be expected to promote an SN1-like character. However, the deactivating inductive effect of the 2-fluoro substituent will likely moderate this effect, making the compound susceptible to both SN1 and SN2 pathways depending on the reaction conditions.

Experimental Protocols for Kinetic Studies

To quantitatively assess the reactivity of this compound, kinetic studies of its nucleophilic substitution reactions are essential. A common method for such studies is to monitor the reaction progress over time using techniques like conductivity measurements or chromatography.

5.1. General Protocol for Solvolysis Kinetics

This protocol describes a general method for studying the solvolysis of this compound in a mixed solvent system (e.g., 80% ethanol/water).

  • Preparation of Solutions:

    • Prepare a stock solution of this compound of a known concentration in a suitable non-reactive solvent (e.g., acetone).

    • Prepare the desired solvolysis solvent mixture (e.g., 80% ethanol in deionized water by volume).

  • Kinetic Run:

    • Thermostat a reaction vessel containing the solvolysis solvent at the desired temperature.

    • Initiate the reaction by injecting a small, known volume of the benzyl bromide stock solution into the thermostated solvent with vigorous stirring.

    • At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a large volume of a cold, non-polar solvent).

  • Analysis:

    • Analyze the quenched aliquots to determine the concentration of the remaining benzyl bromide or the formed product. This can be achieved using High-Performance Liquid Chromatography (HPLC) with a suitable calibration curve.

    • Alternatively, if the reaction produces an ionic species (e.g., HBr), the progress can be monitored by measuring the change in conductivity of the solution over time.[2]

  • Data Analysis:

    • Plot the concentration of the reactant versus time.

    • Determine the order of the reaction and calculate the rate constant (k) from the integrated rate law.

Experimental Workflow for Kinetic Analysis:

Kinetic_Workflow Start Prepare Reactant and Solvent Initiate Initiate Reaction at Constant Temperature Start->Initiate Sample Withdraw and Quench Aliquots at Timed Intervals Initiate->Sample Analyze Analyze Aliquots (e.g., HPLC) Sample->Analyze Data Plot Concentration vs. Time Analyze->Data Calculate Determine Rate Constant (k) Data->Calculate End Kinetic Data Obtained Calculate->End

Caption: Workflow for a typical kinetic experiment.

Conclusion

This compound is a benzylic halide with a nuanced reactivity profile. The interplay of the electron-donating benzyloxy group and the electron-withdrawing 2-fluoro substituent makes it an interesting substrate for mechanistic studies and a versatile intermediate in organic synthesis. While its reactivity is likely to favor an SN1 pathway under appropriate conditions due to the resonance-donating ether linkage, the deactivating inductive effect of the fluorine atom and the primary nature of the benzylic carbon mean that SN2 reactions are also highly feasible, particularly with strong nucleophiles in polar aprotic solvents.

The provided synthetic and kinetic protocols offer a solid foundation for researchers to prepare and quantitatively evaluate the reactivity of this compound. A thorough understanding of its reactivity will enable its more effective application in the development of novel pharmaceuticals and other high-value chemical entities.

References

The Strategic Role of Fluorine Substitution in Modulating Chemical Reactivity: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—endow it with the remarkable ability to modulate a molecule's reactivity, metabolic stability, and binding affinity for its biological target.[1][2][3][4] This technical guide provides an in-depth analysis of the multifaceted role of fluorine substitution, offering researchers, scientists, and drug development professionals a comprehensive overview of its impact on key pharmacological parameters. The guide will delve into the effects of fluorination on acidity (pKa), binding affinity, and metabolic stability, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

The Impact of Fluorine on Physicochemical Properties and Reactivity

The introduction of fluorine into a molecule can profoundly alter its electronic properties, thereby influencing its reactivity and interaction with biological systems.[1][5]

Modulation of Acidity and Basicity (pKa)

Fluorine's exceptional electronegativity exerts a strong inductive effect, withdrawing electron density from neighboring atoms.[6] This effect can significantly alter the acidity or basicity of nearby functional groups.[1][7] For instance, the presence of fluorine atoms on a carbon adjacent to a carboxylic acid group stabilizes the carboxylate anion, thereby increasing the acidity of the parent molecule (i.e., lowering its pKa).[6][8] This principle is illustrated by the trend observed in fluorinated acetic acid derivatives.

Conversely, the introduction of fluorine can reduce the basicity of amines, which can be advantageous for improving a drug's bioavailability by enhancing its ability to permeate cell membranes.[1]

Table 1: Effect of Fluorine Substitution on the pKa of Acetic Acid

CompoundpKa
Acetic Acid (CH₃COOH)4.67[8]
Fluoroacetic Acid (FCH₂COOH)2.66[8]
Difluoroacetic Acid (F₂CHCOOH)1.24[8]
Trifluoroacetic Acid (F₃CCOOH)0.23[8]
Enhancement of Binding Affinity

Fluorine substitution is a widely employed strategy to enhance the binding affinity of a ligand for its protein target.[1][2] This enhancement can arise from several factors, including:

  • Favorable Electrostatic Interactions: The polarized C-F bond can participate in favorable dipole-dipole, dipole-induced dipole, and quadrupole-quadrupole interactions with amino acid residues in the protein's active site.[1]

  • Conformational Control: The steric and electronic effects of fluorine can influence the preferred conformation of a molecule, potentially locking it into a more biologically active shape.[3]

  • Hydrophobic Interactions: The substitution of hydrogen with fluorine can increase the lipophilicity of a molecule, which can lead to improved hydrophobic interactions within the binding pocket.[3]

A notable example is the development of fluoroaromatic inhibitors for carbonic anhydrase, where the pattern of fluorine substitution was found to significantly affect binding affinity.[9][10]

Table 2: Impact of Fluorination on Binding Affinity (Kd) of Carbonic Anhydrase II Inhibitors

InhibitorKd (nM)
N-(4-sulfamylbenzoyl)benzylamine (SBB)2.1[1]
Fluorinated SBB derivatives< 3[9]

Note: The specific Kd values for the various fluorinated SBB derivatives are not detailed in the provided search results, but it is stated that they all bind with Kd < 3 nM.

Enhancing Metabolic Stability through Fluorination

One of the most significant advantages of incorporating fluorine into drug candidates is the enhancement of their metabolic stability.[1][2][3] The C-F bond is considerably stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP450) family.[3][11]

By replacing a metabolically labile C-H bond with a C-F bond, the metabolic half-life of a drug can be significantly increased, leading to improved pharmacokinetic profiles and potentially reduced dosing frequency.[3][12] This "metabolic blocking" strategy is a key application of fluorine in drug design.[7][13]

Experimental Protocols

Synthesis of Fluorinated Compounds: Common Fluorination Methods

The introduction of fluorine into organic molecules requires specialized reagents and methods.[14][15] Two common approaches are nucleophilic and electrophilic fluorination.

  • Nucleophilic Fluorination: This method employs a fluoride source, such as an alkali or ammonium fluoride, to displace a leaving group (e.g., a hydroxyl group activated as a sulfonate ester).[16] Reagents like diethylaminosulfur trifluoride (DAST) are commonly used for the deoxyfluorination of alcohols.[17]

    • General Protocol for Deoxyfluorination using DAST:

      • Dissolve the alcohol substrate in an appropriate aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

      • Cool the solution to a low temperature (e.g., -78 °C).

      • Slowly add a solution of DAST in the same solvent to the reaction mixture.

      • Allow the reaction to stir at low temperature for a specified time, then slowly warm to room temperature.

      • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

      • Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.

      • Purify the crude product by column chromatography.

  • Electrophilic Fluorination: This approach utilizes a reagent that delivers an electrophilic fluorine atom ("F+").[17] Reagents such as Selectfluor® (F-TEDA-BF₄) are widely used for their stability and ease of handling.[17]

    • General Protocol for Electrophilic Aromatic Fluorination using Selectfluor®:

      • Dissolve the aromatic substrate in a suitable solvent (e.g., acetonitrile).

      • Add Selectfluor® reagent to the solution.

      • Heat the reaction mixture at a specified temperature for a set period.

      • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

      • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

      • Wash the organic layer, dry it, and concentrate it.

      • Purify the product by column chromatography.

Determination of pKa Values

The pKa of a compound can be determined using various techniques, with NMR spectroscopy being a particularly powerful method for fluorinated compounds.[18]

  • Protocol for pKa Determination by ¹⁹F NMR Spectroscopy: [18][19][20][21]

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the analyte.

    • Dissolve the fluorinated compound in each buffer solution to a constant concentration.

    • Acquire the ¹⁹F NMR spectrum for each sample.

    • The observed chemical shift of the fluorine nucleus will be a weighted average of the shifts of the protonated and deprotonated species.[19]

    • Plot the observed ¹⁹F chemical shift as a function of pH. This will generate a sigmoidal titration curve.[19]

    • The pKa is the pH at the inflection point of this curve.[19] This can be determined by fitting the data to the Henderson-Hasselbalch equation.

Measurement of Binding Affinity

Several biophysical techniques can be employed to measure the binding affinity of a ligand to its target protein. Fluorescence-based methods and radioligand binding assays are common approaches.[22][23][24]

  • Fluorescence Polarization (FP) Assay: [22][23][25]

    • A fluorescently labeled version of a known ligand (the "tracer") is required.

    • In a multi-well plate, a constant concentration of the target protein and the tracer are incubated.

    • A range of concentrations of the unlabeled test compound (the fluorinated molecule) is added to the wells.

    • The plate is incubated to allow the binding to reach equilibrium.

    • The fluorescence polarization is measured using a plate reader.

    • As the unlabeled test compound displaces the fluorescent tracer from the protein, the polarization of the emitted light decreases.

    • The IC₅₀ value (the concentration of the test compound that displaces 50% of the tracer) is determined by plotting the polarization signal against the logarithm of the test compound concentration.

    • The Ki (inhibition constant), which reflects the binding affinity of the test compound, can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

  • Radioligand Binding Assay: [23][24][26]

    • A radiolabeled version of a known ligand is used.

    • Cell membranes expressing the target receptor are incubated with a fixed concentration of the radioligand and a range of concentrations of the unlabeled test compound.

    • After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, typically by filtration.

    • The amount of radioactivity on the filter is quantified using a scintillation counter.

    • The IC₅₀ value is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration.

    • The Ki value is calculated from the IC₅₀ value.

Visualizations

Logical Relationship Diagram

cluster_properties Fundamental Properties of Fluorine cluster_effects Physicochemical & Reactivity Effects cluster_outcomes Drug Development Outcomes High Electronegativity High Electronegativity Altered pKa Altered pKa High Electronegativity->Altered pKa Inductive Effect Enhanced Binding Affinity Enhanced Binding Affinity High Electronegativity->Enhanced Binding Affinity Electrostatic Interactions Small van der Waals Radius Small van der Waals Radius Small van der Waals Radius->Enhanced Binding Affinity Maintains Steric Fit Conformational Changes Conformational Changes Small van der Waals Radius->Conformational Changes Minimal Steric Bulk Strong C-F Bond Strong C-F Bond Increased Metabolic Stability Increased Metabolic Stability Strong C-F Bond->Increased Metabolic Stability Resists Oxidation Improved Bioavailability Improved Bioavailability Altered pKa->Improved Bioavailability Membrane Permeation Increased Potency Increased Potency Enhanced Binding Affinity->Increased Potency Longer Half-life Longer Half-life Increased Metabolic Stability->Longer Half-life Conformational Changes->Enhanced Binding Affinity Active Conformation

Caption: The influence of fluorine's core properties on drug characteristics.

Experimental Workflow Diagram

start Design of Fluorinated Analog synthesis Synthesis via Fluorination Reaction (e.g., Deoxyfluorination) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification pka pKa Determination (19F NMR Titration) purification->pka binding Binding Affinity Assay (FP or Radioligand) purification->binding metabolism Metabolic Stability Assay (e.g., Liver Microsomes) purification->metabolism data Data Analysis & SAR pka->data binding->data metabolism->data decision Lead Optimization Decision data->decision

Caption: A typical workflow for evaluating fluorinated drug candidates.

Signaling Pathway Diagram

cluster_cell Cellular Environment cluster_drugs Receptor Target Receptor Effector Downstream Effector Protein Receptor->Effector Activation Response Cellular Response Effector->Response Signal Transduction Drug_H Non-fluorinated Drug Drug_H->Receptor Lower Affinity Binding Metabolism CYP450 Metabolism Drug_H->Metabolism Rapid Drug_F Fluorinated Drug Drug_F->Receptor Higher Affinity Binding Drug_F->Metabolism Slow / Blocked Inactive_Metabolite Inactive Metabolite Metabolism->Inactive_Metabolite

Caption: Fluorination enhances drug efficacy by increasing binding and stability.

Conclusion

The strategic incorporation of fluorine is a powerful and versatile tool in the arsenal of the medicinal chemist. As demonstrated, fluorine substitution can profoundly influence the reactivity and physicochemical properties of a drug candidate, leading to significant improvements in pKa, binding affinity, and metabolic stability.[1][2][5] A thorough understanding of the principles outlined in this guide, coupled with the application of the described experimental protocols, will enable researchers to more effectively leverage the unique properties of fluorine in the design and development of novel therapeutics with enhanced pharmacological profiles. The continued evolution of fluorination chemistry promises to further expand the role of this remarkable element in shaping the future of medicine.[2]

References

An In-depth Technical Guide to the Safe Handling of 4-(2-Fluorobenzyloxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the compilation of this guide, a specific, verified Safety Data Sheet (SDS) for 4-(2-Fluorobenzyloxy)benzyl bromide is not publicly available. The following safety and handling information is synthesized from data on structurally analogous compounds, including benzyl bromide, 2-fluorobenzyl bromide, and 4-fluorobenzyl bromide.[1][2][3] These compounds share the benzyl bromide moiety, which is the primary determinant of their toxicological and hazardous properties. This guide should be used as a primary resource for risk assessment and the establishment of safe laboratory practices, but it is not a substitute for a compound-specific SDS.

Hazard Identification and Classification

This compound is expected to be a hazardous chemical due to its nature as an alkylating agent. Like other benzyl bromides, it is a potent lachrymator, meaning it is a substance that irritates the eyes and causes tearing.[1][4] The primary hazards are associated with its corrosive and irritant properties upon contact with skin, eyes, and the respiratory tract.[5]

Based on analogous compounds, the anticipated GHS (Globally Harmonized System) classification is summarized below.

Hazard Class Category Hazard Statement
Skin Corrosion/IrritationCategory 1B / 2H314: Causes severe skin burns and eye damage / H315: Causes skin irritation.[6][7]
Serious Eye Damage/IrritationCategory 1 / 2AH318: Causes serious eye damage / H319: Causes serious eye irritation.[6][7]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[8]
Flammable LiquidsCategory 4H227: Combustible liquid.[1]

Anticipated GHS Label Elements:

  • Pictograms:

    • GHS05 (Corrosion)

    • GHS07 (Exclamation Mark)

  • Signal Word: Danger or Warning [1][5]

  • Key Hazard Statements: Causes severe skin burns and eye damage, Causes serious eye irritation, May cause respiratory irritation.[5][9]

  • Key Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapours/spray. Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[4][5][9]

Safe Handling and Storage Protocols

Engineering Controls

All manipulations of this compound, including weighing, transferring, and use in reactions, must be performed in a certified chemical fume hood to prevent inhalation of vapors.[3][7] The fume hood should have adequate airflow. An eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedure being performed.[10][11]

Protective Equipment Specification Justification and Use Case
Hand Protection Two pairs of chemotherapy-rated nitrile gloves (ASTM D6978).[10][12]The inner glove should be tucked under the gown cuff, and the outer glove should overlap the cuff. Change gloves immediately if contaminated or every 1-2 hours.[12]
Eye and Face Protection Chemical safety goggles and a full-face shield.[4][5]Provides protection against splashes and vapors. A face shield must be worn over goggles and is not a substitute for them.
Body Protection A disposable, polyethylene-coated polypropylene gown or a similar impervious lab coat.[10]Protects skin from accidental contact. Gowns should be changed at the end of the work session or immediately if significant contamination occurs.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) may be required for certain operations like cleaning large spills where vapor concentrations may be high.[3][10]Use should be based on a risk assessment and institutional policy. Proper fit-testing is required.[11]

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// Edges RiskAssessment -> PpeSelection [label="Proceed"]; PpeSelection -> EngControls; EngControls -> Weighing; Weighing -> Reaction; Reaction -> Decontaminate; Decontaminate -> Waste; Waste -> DoffPpe; DoffPpe -> Wash; } Caption: Standard workflow for handling this compound.

Storage and Incompatibilities
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][14] The storage area should be designated for corrosive and reactive materials. It is sensitive to moisture and light.[14] Store under an inert atmosphere if possible.[2][3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, alcohols, and amines.[2][3] It may also react with metals.[3]

Experimental Protocols

General Weighing and Transfer Protocol
  • Preparation: Ensure the chemical fume hood is operational. Gather all necessary equipment, including spatulas, weigh paper/boats, and the reaction vessel. Place an absorbent, plastic-backed liner on the fume hood work surface.

  • Don PPE: Put on all required PPE as detailed in Table 3.

  • Transfer: Perform all transfers of the solid or liquid material within the fume hood. Use a spatula for solids or a syringe/pipette for liquids. Handle the primary container within a secondary container (e.g., a beaker) to contain any potential spills.

  • Weighing: If weighing on an analytical balance outside the hood, tare a sealed container, add the compound to the container inside the hood, seal it, and then weigh the sealed container. This prevents contamination of the balance.

  • Reaction Addition: Add the compound to the reaction vessel slowly. If it is a solid, add it in portions. If it is a liquid, add it dropwise.

  • Post-Transfer: Immediately and securely cap the primary container. Clean any contaminated spatulas or surfaces with an appropriate solvent (e.g., isopropanol) followed by soap and water, treating the cleaning materials as hazardous waste.

Spill Response Protocol (Small-Scale, <100 mL)
  • Evacuate and Alert: Immediately alert personnel in the vicinity. Evacuate the immediate area if vapors are significant.

  • Contain: If safe to do so, prevent the spill from spreading by diking with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[3][13] Do not use combustible materials like paper towels as the primary absorbent.

  • Neutralize (if applicable): While not a primary recommendation for this organic halide, consult with safety personnel about the potential use of a neutralizing agent.

  • Absorb and Collect: Cover the spill with the inert absorbent material. Allow it to soak up the material completely. Using non-sparking tools, carefully scoop the contaminated absorbent into a labeled, sealable waste container.[5]

  • Decontaminate: Wipe the spill area with a cloth or sponge soaked in soap and water. All cleaning materials must be collected and placed in the hazardous waste container.

  • Dispose: Seal and label the waste container appropriately. Dispose of it through the institution's hazardous waste management program.

  • Restock: Replenish spill kit supplies.

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Start [shape=ellipse, label="Spill Occurs", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Assess [shape=diamond, label="Is the spill large or\nare you untrained?", fillcolor="#FBBC05"];

EvacuateAll [label="Evacuate Area\nCall Emergency Response", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Alert [label="Alert others in the area", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Contain [label="Contain the spill\n(Use inert absorbent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Collect [label="Collect absorbent\ninto a waste container", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Decontaminate [label="Decontaminate the area", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dispose [label="Dispose of waste properly", fillcolor="#34A853", fontcolor="#FFFFFF"]; Report [shape=ellipse, label="Report Incident", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Assess; Assess -> EvacuateAll [label="Yes"]; Assess -> Alert [label="No (Small Spill)"]; Alert -> Contain; Contain -> Collect; Collect -> Decontaminate; Decontaminate -> Dispose; Dispose -> Report; } Caption: Decision-making flowchart for a chemical spill event.

First Aid and Emergency Measures

Immediate medical attention is required for any significant exposure.[4][15] Show the safety data sheet of a structural analog to the attending physician.[1]

Exposure Route First Aid Measures
Inhalation Move the person to fresh air immediately.[8] If breathing is difficult or has stopped, provide artificial respiration.[15] Seek immediate medical attention.[4]
Skin Contact Immediately remove all contaminated clothing, shoes, and jewelry.[4] Rinse the affected skin area with copious amounts of water for at least 15-20 minutes.[1] A safety shower should be used if the contact area is large. Seek immediate medical attention.[15]
Eye Contact Immediately flush eyes with plenty of water for at least 15-20 minutes, holding the eyelids open to ensure thorough rinsing of the entire eye surface.[1] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention, preferably from an ophthalmologist.
Ingestion Do NOT induce vomiting.[4] If the person is conscious and able to swallow, rinse their mouth with water and have them drink one or two glasses of water.[8] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[4]
Fire Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish.[1][13] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[4][13] Hazardous combustion products include carbon oxides, hydrogen bromide, and hydrogen fluoride.[2]

Toxicological Information and Mechanism of Action

While specific toxicological data for this compound is unavailable, its toxicity is predicted to stem from its function as a benzylic halide, a class of alkylating agents.

  • Mechanism of Toxicity: The carbon-bromine bond is relatively weak and polarized, making the benzylic carbon an electrophilic center. This allows the compound to react with nucleophilic functional groups found in biological macromolecules, such as the amine, thiol, and hydroxyl groups in proteins and DNA. This non-specific alkylation can disrupt cellular function, leading to cytotoxicity, inflammation, and tissue damage, which manifests as the observed skin, eye, and respiratory irritation.

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AlteredMolecule [label="Alkylated Biomolecule\n(Covalently Modified)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellularDamage [label="Loss of Function,\nStructural Damage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Toxicity [label="Cell Death / Tissue Damage\n(Irritation, Burns)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Compound -> Alkylation; Biomolecule -> Alkylation; Alkylation -> AlteredMolecule; AlteredMolecule -> CellularDamage; CellularDamage -> Toxicity; } Caption: General mechanism of toxicity via macromolecule alkylation.

References

An In-depth Technical Guide to the Hazards of 4-(2-Fluorobenzyloxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Classification

Based on analogous compounds, 4-(2-Fluorobenzyloxy)benzyl bromide is anticipated to be a hazardous substance. The primary hazards are associated with its corrosive and irritant properties. It is also classified as a lachrymator, a substance that causes tearing.

GHS Hazard Classification (Inferred)

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 1B / 2H314: Causes severe skin burns and eye damage / H315: Causes skin irritation.[1]
Serious Eye Damage/Eye IrritationCategory 1 / 2AH318: Causes serious eye damage / H319: Causes serious eye irritation.[1][2]
Acute Toxicity, OralCategory 3H301: Toxic if swallowed.[3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[2][4][5]

Signal Word: Danger[6][7]

Hazard Pictograms (Inferred):

  • Corrosion: (Represents: Skin Corrosion, Serious Eye Damage)

  • Health Hazard / Exclamation Mark: (Represents: Irritant, Skin Sensitizer, Acute Toxicity, Narcotic Effects, Respiratory Tract Irritation)

  • Skull and Crossbones: (Represents: Acute Toxicity - fatal or toxic)

Precautionary Measures and Handling

Strict adherence to safety protocols is essential when working with this compound.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Ensure that eyewash stations and safety showers are readily accessible.[1][6]

Personal Protective Equipment (PPE): [1]

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[4]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[8][9] Avoid all skin contact.

  • Respiratory Protection: If working outside of a fume hood or if dust/vapors are generated, use a NIOSH-approved respirator with an appropriate cartridge.[8][9]

Handling:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][4][8]

  • Wash hands thoroughly after handling.[1][8]

  • Keep away from heat, sparks, and open flames.[2]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][8][9]

  • Incompatible materials include strong oxidizing agents, strong bases, and strong acids.[6][8]

First Aid Measures

In case of exposure, immediate medical attention is required.[8][9]

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][8]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[8]
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][8]

Toxicological Information

No specific toxicological studies for this compound were found. The information below is based on the general properties of benzyl bromides and related compounds.

  • Acute Toxicity: Likely to be toxic if swallowed, inhaled, or absorbed through the skin.[3][5]

  • Corrosivity: Expected to be corrosive to the skin, eyes, and respiratory tract.[8] Direct contact can cause severe burns.[6]

  • Lachrymator: It is expected to be a lachrymatory agent, causing irritation and tearing of the eyes.[8]

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data available.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available in the reviewed literature. Standard OECD guidelines for testing of chemicals would likely be followed to determine specific endpoints such as acute toxicity (oral, dermal, inhalation), skin and eye irritation/corrosion, and mutagenicity.

Visualized Hazard Assessment Workflow

The following diagram illustrates a general workflow for assessing and managing the hazards associated with a chemical like this compound.

Hazard_Assessment_Workflow cluster_assessment Hazard Identification & Risk Assessment cluster_control Control Measures & Review A Identify Chemical: This compound B Gather Safety Data (SDS, Literature Search) A->B C Analyze Data for Hazards (Health, Physical, Environmental) B->C D Assess Exposure Potential (Route, Duration, Frequency) C->D E Characterize Risk D->E F Implement Control Measures (Engineering, PPE, Administrative) E->F Mitigate G Develop Safe Handling Procedures (SOPs) F->G H Monitor and Review Effectiveness G->H I Incident Response & First Aid G->I H->F Feedback Loop

Caption: General workflow for chemical hazard assessment and management.

References

Methodological & Application

Synthesis of Ralfinamide: A Detailed Application Note and Protocol Utilizing 4-(2-Fluorobenzyloxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive application note and a detailed experimental protocol for the synthesis of Ralfinamide, a sodium channel blocker with potential therapeutic applications in pain management.[1][2][3] The described synthetic route utilizes 4-(2-Fluorobenzyloxy)benzyl bromide as a key intermediate in a multi-step process that ensures high yield and purity of the final product. This protocol is intended for researchers and professionals in the field of medicinal chemistry and drug development.

Introduction

Ralfinamide, (S)-2-[4-(2-fluorobenzyloxy)benzylamino]propanamide, is an investigational drug candidate that has been evaluated for its analgesic effects in various pain models.[1][3] Its mechanism of action primarily involves the blockage of voltage-gated sodium channels, which play a crucial role in the transmission of pain signals.[2] The synthesis of Ralfinamide with high chemical and enantiomeric purity is critical for its therapeutic efficacy and safety, as impurities can lead to undesirable side effects.[4][5]

The synthetic pathway detailed herein involves a three-step process commencing with the O-benzylation of 4-hydroxybenzaldehyde with 2-fluorobenzyl bromide to yield the key intermediate, 4-(2-fluorobenzyloxy)benzaldehyde. This is followed by a reductive amination with L-alaninamide to form Ralfinamide, which is subsequently converted to a pharmaceutically acceptable salt.[6] This method is designed to be scalable for bulk production while maintaining a high degree of purity, specifically minimizing the formation of dibenzyl derivatives.[7][8]

Data Summary

The following table summarizes the quantitative data for the synthesis of Ralfinamide and its key intermediate.

StepProductStarting MaterialsReagent/CatalystSolvent(s)Yield (%)Purity (%)Reference(s)
1. O-Alkylation4-(2-Fluorobenzyloxy)benzaldehyde4-Hydroxybenzaldehyde, 2-Fluorobenzyl bromidePhase Transfer CatalystToluene89.2>99.9 (after crystallization)[7]
2. Reductive Amination(S)-2-[4-(2-Fluorobenzyloxy)benzylamino]propanamide (Ralfinamide)4-(2-Fluorobenzyloxy)benzaldehyde, L-AlaninamidePd/C (5%)MethanolHighDibenzyl impurity <0.03%[6]
3. Salt Formation (optional)Ralfinamide MethanesulfonateRalfinamide, Methanesulfonic acid-Ethyl AcetateHigh-[6]

Experimental Protocols

Step 1: Synthesis of 4-(2-Fluorobenzyloxy)benzaldehyde

This protocol describes the O-alkylation of 4-hydroxybenzaldehyde using 2-fluorobenzyl bromide.

Materials:

  • 4-Hydroxybenzaldehyde

  • 2-Fluorobenzyl bromide

  • Potassium carbonate

  • Phase transfer catalyst (e.g., Tetrabutylammonium bromide)

  • Toluene

  • Water

Procedure:

  • A stirred mixture of 4-hydroxybenzaldehyde (1 equivalent), potassium carbonate (1.5 equivalents), and a catalytic amount of a phase transfer catalyst in toluene is heated.

  • A solution of 2-fluorobenzyl bromide (1.05 equivalents) in toluene is added dropwise to the heated mixture.

  • The reaction mixture is refluxed for several hours until the starting material is consumed (monitored by TLC or GC).

  • After cooling to room temperature, the inorganic salts are filtered off.

  • The organic phase is washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield crude 4-(2-fluorobenzyloxy)benzaldehyde.

  • The crude product is purified by crystallization from a suitable solvent system (e.g., toluene/hexane) to yield the final product with a purity of >99.9%.[7]

Step 2: Synthesis of (S)-2-[4-(2-Fluorobenzyloxy)benzylamino]propanamide (Ralfinamide)

This protocol details the reductive amination of 4-(2-fluorobenzyloxy)benzaldehyde with L-alaninamide.

Materials:

  • 4-(2-Fluorobenzyloxy)benzaldehyde

  • L-Alaninamide hydrochloride

  • Triethylamine

  • Methanol

  • 5% Palladium on Carbon (Pd/C)

  • Hydrogen gas

Procedure:

  • To a solution of L-alaninamide hydrochloride (1 equivalent) in methanol, triethylamine (1 equivalent) is added, and the mixture is stirred.

  • 4-(2-Fluorobenzyloxy)benzaldehyde (1 equivalent) is added to the mixture, and the reaction is stirred at room temperature to form the Schiff base intermediate.

  • The reaction mixture is then transferred to a hydrogenation reactor.

  • 5% Pd/C (catalytic amount) is added to the mixture.

  • The reactor is purged with hydrogen gas and then pressurized.

  • The reaction is stirred under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by HPLC).

  • The catalyst is removed by filtration through a pad of celite.

  • The filtrate is concentrated under reduced pressure to yield crude Ralfinamide.

  • The crude product is purified by crystallization from a suitable solvent (e.g., ethyl acetate) to afford Ralfinamide with high enantiomeric and chemical purity.[6]

Visualizations

Synthesis Workflow

Synthesis_of_Ralfinamide cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Reductive Amination 4_Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Intermediate_Aldehyde 4-(2-Fluorobenzyloxy)benzaldehyde 4_Hydroxybenzaldehyde->Intermediate_Aldehyde K2CO3, Toluene 2_Fluorobenzyl_bromide This compound 2_Fluorobenzyl_bromide->Intermediate_Aldehyde Ralfinamide Ralfinamide Intermediate_Aldehyde->Ralfinamide 1. Formation of Schiff Base 2. H2, Pd/C, Methanol L_Alaninamide L-Alaninamide L_Alaninamide->Ralfinamide

Caption: Synthetic pathway of Ralfinamide from 4-Hydroxybenzaldehyde.

Proposed Mechanism of Action

Ralfinamide_MoA Ralfinamide Ralfinamide Voltage_Gated_Na_Channel Voltage-Gated Sodium Channel Ralfinamide->Voltage_Gated_Na_Channel Blocks Na_Influx Na+ Influx Voltage_Gated_Na_Channel->Na_Influx Mediates Neuronal_Excitability Neuronal Excitability Na_Influx->Neuronal_Excitability Increases Pain_Signal Pain Signal Transmission Neuronal_Excitability->Pain_Signal Leads to

Caption: Ralfinamide's mechanism of action via sodium channel blockade.

References

Application Notes and Protocols: O-alkylation of 4-hydroxybenzaldehyde with 4-(2-Fluorobenzyloxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the synthesis of 4-((4-(2-fluorobenzyloxy)benzyl)oxy)benzaldehyde via the O-alkylation of 4-hydroxybenzaldehyde with 4-(2-Fluorobenzyloxy)benzyl bromide. This reaction follows the principles of the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2] The resulting compound holds potential as an intermediate in medicinal chemistry and materials science, analogous to similar structures used in the development of pharmaceuticals like Safinamide.[3][4] This note includes a step-by-step experimental procedure, reaction characterization data, and workflow diagrams for clarity.

Introduction

The Williamson ether synthesis is a fundamental reaction in organic chemistry for the formation of an ether from an organohalide and a deprotonated alcohol (alkoxide).[2] The reaction typically proceeds via an SN2 mechanism, where the alkoxide ion acts as a nucleophile, displacing the halide from the alkylating agent.[2][5] For phenolic substrates like 4-hydroxybenzaldehyde, a weak base such as potassium carbonate is sufficient to deprotonate the acidic phenolic hydroxyl group, forming a phenoxide ion in situ.[4][6] This phenoxide then reacts with the alkyl halide.

The choice of solvent and reaction conditions is crucial to favor the desired O-alkylation over potential side reactions like C-alkylation.[3][7] Polar aprotic solvents like acetone or dimethylformamide (DMF) are commonly employed.[6][8] The title reaction is significant as it constructs a complex diaryl ether scaffold which is a common motif in pharmacologically active molecules.

Chemical Reaction Scheme

The O-alkylation proceeds by reacting the phenoxide of 4-hydroxybenzaldehyde with this compound in the presence of a base.

G r1 4-hydroxybenzaldehyde inv1 r1->inv1 r2 This compound r2->inv1 reagent K₂CO₃, Acetone inv2 reagent->inv2 p1 4-((4-(2-Fluorobenzyloxy)benzyl)oxy)benzaldehyde byproduct KBr + KHCO₃ inv1->reagent inv2->p1 inv2->byproduct +

Figure 1: Williamson ether synthesis of 4-((4-(2-Fluorobenzyloxy)benzyl)oxy)benzaldehyde.

Detailed Experimental Protocol

This protocol is based on established methods for the O-alkylation of 4-hydroxybenzaldehyde with substituted benzyl halides.[6][8][9]

3.1 Materials and Reagents

  • 4-hydroxybenzaldehyde (≥98%)

  • This compound (≥97%)

  • Potassium carbonate (K₂CO₃), anhydrous (≥99%)

  • Acetone, anhydrous (≥99.5%)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (60-120 mesh)

  • Ethyl acetate (EtOAc)

  • Hexane

3.2 Equipment

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Separatory funnel (250 mL)

  • Glassware for column chromatography

  • Beakers, flasks, and other standard laboratory glassware

3.3 Procedure

  • To a 100 mL round-bottom flask, add 4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetone (40 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous acetone (10 mL) dropwise to the flask.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 60°C) with vigorous stirring.[4][6]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 5-12 hours.[4][9]

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filter cake with a small amount of acetone.

  • Combine the filtrate and washings, and concentrate the solution under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude residue in dichloromethane (50 mL) and transfer it to a separatory funnel.

  • Wash the organic layer with deionized water (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient system to obtain the pure 4-((4-(2-fluorobenzyloxy)benzyl)oxy)benzaldehyde.[4]

Experimental Workflow

The overall process from reaction setup to final product characterization is outlined below.

Figure 2: General workflow for the synthesis and purification of the target compound.

Characterization Data (Representative)

The synthesized compound should be characterized using standard spectroscopic methods. The following table summarizes the expected data based on the analysis of similar structures.[8][10]

Analysis Expected Results
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ 9.90 (s, 1H, -CHO), 7.85 (d, 2H), 7.50-7.20 (m, 8H), 7.10 (d, 2H), 5.15 (s, 2H, Ar-CH₂-O), 5.10 (s, 2H, Ar-CH₂-O)
¹³C NMR (CDCl₃, 100 MHz) δ 190.8, 163.5, 161.0 (d, J=245 Hz), 136.0, 131.5, 130.0, 129.5, 128.5, 124.5, 115.5, 115.0, 70.5, 66.0
Mass Spec (ESI-MS) m/z: [M+H]⁺ calculated for C₂₁H₁₈FO₃⁺; found: Expected value
FT-IR (cm⁻¹) ~2850 & 2750 (C-H aldehyde), ~1690 (C=O aldehyde), ~1600 (C=C aromatic), ~1250 (C-O ether)

Applications and Significance

Derivatives of benzaldehyde linked by ether bonds are valuable intermediates in organic synthesis and drug discovery.[4] Specifically, fluorinated benzyl ethers are key structural components in several modern pharmaceuticals. For example, 4-(3-fluorobenzyloxy)benzaldehyde is a crucial intermediate in the synthesis of Safinamide, a drug used for treating Parkinson's disease.[3] The title compound, 4-((4-(2-fluorobenzyloxy)benzyl)oxy)benzaldehyde, shares significant structural similarity and can be explored for:

  • Drug Development: Serving as a scaffold for the synthesis of novel therapeutic agents targeting various biological pathways. The aldehyde group provides a reactive handle for further modifications, such as reductive amination to produce complex amines.[3][11]

  • Material Science: Use as a building block for polymers or liquid crystals due to its rigid aromatic structure.

  • Agrochemicals: Aromatic ethers are known to be used as pesticides.[10]

The selective synthesis of this compound with high purity is important, as side products from C-alkylation can be difficult to remove and may exhibit undesirable toxicity.[3][11]

Conclusion

The O-alkylation of 4-hydroxybenzaldehyde with this compound using the Williamson ether synthesis is an effective method to produce a complex diaryl ether. The protocol described herein is robust and relies on standard laboratory techniques, providing a clear pathway to obtaining the target molecule for further research in drug development and materials science.

References

Application Notes and Protocols: Phase Transfer Catalysis for 4-(2-Fluorobenzyloxy)benzyl Bromide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-(2-Fluorobenzyloxy)benzyl bromide, a key intermediate in the preparation of various pharmaceutically active compounds. The synthesis involves a two-step process commencing with the O-alkylation of 4-hydroxybenzyl alcohol with 2-fluorobenzyl chloride or bromide under phase transfer catalysis (PTC) conditions to yield 4-(2-Fluorobenzyloxy)benzyl alcohol. This is followed by the bromination of the benzylic alcohol to afford the final product. Phase transfer catalysis is a powerful technique that facilitates reactions between reactants in immiscible phases, leading to higher yields, milder reaction conditions, and reduced use of hazardous solvents.[1][2] This protocol emphasizes the practical application of PTC in the synthesis of the target molecule, providing quantitative data and detailed methodologies.

Introduction

Phase transfer catalysis (PTC) is a versatile and efficient method for conducting heterogeneous reactions.[3] In the context of synthesizing this compound, PTC is instrumental in the initial O-alkylation step. The reaction involves the transfer of a phenoxide ion from an aqueous or solid phase to an organic phase where it reacts with the alkylating agent, 2-fluorobenzyl halide.[4] The phase transfer catalyst, typically a quaternary ammonium or phosphonium salt, forms an ion pair with the phenoxide, rendering it soluble and highly reactive in the organic phase.[1] This methodology is widely applicable in the synthesis of ethers from phenols and alkyl halides.[5][6][7] The subsequent conversion of the resulting benzylic alcohol to the corresponding bromide is a standard transformation in organic synthesis.

Reaction Scheme

The overall synthesis can be depicted in two key steps:

  • Phase Transfer Catalyzed O-Alkylation: 4-hydroxybenzyl alcohol reacts with 2-fluorobenzyl halide in the presence of a phase transfer catalyst and a base to form 4-(2-Fluorobenzyloxy)benzyl alcohol.

  • Bromination: The intermediate alcohol is then treated with a brominating agent to yield this compound.

Data Presentation

Table 1: Phase Transfer Catalysts for the Synthesis of 4-(2-Fluorobenzyloxy)benzaldehyde*
CatalystSolventBaseYield (%)Reference
Tetrabutylphosphonium bromideTolueneK₂CO₃85.0[8]
Aliquat 336TolueneK₂CO₃88.8[8]
PEG 400TolueneK₂CO₃96.0[8]
Not specifiedXyleneK₂CO₃86.6[8]
Not specifiedTolueneKOH86.7[8]

*Data is for the analogous reaction to produce the benzaldehyde from 4-hydroxybenzaldehyde. These conditions are expected to be similar for the synthesis of the benzyl alcohol from 4-hydroxybenzyl alcohol.

Experimental Protocols

Protocol 1: Synthesis of 4-(2-Fluorobenzyloxy)benzyl alcohol via Phase Transfer Catalysis

This protocol is adapted from the synthesis of 4-(2-fluorobenzyloxy)benzaldehyde as described in the patent literature.[8][9]

Materials:

  • 4-hydroxybenzyl alcohol

  • 2-fluorobenzyl chloride (or bromide)

  • Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH)

  • Phase Transfer Catalyst (e.g., Aliquat 336, Tetrabutylammonium bromide)

  • Toluene

  • Water

Procedure:

  • To a stirred mixture of 4-hydroxybenzyl alcohol (1 equivalent), potassium carbonate (2-3 equivalents), and a catalytic amount of the chosen phase transfer catalyst (e.g., 1-5 mol%) in toluene, add 2-fluorobenzyl chloride (1.0-1.2 equivalents).

  • Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for several hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to dissolve the inorganic salts.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by crystallization.

Protocol 2: Synthesis of this compound

This is a general procedure for the bromination of benzylic alcohols.

Materials:

  • 4-(2-Fluorobenzyloxy)benzyl alcohol

  • Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂)

  • Anhydrous diethyl ether or dichloromethane

Procedure using PBr₃:

  • Dissolve 4-(2-Fluorobenzyloxy)benzyl alcohol (1 equivalent) in anhydrous diethyl ether or dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add phosphorus tribromide (0.33-0.5 equivalents) dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-3 hours, or until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction by slowly pouring it over ice-water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Phase Transfer Catalysis Mechanism

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase ROH Ar-OH (Phenol) RO_minus Ar-O⁻ (Phenoxide) ROH->RO_minus Base Base (e.g., K₂CO₃) Base->RO_minus Deprotonation QOR Q⁺Ar-O⁻ (Ion Pair) RO_minus->QOR Phase Transfer QX Q⁺X⁻ (Catalyst) QX->QOR KX K⁺X⁻ R_prime_X R'-X (2-Fluorobenzyl Halide) Product Ar-O-R' (Product) R_prime_X->Product QOR->Product Nucleophilic Attack QX_regen Q⁺X⁻ (Regenerated Catalyst) Product->QX_regen QX_regen->QX Catalytic Cycle

Caption: Mechanism of Phase Transfer Catalysis for O-Alkylation.

Synthetic Workflow

Synthetic_Workflow Start Starting Materials: 4-Hydroxybenzyl alcohol 2-Fluorobenzyl halide PTC_Step Step 1: Phase Transfer Catalyzed O-Alkylation Start->PTC_Step Purification1 Workup & Purification PTC_Step->Purification1 Intermediate Intermediate: 4-(2-Fluorobenzyloxy)benzyl alcohol Bromination_Step Step 2: Bromination Intermediate->Bromination_Step Purification2 Workup & Purification Bromination_Step->Purification2 Final_Product Final Product: This compound Purification1->Intermediate Purification2->Final_Product

Caption: Synthetic Workflow for this compound.

References

Application Notes and Protocols: The Role of 4-(2-Fluorobenzyloxy)benzyl bromide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Fluorobenzyloxy)benzyl bromide is a key synthetic intermediate in medicinal chemistry, primarily recognized for its role in the development of novel therapeutics targeting the central nervous system (CNS). Its unique structure, featuring a fluorinated benzyl ether moiety, allows for the synthesis of compounds with modulated pharmacokinetic and pharmacodynamic properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of biologically active molecules, with a focus on the development of ion channel modulators for the treatment of neuropathic pain.

Application Notes

The principal application of this compound in medicinal chemistry is as a precursor for the synthesis of (S)-2-[4-(2-fluorobenzyloxy)-benzylamino]propanamide, commercially known as Ralfinamide.[1][2][3] Ralfinamide is a multimodal drug candidate that has been investigated for the treatment of neuropathic pain and other pain conditions.[4]

Key Therapeutic Areas:

  • Neuropathic Pain: Compounds derived from this compound, such as Ralfinamide, have shown efficacy in preclinical models of neuropathic pain.[5]

  • CNS Disorders: The resulting molecules have been explored for a range of CNS disorders including epilepsy, Parkinson's disease, and Alzheimer's disease.[2]

Mechanism of Action:

The biological activity of compounds synthesized from this compound is primarily attributed to the modulation of several key ion channels and receptors involved in pain signaling pathways. The main targets include:

  • Voltage-gated sodium channels (Nav): Particularly the Nav1.7 subtype, which is predominantly expressed in peripheral nociceptive neurons and is a critical target for pain therapeutics.[6][7]

  • N-type calcium channels: Blockade of these channels can reduce neurotransmitter release, thereby dampening pain signals.[7]

  • NMDA receptors: Antagonism of these receptors can mitigate central sensitization, a key component of chronic pain.[4][7]

  • Monoamine oxidase B (MAO-B): Inhibition of MAO-B can increase dopamine levels, which may contribute to analgesic effects.[4]

The multi-target profile of these compounds offers the potential for a broader spectrum of activity and potentially enhanced efficacy in complex disease states like neuropathic pain.

Quantitative Data

The following table summarizes the in vitro biological activity of Ralfinamide and its more potent analog, QLS-81, on the Nav1.7 sodium channel.

CompoundTargetAssayIC50 (µM)Reference
RalfinamideNav1.7Whole-cell patch clamp37.1 ± 2.9[6][8]
QLS-81Nav1.7Whole-cell patch clamp3.5 ± 1.5[6][8]

Experimental Protocols

Synthesis of 4-(2-Fluorobenzyloxy)benzaldehyde

This protocol describes the synthesis of the key aldehyde intermediate from this compound, which is a crucial step in the synthesis of Ralfinamide and its analogs.

Materials:

  • 4-Hydroxybenzaldehyde

  • 2-Fluorobenzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard glassware for organic synthesis

Procedure:

  • To a stirred solution of 4-hydroxybenzaldehyde (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

  • Add 2-fluorobenzyl bromide (1.1 equivalents) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, filter the reaction mixture to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield crude 4-(2-Fluorobenzyloxy)benzaldehyde.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the pure product.

In Vitro Evaluation of Nav1.7 Inhibition: Whole-Cell Patch Clamp Electrophysiology

This protocol details the method for assessing the inhibitory activity of synthesized compounds on the Nav1.7 sodium channel expressed in a heterologous system.

Materials:

  • HEK293 cells stably expressing human Nav1.7 channels

  • Cell culture medium and supplements

  • Patch clamp rig (amplifier, micromanipulators, perfusion system)

  • Borosilicate glass capillaries for pipette fabrication

  • Intracellular solution (e.g., containing CsF, CsCl, EGTA, HEPES)

  • Extracellular solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose)

  • Test compound solutions at various concentrations

Procedure:

  • Cell Preparation: Culture HEK293 cells expressing Nav1.7 channels under standard conditions. On the day of recording, detach the cells and plate them onto glass coverslips.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Recording:

    • Place a coverslip with the cells in the recording chamber and perfuse with the extracellular solution.

    • Approach a cell with the patch pipette and form a giga-ohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -120 mV.

    • Elicit Nav1.7 currents by applying a depolarizing voltage step (e.g., to 0 mV for 20 ms).

  • Compound Application:

    • After obtaining a stable baseline recording, perfuse the cell with the extracellular solution containing the test compound at a specific concentration.

    • Record the current inhibition after the compound has reached equilibrium.

    • Perform a washout with the control extracellular solution to check for reversibility.

  • Data Analysis:

    • Measure the peak inward current in the absence and presence of different concentrations of the test compound.

    • Construct a concentration-response curve and fit the data to a Hill equation to determine the IC50 value.

In Vivo Evaluation of Analgesic Efficacy: Spared Nerve Injury (SNI) Model

This protocol describes a widely used preclinical model of neuropathic pain to assess the in vivo efficacy of test compounds.

Materials:

  • Adult male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Sutures

  • Test compound formulation for oral or intraperitoneal administration

  • Von Frey filaments for assessing mechanical allodynia

Procedure:

  • Surgery:

    • Anesthetize the rat.

    • Make an incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

    • Tightly ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.

    • Close the muscle and skin layers with sutures.

    • Allow the animals to recover for 7-10 days for the development of neuropathic pain.

  • Behavioral Testing (Mechanical Allodynia):

    • Place the animals in individual compartments on an elevated mesh floor and allow them to acclimate.

    • Apply von Frey filaments of increasing stiffness to the lateral plantar surface of the hind paw (the territory of the intact sural nerve).

    • Determine the paw withdrawal threshold (PWT), which is the lowest force that elicits a brisk withdrawal response.

  • Drug Administration and Efficacy Assessment:

    • Administer the test compound or vehicle to the animals.

    • Measure the PWT at different time points after drug administration (e.g., 30, 60, 120, and 240 minutes).

    • An increase in the PWT compared to the vehicle-treated group indicates an analgesic effect.

Visualizations

G cluster_synthesis Synthesis Pathway 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Intermediate 4-(2-Fluorobenzyloxy) benzaldehyde 4-Hydroxybenzaldehyde->Intermediate O-Alkylation 2-Fluorobenzyl_bromide 4-(2-Fluorobenzyloxy) benzyl bromide 2-Fluorobenzyl_bromide->Intermediate Ralfinamide Ralfinamide Intermediate->Ralfinamide Reductive Amination Alaninamide Alaninamide Alaninamide->Ralfinamide

Caption: Synthetic route to Ralfinamide.

G cluster_workflow In Vitro Screening Workflow Start Start Compound_Synthesis Synthesize Derivatives from This compound Start->Compound_Synthesis Primary_Screening Primary Screening: Whole-cell patch clamp on Nav1.7 Compound_Synthesis->Primary_Screening Hit_Identification Identify Hits (IC50 < 10 µM) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening: Selectivity profiling (other Nav subtypes, Ca channels, NMDA receptors) Hit_Identification->Secondary_Screening Active End End Hit_Identification->End Inactive Lead_Selection Select Lead Compounds Secondary_Screening->Lead_Selection Lead_Selection->End

Caption: Workflow for in vitro screening.

G cluster_pathway Signaling Pathway in Neuropathic Pain Nerve_Injury Nerve Injury Ectopic_Discharges Ectopic Discharges Nerve_Injury->Ectopic_Discharges Nav1_7 Nav1.7 Upregulation Nerve_Injury->Nav1_7 Central_Sensitization Central Sensitization Ectopic_Discharges->Central_Sensitization Nav1_7->Ectopic_Discharges NMDA_Receptor NMDA Receptor Activation Central_Sensitization->NMDA_Receptor Pain_Perception Increased Pain Perception NMDA_Receptor->Pain_Perception Ralfinamide_Analog Ralfinamide Analogs Ralfinamide_Analog->Nav1_7 Inhibits Ralfinamide_Analog->NMDA_Receptor Inhibits

Caption: Ralfinamide's targets in pain pathway.

References

Application Notes: 4-(2-Fluorobenzyloxy)benzyl Bromide as an Orthogonal Protecting Group for Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the realm of complex organic synthesis, particularly in the fields of drug discovery and natural product synthesis, the strategic use of protecting groups is paramount. An ideal protecting group should be introduced efficiently, remain stable under a variety of reaction conditions, and be cleaved selectively in high yield without affecting other functional groups. The 4-(2-Fluorobenzyloxy)benzyl (oF-PMB) group has emerged as a valuable tool for the protection of alcohols, offering unique advantages in orthogonal protection strategies.

The introduction of a fluorine atom on the benzylic ring modifies the electronic properties of the traditional p-methoxybenzyl (PMB) ether, enhancing its stability towards certain cleavage conditions. This note provides an overview of the application of 4-(2-Fluorobenzyloxy)benzyl bromide as a protecting group for alcohols, detailing its synthesis, protection and deprotection protocols, and its orthogonality with the standard PMB group.

Key Advantages of the oF-PMB Protecting Group

The primary advantage of the oF-PMB group lies in its enhanced stability towards oxidative cleavage reagents, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which are commonly used for the deprotection of PMB ethers. This stability is attributed to the electron-withdrawing effect of the fluorine atom, which deactivates the aromatic ring towards oxidation. This feature allows for the selective deprotection of a PMB ether in the presence of an oF-PMB ether, establishing a powerful orthogonal protecting group strategy essential for the synthesis of complex polyhydroxylated molecules.

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of this compound involves the Williamson ether synthesis to couple 2-fluorobenzyl bromide with 4-hydroxybenzaldehyde, followed by reduction of the aldehyde and subsequent bromination of the resulting alcohol.

Protection of Alcohols using this compound

The protection of alcohols as their oF-PMB ethers is typically achieved via the Williamson ether synthesis. The alcohol is deprotonated with a suitable base to form an alkoxide, which then undergoes nucleophilic substitution with this compound.

General Protocol for Alcohol Protection:

  • To a solution of the alcohol (1.0 equiv) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a base (1.1-1.5 equiv) at 0 °C. Common bases include sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.2-1.5 equiv) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(2-Fluorobenzyloxy)benzyl ether.

SubstrateBaseSolventTime (h)Yield (%)
Primary AlcoholNaHTHF/DMF1285-95
Secondary AlcoholKHMDSTHF2470-85
PhenolK₂CO₃DMF1880-90

Note: Reaction conditions and yields are general and may vary depending on the specific substrate.

Deprotection of 4-(2-Fluorobenzyloxy)benzyl Ethers

The oF-PMB group is stable to the oxidative conditions used to cleave PMB ethers. Therefore, its removal is typically achieved through hydrogenolysis.

General Protocol for Deprotection (Hydrogenolysis):

  • Dissolve the 4-(2-Fluorobenzyloxy)benzyl ether (1.0 equiv) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 2-16 hours, monitoring the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol. Further purification may be performed if necessary.

CatalystSolventTime (h)Yield (%)
10% Pd/CMethanol490-98
10% Pd/CEthyl Acetate688-95

Orthogonality with the p-Methoxybenzyl (PMB) Group

The key application of the oF-PMB group is its orthogonality with the PMB group. A PMB ether can be selectively cleaved in the presence of an oF-PMB ether using DDQ.

Protocol for Selective Deprotection of a PMB Ether:

  • Dissolve the substrate containing both PMB and oF-PMB ethers (1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and water (e.g., 18:1 v/v).

  • Cool the solution to 0 °C and add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1-1.5 equiv).

  • Stir the reaction at 0 °C to room temperature for 1-4 hours, monitoring the selective cleavage of the PMB group by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography to isolate the alcohol resulting from PMB cleavage, with the oF-PMB ether intact.

SubstrateDDQ (equiv)Time (h)Yield of PMB Deprotection (%)Recovery of oF-PMB Ether (%)
Di-protected Diol1.22>90>95

Visualizing Orthogonal Deprotection Workflow

The following diagram illustrates the logical workflow for the orthogonal deprotection of a molecule containing both PMB and oF-PMB protecting groups.

Orthogonal_Deprotection A Substrate with PMB and oF-PMB Ethers B Selective PMB Deprotection (DDQ, CH₂Cl₂/H₂O) A->B C Intermediate with Free -OH and oF-PMB Ether B->C D Further Synthetic Steps C->D E oF-PMB Deprotection (H₂, Pd/C) D->E F Final Deprotected Product E->F

Caption: Orthogonal deprotection strategy workflow.

Conclusion

This compound is a valuable reagent for the protection of alcohols, offering the advantage of forming a protecting group (oF-PMB) that is orthogonal to the commonly used p-methoxybenzyl (PMB) group. The enhanced stability of the oF-PMB ether towards oxidative cleavage with DDQ allows for the selective removal of PMB ethers, providing a powerful tool for the strategic manipulation of hydroxyl groups in complex molecule synthesis. The protocols outlined in this note provide a foundation for the successful application of this protecting group in research and development.

Application Notes and Protocols for Reactions Involving 4-(2-Fluorobenzyloxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and use of 4-(2-Fluorobenzyloxy)benzyl bromide, a key intermediate in the development of pharmacologically active molecules. The protocols are intended to be a guide for laboratory use, and all procedures should be performed in accordance with standard laboratory safety practices.

Application Note 1: Synthesis of this compound

This compound is a versatile alkylating agent. A common method for its synthesis is the radical bromination of the corresponding toluene derivative, 4-(2-Fluorobenzyloxy)toluene, using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as Azobisisobutyronitrile (AIBN).

Experimental Protocol: Radical Bromination of 4-(2-Fluorobenzyloxy)toluene

This protocol is adapted from general procedures for benzylic bromination.[1]

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
4-(2-Fluorobenzyloxy)toluene216.2510.8 g0.05
N-Bromosuccinimide (NBS)177.989.8 g0.055
Azobisisobutyronitrile (AIBN)164.210.41 g0.0025
Carbon Tetrachloride (CCl₄)153.82200 mL-

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(2-Fluorobenzyloxy)toluene (10.8 g, 0.05 mol), N-Bromosuccinimide (9.8 g, 0.055 mol), and Azobisisobutyronitrile (0.41 g, 0.0025 mol).

  • Add carbon tetrachloride (200 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 77°C) under a nitrogen atmosphere. The reaction can be initiated by shining a lamp on the flask.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with a dilute aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

G toluene 4-(2-Fluorobenzyloxy)toluene nbs NBS, AIBN toluene->nbs solvent CCl4, Reflux nbs->solvent product This compound solvent->product

Synthesis of this compound.

Application Note 2: O-Alkylation of Phenols

This compound is an effective reagent for the O-alkylation of phenols to form diaryl ethers, a common structural motif in many pharmaceutical compounds. A prominent example is the synthesis of 4-(2-fluorobenzyloxy)benzaldehyde, a precursor to the drug Ralfinamide.[2]

Experimental Protocol: Synthesis of 4-(2-fluorobenzyloxy)benzaldehyde

This protocol is based on the phase-transfer catalysis method described in patent literature.[2]

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
4-Hydroxybenzaldehyde122.1215.6 g0.128
2-Fluorobenzyl bromide189.0324.2 g0.128
Potassium Carbonate (K₂CO₃)138.2135.4 g0.256
Phase-Transfer Catalyst (e.g., Aliquat 336)-0.03 mol%-
Toluene-150 mL-

Procedure:

  • Charge a reaction vessel with 4-hydroxybenzaldehyde (15.6 g), potassium carbonate (35.4 g), the phase-transfer catalyst, and toluene (150 mL).

  • Heat the mixture to 80-120°C with stirring.

  • Slowly add a solution of 2-fluorobenzyl bromide (24.2 g) in toluene to the reaction mixture.

  • Maintain the temperature and continue stirring for 4-8 hours, monitoring the reaction by GC or TLC.

  • After completion, cool the reaction mixture and filter off the inorganic salts.

  • Wash the organic phase with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude 4-(2-fluorobenzyloxy)benzaldehyde by crystallization or column chromatography.

Data Presentation: Influence of Phase-Transfer Catalyst on Yield

The choice of phase-transfer catalyst can significantly impact the reaction yield and purity of the final product.

ExperimentPhase-Transfer CatalystYield (%)
1Tetrabutylphosphonium bromide85.0
2Aliquat 33688.8
3PEG 40096.0

Data adapted from US Patent 8,076,515 B2.[2]

G cluster_0 Deprotonation cluster_1 SN2 Reaction phenol Phenol Derivative (Nu-H) base Base (e.g., K2CO3) phenol->base -H+ benzyl_bromide This compound (R-X) base->benzyl_bromide Nu- product O-Alkylated Product (Nu-R) benzyl_bromide->product + X-

General workflow for O-alkylation.

Application Note 3: N-Alkylation of Amines

Similar to O-alkylation, this compound can be used for the N-alkylation of primary and secondary amines to produce the corresponding substituted amines. This reaction is fundamental in the synthesis of a wide range of biologically active compounds.

Experimental Protocol: General N-Alkylation of an Amine

This is a general protocol that can be adapted for various amine substrates.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Amine (e.g., Aniline)93.134.65 g0.05
This compound295.1414.75 g0.05
Potassium Carbonate (K₂CO₃)138.2110.35 g0.075
Acetonitrile (CH₃CN)-150 mL-

Procedure:

  • In a round-bottom flask, dissolve the amine (0.05 mol) and potassium carbonate (0.075 mol) in acetonitrile (150 mL).

  • Add this compound (0.05 mol) to the mixture.

  • Heat the reaction mixture to reflux (around 82°C) and stir for 6-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and filter to remove the inorganic base.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the product by column chromatography or recrystallization.

G amine Amine (R'-NH2) benzyl_bromide This compound (R-X) amine->benzyl_bromide Nucleophilic Attack product N-Alkylated Amine (R'-NH-R) benzyl_bromide->product - HX base Base base->benzyl_bromide

References

Solvent Selection for O-Alkylation of 4-(2-Fluorobenzyloxy)benzyl bromide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to solvent selection for the O-alkylation of phenols with 4-(2-Fluorobenzyloxy)benzyl bromide, a key reaction in the synthesis of various organic molecules. The choice of solvent is critical in directing the reaction towards the desired O-alkylated product while minimizing side reactions. This document outlines the theoretical basis for solvent selection, presents comparative data, and provides detailed experimental protocols.

Introduction to Solvent Effects in Alkylation Reactions

The alkylation of a phenoxide with a benzyl bromide, a classic example of the Williamson ether synthesis, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The solvent plays a crucial role in this process by influencing the solubility of the reactants, the nucleophilicity of the phenoxide, and the stability of the transition state. The ideal solvent should effectively dissolve the reactants while minimally solvating the nucleophile, thus preserving its reactivity.

Polar aprotic solvents are generally the preferred choice for SN2 reactions. These solvents possess a significant dipole moment, allowing them to dissolve ionic species like the phenoxide salt, but they lack acidic protons that can solvate and deactivate the nucleophile through hydrogen bonding. In contrast, polar protic solvents can solvate the phenoxide ion, creating a solvent cage that hinders its ability to attack the electrophilic carbon of the benzyl bromide.

Comparative Analysis of Solvents

SolventO-Alkylated Product (%)C-Alkylated Product (%)
Dimethylformamide (DMF)973
Dimethyl sulfoxide (DMSO)973
Acetonitrile973
Methanol7228
Ethanol7624
2,2,2-Trifluoroethanol1783
Water1684

Data adapted from a study on the alkylation of sodium β-naphthoxide with benzyl bromide. This serves as a model system to illustrate the principles of solvent selection.

The data clearly demonstrates that polar aprotic solvents like DMF, DMSO, and acetonitrile strongly favor the desired O-alkylation, leading to high yields of the ether product.[1] In contrast, polar protic solvents such as methanol, ethanol, trifluoroethanol, and water lead to significant amounts of the undesired C-alkylated product.[1]

Recommended Solvents for Alkylation of this compound

Based on the principles of SN2 reactions and the available data on analogous systems, the following polar aprotic solvents are recommended for the alkylation of phenols with this compound:

  • Dimethylformamide (DMF)

  • Acetonitrile

  • Acetone

  • Dimethyl Sulfoxide (DMSO)

These solvents are expected to provide high yields of the desired O-alkylated product.

Experimental Protocols

This section provides a general protocol for the O-alkylation of a phenol with this compound. The specific quantities of reagents and reaction times may need to be optimized for different phenolic substrates.

Protocol 1: Alkylation using Potassium Carbonate in Acetonitrile

This protocol is a widely used and effective method for the Williamson ether synthesis.

Materials:

  • Phenolic substrate

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the phenolic substrate (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Add this compound (1.0 - 1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 82 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts and wash the solid residue with ethyl acetate.

  • Combine the filtrate and the washings and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired O-alkylated product.

Protocol 2: Phase-Transfer Catalyzed Alkylation

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases. It is particularly useful for the alkylation of phenols, as it can enhance reaction rates and yields.

Materials:

  • Phenolic substrate

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 50% w/v)

  • Toluene or other suitable organic solvent

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC)), 1-5 mol%

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the phenolic substrate (1.0 eq) and the phase-transfer catalyst (0.01 - 0.05 eq) in toluene.

  • Add the aqueous solution of sodium hydroxide or potassium hydroxide.

  • Add this compound (1.0 - 1.2 eq) to the biphasic mixture.

  • Stir the mixture vigorously at a temperature between room temperature and reflux, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Logical Workflow for Solvent Selection

The following diagram illustrates the decision-making process for selecting an appropriate solvent system for the alkylation reaction.

Solvent_Selection_Workflow Solvent Selection Workflow for Alkylation start Start: Alkylation of Phenol with This compound reaction_type Identify Reaction Type: Williamson Ether Synthesis (SN2) start->reaction_type solvent_class Choose Solvent Class: Polar Aprotic vs. Polar Protic reaction_type->solvent_class ptc Consider Phase-Transfer Catalysis (PTC) for Biphasic Systems reaction_type->ptc polar_aprotic Polar Aprotic Solvents (e.g., DMF, Acetonitrile, Acetone, DMSO) Favors SN2, High O-Alkylation Yield solvent_class->polar_aprotic Recommended polar_protic Polar Protic Solvents (e.g., Alcohols, Water) Promotes C-Alkylation, Lower O-Alkylation Yield solvent_class->polar_protic Not Recommended protocol_selection Select Experimental Protocol polar_aprotic->protocol_selection ptc_solvents Select Nonpolar Organic Solvent (e.g., Toluene, Dichloromethane) with Aqueous Base ptc->ptc_solvents ptc_solvents->protocol_selection protocol1 Protocol 1: Standard Anhydrous Conditions protocol_selection->protocol1 protocol2 Protocol 2: Phase-Transfer Catalysis protocol_selection->protocol2 optimization Optimize Reaction Conditions (Temperature, Time, Stoichiometry) protocol1->optimization protocol2->optimization end End: High Yield of O-Alkylated Product optimization->end

Caption: Workflow for solvent and protocol selection in O-alkylation reactions.

Conclusion

The selection of an appropriate solvent is a critical parameter for the successful O-alkylation of phenols with this compound. Polar aprotic solvents such as DMF, acetonitrile, and acetone are highly recommended to maximize the yield of the desired ether product and minimize the formation of C-alkylated byproducts. The use of phase-transfer catalysis offers a robust alternative, particularly for large-scale syntheses. The provided protocols serve as a starting point for the development of optimized reaction conditions for specific substrates.

References

Synthetic Routes to Novel Heterocyclic Compounds Using 2-Bromopyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of a variety of novel heterocyclic compounds utilizing 2-bromopyridine as a key starting material. The methodologies described herein leverage powerful palladium-catalyzed cross-coupling reactions and cycloaddition strategies to afford structurally diverse molecules, many of which are of interest in medicinal chemistry and materials science.

Application Note 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-nitrogen bonds. 2-Bromopyridine is an excellent substrate for these transformations, enabling the introduction of a wide range of substituents at the 2-position of the pyridine ring.

Suzuki-Miyaura Coupling: Synthesis of 2-Arylpyridines

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides. This reaction is widely used to synthesize biaryl and heteroaryl compounds.

Experimental Protocol: General Procedure for the Suzuki-Miyaura Reaction of 2-Bromopyridine

An oven-dried resealable Schlenk tube equipped with a Teflon screw valve is charged with Pd2(dba)3 (2.0-3.0 mol%), a suitable phosphine ligand (e.g., RuPhos, 6 mol%), and the aryl or heteroaryl bromide (1 equiv.).[1] The tube is evacuated and backfilled with an inert atmosphere (e.g., argon). Dioxane is added, followed by the 2-pyridylboronate (1.5 equiv.) and a base (e.g., KF, 3.0 equiv.).[2] The reaction mixture is then heated to the desired temperature (typically 80-100 °C) and stirred for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[2]

Table 1: Representative Examples of Suzuki-Miyaura Coupling of 2-Pyridylboronates with Aryl Halides [2]

EntryAryl HalideBoronateLigandProductYield (%)
14-BromobenzonitrileA14-(Pyridin-2-yl)benzonitrile85
23,5-(Bis-trifluoromethyl)bromobenzeneA12-(3,5-Bis(trifluoromethyl)phenyl)pyridine82
34-BromoanisoleA12-(4-Methoxyphenyl)pyridine74
45-BromopyrimidineA15-(Pyridin-2-yl)pyrimidine91
54-BromoisoquinolineA14-(Pyridin-2-yl)isoquinoline82
64-ChlorobenzonitrileA24-(Pyridin-2-yl)benzonitrile73

Reaction Conditions: 1 equiv of aryl or heteroaryl halide, 1.5 equiv of 2-pyridylboronate, 3.0 equiv of base, Dioxane (3 mL/mmol halide), cat. Pd2dba3, L:Pd = 3:1.[2]

Sonogashira Coupling: Synthesis of 2-Alkynylpyridines

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.

Experimental Protocol: General Procedure for the Sonogashira Coupling of 2-Amino-3-bromopyridine

To a 10 mL round-bottomed flask under a nitrogen atmosphere are added Pd(CF3COO)2 (2.5 mol%), PPh3 (5.0 mol%), and CuI (5.0 mol%).[3] DMF (2.0 mL) is added, and the mixture is stirred for 30 minutes. Then, 2-amino-3-bromopyridine (0.5 mmol), the terminal alkyne (0.6 mmol), and Et3N (1 mL) as a base are added.[3] The reaction mixture is heated to 100 °C and stirred for 3 hours, with the reaction progress monitored by TLC. After completion, the mixture is cooled, diluted with an appropriate solvent, and washed with water. The organic layer is dried, concentrated, and the product is purified by column chromatography.[3]

Table 2: Sonogashira Coupling of 2-Amino-3-bromopyridines with Various Terminal Alkynes [3][4]

Entry2-Amino-3-bromopyridineTerminal AlkyneProductYield (%)
11aPhenylacetylene2-Amino-3-(phenylethynyl)pyridine95
21a4-Ethynyltoluene2-Amino-3-((4-tolyl)ethynyl)pyridine96
31a4-Ethynylanisole2-Amino-3-((4-methoxyphenyl)ethynyl)pyridine93
41aCyclopropylacetylene2-Amino-3-(cyclopropylethynyl)pyridine88
51b (5-methyl)Phenylacetylene2-Amino-5-methyl-3-(phenylethynyl)pyridine93
61b (5-methyl)1-Decyne2-Amino-3-(dec-1-yn-1-yl)-5-methylpyridine91

Reaction Conditions: 2.5 mol% Pd(CF3COO)2, 5 mol% PPh3, 5 mol% CuI, Et3N, DMF, 100 °C, 3 h.[3]

Buchwald-Hartwig Amination: Synthesis of 2-Aminopyridines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of a wide variety of amines with aryl halides.

Experimental Protocol: Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines

To an Ace-ThredTM sealed tube is added 2-bromopyridine (5.86 mmol) in toluene (10 mL), followed by the volatile amine (e.g., isopropylamine, 29.3 mmol), Pd(OAc)2 (0.29 mmol), dppp (0.29 mmol), and NaOt-Bu (11.72 mmol).[5] The tube is sealed and heated in an electronically controlled pipe heater at 80 °C overnight (14 h) with mechanical shaking. After cooling, the reaction mixture is diluted with an organic solvent, washed with water and brine, dried over a drying agent, and concentrated. The crude product is then purified by flash chromatography.[5]

Table 3: Buchwald-Hartwig Amination of 2-Bromopyridines with Various Amines [5]

Entry2-Bromopyridine DerivativeAmineProductYield (%)
1tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylateMethylaminetert-butyl 4-(6-(methylamino)pyridin-2-yl)piperazine-1-carboxylate77
2tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylateDimethylaminetert-butyl 4-(6-(dimethylamino)pyridin-2-yl)piperazine-1-carboxylate76
32-bromo-6-(piperidin-1-yl)pyridineEthylamineN-ethyl-6-(piperidin-1-yl)pyridin-2-amine94
42-bromo-6-ethoxypyridineDimethylamine6-ethoxy-N,N-dimethylpyridin-2-amine28
5tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylateN-methylbenzylaminetert-butyl 4-(6-(benzyl(methyl)amino)pyridin-2-yl)piperazine-1-carboxylate91

Application Note 2: Synthesis of Fused and Polycyclic Heterocyclic Systems

2-Bromopyridine and its derivatives are valuable precursors for the construction of more complex, fused heterocyclic scaffolds.

Synthesis of[6][7][8]Triazolo[1,5-a]pyridines

[6][7][8]Triazolo[1,5-a]pyridines are an important class of N-fused heterocycles with a range of biological activities. A common synthetic route involves the cyclization of a 2-pyridylhydrazine derivative. A more modern approach starts from 2-amino-6-bromopyridine.

Experimental Protocol: Synthesis of 5-bromo-[6][7][8]triazolo[1,5-a]pyridin-2-amine (Intermediate 13)

To a solution of 2-amino-6-bromopyridine (11) in DCM, ethoxycarbonyl isothiocyanate is added, and the mixture is stirred at room temperature for 16 hours to yield the thiourea intermediate (12). Hydroxylamine hydrochloride and DIPEA are then added to a solution of the thiourea in EtOH/MeOH, and the mixture is refluxed for 3 hours to afford the desired triazolopyridine intermediate (13).[9] This intermediate can then be further functionalized, for example, via a Suzuki coupling reaction at the bromide position.[9]

Synthesis of Quinolines via Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction, particularly the Povarov reaction, provides an efficient route to quinoline derivatives. This reaction involves the [4+2] cycloaddition of an electron-rich alkene with an imine generated in situ from an aniline and an aldehyde.

Experimental Protocol: General Procedure for the Synthesis of Chlorinated Quinolines

An aryl aldimine (1.06 mmol), 1-ethynylnaphthalene (0.914 mmol), chloranil (1.80 mmol), and molecular sieves (3 Å) are dissolved in chloroform (30 mL). BF3·OEt2 (2.7 mmol) is then added to the reaction solution. The resulting mixture is heated to 70 °C and stirred at this temperature for 24 hours under an argon atmosphere. The mixture is subsequently cooled to room temperature, and the solids are dissolved in dichloromethane (50 mL). The organic layer is washed sequentially with a sodium bicarbonate solution, deionized water, and a brine solution. The organic layer is then dried, filtered, and concentrated, and the crude product is purified by chromatography.

Mandatory Visualizations

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Oven-dried Schlenk Tube Reagents Add Pd Catalyst, Ligand, Aryl Halide, and Base Start->Reagents Inert Evacuate and Backfill with Ar/N2 Reagents->Inert Solvent Add Anhydrous Solvent Inert->Solvent Nucleophile Add Nucleophile (e.g., Boronic Acid) Solvent->Nucleophile Heating Heat to Reaction Temperature Nucleophile->Heating Stirring Stir for Specified Time Heating->Stirring Monitoring Monitor by TLC/LC-MS Stirring->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Dilution Dilute with Organic Solvent Cooling->Dilution Washing Wash with H2O and Brine Dilution->Washing Drying Dry over Na2SO4/ MgSO4 Washing->Drying Filtration Filter Drying->Filtration Concentration Concentrate in vacuo Filtration->Concentration Chromatography Column Chromatography Concentration->Chromatography Product Isolated Heterocyclic Compound Chromatography->Product

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Activation PKC PKC PLCg->PKC Permeability Vascular Permeability PLCg->Permeability Akt Akt PI3K->Akt Migration Cell Migration PI3K->Migration Raf Raf PKC->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyridine Derivative (VEGFR-2 Inhibitor) Inhibitor->VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway and inhibition by pyridine derivatives.

References

Application in the Synthesis of Enzyme Inhibitors: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of enzyme inhibitors. The following sections outline a comprehensive workflow, from the initial synthesis of a potential inhibitor to its biological evaluation, including determination of its inhibitory potency. The protocols provided are generalized and can be adapted for specific enzyme targets and inhibitor scaffolds.

Introduction to Enzyme Inhibition in Drug Discovery

Enzymes are crucial biological catalysts that mediate a vast array of physiological processes.[1][2] Their dysregulation is often implicated in the pathology of numerous diseases, including cancer, viral infections, and neurodegenerative disorders.[3][4][5] Consequently, the inhibition of specific enzyme activity has become a cornerstone of modern drug discovery and development.[1] Enzyme inhibitors are molecules that bind to enzymes and decrease their activity, thereby offering a therapeutic intervention for diseases associated with overactive or aberrant enzyme function.[6]

The development of enzyme inhibitors involves a multidisciplinary approach, combining organic synthesis, biochemistry, and pharmacology.[7] Medicinal chemists design and synthesize novel compounds, which are then evaluated for their ability to inhibit the target enzyme and for their broader pharmacological properties. This iterative process of design, synthesis, and testing is fundamental to the discovery of new and effective therapeutic agents.

General Workflow for Enzyme Inhibitor Synthesis and Evaluation

The development of an enzyme inhibitor follows a structured workflow, beginning with the chemical synthesis of the compound and culminating in its biological characterization. This process is often iterative, with the results of biological assays informing the design of subsequent generations of inhibitors.

Signaling_Pathway receptor Growth Factor Receptor kinase1 Kinase 1 (e.g., Receptor Tyrosine Kinase) receptor->kinase1 Growth Factor kinase2 Kinase 2 (e.g., MAP Kinase) kinase1->kinase2 Phosphorylation kinase3 Kinase 3 (e.g., Downstream Effector Kinase) kinase2->kinase3 Phosphorylation transcription_factor Transcription Factor kinase3->transcription_factor Phosphorylation cellular_response Cellular Response (Proliferation, Survival) transcription_factor->cellular_response inhibitor Kinase Inhibitor inhibitor->kinase2 Inhibition IC50_Workflow prep_reagents Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) serial_dilution Serial Dilution of Inhibitor prep_reagents->serial_dilution plate_setup Plate Setup (96-well plate) - Enzyme - Inhibitor dilutions - Controls serial_dilution->plate_setup pre_incubation Pre-incubation (Enzyme + Inhibitor) plate_setup->pre_incubation initiate_reaction Initiate Reaction (Add Substrate) pre_incubation->initiate_reaction read_signal Kinetic Reading (e.g., Spectrophotometer) initiate_reaction->read_signal data_analysis Data Analysis (Plot % Inhibition vs. [Inhibitor]) read_signal->data_analysis ic50_value Determine IC50 Value data_analysis->ic50_value

References

Application Notes and Protocols for the Derivatization of Bioactive Molecules with 4-(2-Fluorobenzyloxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of bioactive molecules containing nucleophilic functional groups, such as phenols and amines, using 4-(2-Fluorobenzyloxy)benzyl bromide. This reagent is particularly useful for introducing a fluorinated benzyl moiety, which can enhance the detectability of the analyte in various analytical methods and can be a key step in the synthesis of pharmacologically active compounds.

Introduction

This compound is a versatile derivatizing agent used in organic synthesis and analytical chemistry. It reacts with nucleophiles, primarily phenols and amines, to form stable ether and amine derivatives, respectively. The introduction of the 4-(2-Fluorobenzyloxy)benzyl group can serve multiple purposes:

  • Improved Analytical Detection: The benzyl group provides a chromophore for UV detection in High-Performance Liquid Chromatography (HPLC).

  • Enhanced Volatility for Gas Chromatography (GC): Derivatization can make non-volatile bioactive molecules suitable for GC analysis.

  • Synthetic Intermediate: This reagent is a key building block in the synthesis of complex molecules, including pharmaceutical ingredients. For instance, it is used in the synthesis of Ralfinamide, a compound investigated for its pharmacological properties.[1][2][3]

Section 1: Derivatization of Phenolic Bioactive Molecules

Application Note

The derivatization of phenolic compounds with this compound proceeds via a Williamson ether synthesis. A base is used to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion, which then attacks the electrophilic benzylic carbon of the reagent. This method is highly effective for a wide range of phenolic compounds, from simple phenols to complex natural products.

Experimental Protocol: O-Alkylation of a Phenolic Compound

Materials:

  • Phenolic bioactive molecule

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenolic bioactive molecule (1.0 eq) in anhydrous DMF.

  • Addition of Base: Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Addition of Derivatizing Reagent: Add this compound (1.1 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or heat to 60-80°C. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Quantitative Data (Representative)

The following table provides representative data for the derivatization of phenolic compounds with benzyl bromide reagents. Please note that reaction yields can vary depending on the specific substrate and reaction conditions.

Bioactive Molecule (Phenolic)Molar Ratio (Substrate:Reagent:Base)SolventTemperature (°C)Reaction Time (h)Yield (%)
4-Hydroxybenzoic Acid1 : 1.1 : 2DMF804>90
Catechol1 : 2.2 : 4AcetonitrileReflux6>85
Resveratrol1 : 3.3 : 6DMF608>80
Genistein1 : 4.4 : 8DMF8012>75

Section 2: Derivatization of Amine-Containing Bioactive Molecules

Application Note

Primary and secondary amines can be effectively derivatized with this compound via N-alkylation. Similar to O-alkylation, a base is typically used to deprotonate the amine, increasing its nucleophilicity. The reaction conditions can be tuned to favor mono- or di-alkylation of primary amines.

Experimental Protocol: N-Alkylation of a Primary Amine

Materials:

  • Amine-containing bioactive molecule

  • This compound

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

  • Acetonitrile or DMF, anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for synthesis

Procedure:

  • Reaction Setup: Dissolve the primary amine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask.

  • Addition of Base: Add potassium carbonate (2.0 eq) or triethylamine (2.0 eq) to the solution.

  • Addition of Derivatizing Reagent: Add this compound (1.1 eq for mono-alkylation) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature or gently heat to 40-50°C. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, filter off the base and concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purification: Purify the product by flash chromatography on silica gel as needed.

Quantitative Data (Representative)

The following table presents representative data for the N-alkylation of amines with benzyl bromide reagents.

Bioactive Molecule (Amine)Molar Ratio (Substrate:Reagent:Base)SolventTemperature (°C)Reaction Time (h)Yield (%)
Aniline1 : 1.1 : 2Acetonitrile503>95
Benzylamine1 : 1.1 : 2DMFRT5>90
Dopamine (protected)1 : 2.2 : 4Acetonitrile608>80
Amphetamine1 : 1.1 : 2Acetonitrile406>85

Section 3: Analytical Methods

Application Note

The derivatized bioactive molecules can be analyzed by various chromatographic techniques. HPLC with UV or fluorescence detection is a common method. The choice of column and mobile phase will depend on the polarity of the derivatized analyte.

Protocol: HPLC Analysis of Derivatized Bioactive Molecules

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid).

  • Gradient Program: Start with 50% acetonitrile, increase to 95% over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Dissolve the purified derivatized sample in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Quantitative Data (Representative)
DerivativeHPLC ColumnLimit of Detection (LOD)Limit of Quantification (LOQ)
Benzylated PhenolC18 (4.6x250mm, 5µm)0.1 µg/mL0.3 µg/mL
Benzylated AmineC18 (4.6x250mm, 5µm)0.2 µg/mL0.6 µg/mL

Section 4: Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Derivatization cluster_workup Work-up & Purification cluster_analysis Analysis bioactive_molecule Bioactive Molecule (Phenol or Amine) reaction_mixture Reaction Mixture bioactive_molecule->reaction_mixture reagent 4-(2-Fluorobenzyloxy) benzyl bromide reagent->reaction_mixture base Base (e.g., K2CO3) base->reaction_mixture solvent Anhydrous Solvent (e.g., DMF) solvent->reaction_mixture heating Stirring & Heating (RT to 80°C) reaction_mixture->heating extraction Extraction heating->extraction washing Washing extraction->washing drying Drying & Concentration washing->drying purification Column Chromatography drying->purification product Derivatized Product purification->product hplc HPLC Analysis product->hplc

Diagram 1: General workflow for the derivatization of bioactive molecules.

Relevant Signaling Pathway: Dopamine Metabolism

The derivatizing reagent this compound is used in the synthesis of compounds that can modulate dopamine metabolism.[2] The following diagram illustrates a simplified dopamine metabolism pathway.

dopamine_pathway Tyrosine Tyrosine TH Tyrosine Hydroxylase Tyrosine->TH L_DOPA L-DOPA DDC DOPA Decarboxylase L_DOPA->DDC Dopamine Dopamine MAO MAO Dopamine->MAO DBH Dopamine β- Hydroxylase Dopamine->DBH DOPAC DOPAC COMT COMT DOPAC->COMT HVA HVA (Homovanillic Acid) Norepinephrine Norepinephrine TH->L_DOPA DDC->Dopamine MAO->DOPAC COMT->HVA DBH->Norepinephrine

Diagram 2: Simplified dopamine synthesis and metabolism pathway.

References

Application Notes and Protocols for the Scale-up Synthesis of 4-(2-Fluorobenzyloxy)benzyl bromide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Fluorobenzyloxy)benzyl bromide and its derivatives are key intermediates in the synthesis of various pharmaceutical compounds, including safinamide and ralfinamide, which are used in the treatment of Parkinson's disease and other neurological disorders. The efficient and scalable synthesis of these building blocks is therefore of significant interest to the pharmaceutical industry. This document provides detailed application notes and protocols for the multi-step, scale-up synthesis of this compound, commencing from commercially available starting materials. The procedures outlined are designed to be robust, high-yielding, and amenable to industrial production, with a strong emphasis on purity and safety.

Overall Synthetic Scheme

The synthesis of this compound is a three-step process that begins with the Williamson ether synthesis to couple 4-hydroxybenzaldehyde and 2-fluorobenzyl bromide. The resulting aldehyde is then reduced to the corresponding benzyl alcohol, which is subsequently converted to the final benzyl bromide product.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Reduction cluster_2 Step 3: Bromination A 4-Hydroxybenzaldehyde C 4-(2-Fluorobenzyloxy)benzaldehyde A->C K2CO3, TBAB, Toluene, Reflux B 2-Fluorobenzyl bromide B->C D 4-(2-Fluorobenzyloxy)benzyl alcohol C->D NaBH4, Ethanol, RT E This compound D->E HBr, H2SO4, 70-100°C G Start Starting Materials (4-Hydroxybenzaldehyde, 2-Fluorobenzyl bromide) Step1 Williamson Ether Synthesis (Formation of Aldehyde) Start->Step1 Purification1 Crystallization (High Purity Aldehyde) Step1->Purification1 Step2 NaBH4 Reduction (Formation of Alcohol) Purification1->Step2 Step3 Bromination (Formation of Benzyl Bromide) Step2->Step3 FinalProduct This compound Step3->FinalProduct

Application Notes and Protocols: Downstream Processing of Products from 4-(2-Fluorobenzyloxy)benzyl Bromide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the downstream processing of reaction products derived from 4-(2-Fluorobenzyloxy)benzyl bromide. The primary focus is on the synthesis and purification of 4-(2-Fluorobenzyloxy)benzaldehyde and its subsequent conversion to (S)-2-[4-(2-fluorobenzyloxy)-benzylamino]propanamide (Ralfinamide), a key example illustrating stringent purity requirements in pharmaceutical development. Additionally, general protocols for other common reactions involving this compound are presented.

Case Study: Synthesis and Purification of Ralfinamide Intermediates

The synthesis of Ralfinamide from this compound involves the formation of 4-(2-Fluorobenzyloxy)benzaldehyde as a key intermediate. The purity of this intermediate is critical to ensure the final active pharmaceutical ingredient (API) meets regulatory standards, with a particular focus on minimizing dibenzyl impurities.

Table 1: Summary of Yield and Purity Data for 4-(2-Fluorobenzyloxy)benzaldehyde Synthesis
Reaction StepReactantsCatalyst/SolventYield (%)Purity (%)Impurity Content (%)[1]
Synthesis of 4-(2-Fluorobenzyloxy)benzaldehyde 4-Hydroxybenzaldehyde, this compoundPhase Transfer Catalyst / Toluene88.6>99 (after crystallization)3-(2-fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde: 0.07 (before crystallization)
Purification of 4-(2-Fluorobenzyloxy)benzaldehyde Crude 4-(2-Fluorobenzyloxy)benzaldehydeDiisopropyl ether>90 (recovery)>99.93-(2-fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde: <0.03
Experimental Protocols

Protocol 1: Synthesis of 4-(2-Fluorobenzyloxy)benzaldehyde via Phase Transfer Catalysis [1]

This protocol describes the synthesis of 4-(2-Fluorobenzyloxy)benzaldehyde from 4-hydroxybenzaldehyde and this compound using a phase transfer catalyst.

Materials:

  • 4-hydroxybenzaldehyde

  • This compound

  • Potassium carbonate

  • Tetradecyl trimethylammonium bromide (Phase Transfer Catalyst)

  • Toluene

  • n-hexane

Procedure:

  • Combine 4-hydroxybenzaldehyde, potassium carbonate, and tetradecyl trimethylammonium bromide in toluene.

  • Slowly add this compound to the mixture under an inert atmosphere (e.g., nitrogen).

  • Heat the mixture to reflux and maintain for 6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the heterogeneous mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude oily residue.

  • Dissolve the residue in a minimal amount of warm toluene (approximately 40°C).

  • Induce crystallization by seeding with a few crystals of pure 4-(2-Fluorobenzyloxy)benzaldehyde.

  • Slowly add n-hexane to the mixture over 30 minutes while maintaining the temperature at 35-40°C.

  • Cool the mixture to 0-5°C and stir for an additional hour.

  • Collect the solid product by filtration and dry under reduced pressure.

Protocol 2: Further Purification of 4-(2-Fluorobenzyloxy)benzaldehyde by Crystallization

To achieve high purity and reduce the level of dibenzylated impurities to below 0.03%, a recrystallization step is crucial.

Materials:

  • Crude 4-(2-Fluorobenzyloxy)benzaldehyde

  • Diisopropyl ether

Procedure:

  • Dissolve the crude 4-(2-Fluorobenzyloxy)benzaldehyde in diisopropyl ether at reflux.

  • Cool the solution to 50-55°C over 10-15 minutes.

  • Optionally, seed with highly pure crystals of 4-(2-Fluorobenzyloxy)benzaldehyde.

  • Continue to cool the solution to allow for crystallization.

  • Collect the purified crystals by filtration and dry under vacuum.

Synthesis and Impurity Formation Pathway

The following diagram illustrates the synthesis of high-purity Ralfinamide, highlighting the formation of the critical dibenzyl impurity.

Ralfinamide_Synthesis A This compound C 4-(2-Fluorobenzyloxy)benzaldehyde (Crude) A->C Phase Transfer Catalysis B 4-Hydroxybenzaldehyde B->C D Purification (Crystallization) C->D Impurity 3-(2-fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde (Dibenzyl Impurity) C->Impurity Side Reaction E 4-(2-Fluorobenzyloxy)benzaldehyde (High Purity) D->E G Schiff Base Intermediate E->G F L-Alaninamide F->G H Catalytic Hydrogenation G->H I Ralfinamide (Crude) H->I J Final Purification I->J K Ralfinamide (High Purity, <0.01% impurity) J->K

Synthesis of High-Purity Ralfinamide.

General Downstream Processing for Other Reactions

This compound can also be utilized in other synthetic transformations such as Williamson ether synthesis and esterification. The downstream processing for these reactions typically involves extraction, washing, and chromatographic purification.

Protocol 3: General Procedure for Williamson Ether Synthesis

This protocol outlines a general method for the synthesis of ethers from an alcohol and this compound.

Materials:

  • Alcohol

  • Sodium hydride (NaH) or Potassium carbonate (K2CO3)

  • This compound

  • Anhydrous solvent (e.g., THF, DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the alcohol in the anhydrous solvent.

  • Add the base (e.g., NaH) portion-wise at 0°C and stir for 30 minutes.

  • Slowly add a solution of this compound in the anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 4: General Procedure for Esterification

This protocol provides a general method for the synthesis of esters from a carboxylic acid and this compound.

Materials:

  • Carboxylic acid

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

  • This compound

  • Anhydrous DMF

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid in anhydrous DMF, add the base (e.g., K2CO3).

  • Add this compound and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude ester by silica gel column chromatography.

General Downstream Processing Workflow

The following diagram illustrates a typical workflow for the downstream processing of products from reactions involving this compound.

Downstream_Processing Start Crude Reaction Mixture Quench Reaction Quenching Start->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Washing Washing of Organic Phase (Water, Brine) Extraction->Washing Waste Aqueous Waste Extraction->Waste Drying Drying over Anhydrous Salt (e.g., Na2SO4) Washing->Drying Washing->Waste Filtration Filtration Drying->Filtration Concentration Solvent Removal (Rotary Evaporation) Filtration->Concentration Purification Purification Concentration->Purification Chromatography Column Chromatography Purification->Chromatography If liquid or non-crystalline solid Crystallization Crystallization Purification->Crystallization If solid Final_Product Pure Product Chromatography->Final_Product Crystallization->Final_Product

General Downstream Processing Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-Fluorobenzyloxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-Fluorobenzyloxy)benzyl bromide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared via two main routes: the bromination of 4-(2-Fluorobenzyloxy)benzyl alcohol or the radical bromination of 4-(2-Fluorobenzyloxy)toluene.

Issue 1: Presence of an Impurity with a Similar Polarity to the Starting Material in the Precursor Synthesis (Williamson Ether Synthesis)

  • Observation: TLC or HPLC analysis of the 4-(2-Fluorobenzyloxy)benzaldehyde or 4-(2-Fluorobenzyloxy)benzyl alcohol precursor, synthesized via Williamson ether synthesis from 4-hydroxybenzaldehyde or 4-hydroxybenzyl alcohol and 2-fluorobenzyl halide, shows an impurity that is difficult to separate from the desired product.

  • Probable Cause: This impurity is likely the C-alkylated side product, 3-(2-fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde (or the corresponding alcohol). Phenoxides can undergo both O-alkylation and C-alkylation.[1]

  • Solution:

    • Reaction Conditions: Use of a phase-transfer catalyst can improve the selectivity for O-alkylation.[2] Employing a polar aprotic solvent like DMF or acetonitrile can also favor the desired reaction.

    • Base Selection: The choice of base can influence the O/C alkylation ratio. Weaker bases and larger counter-ions can sometimes favor O-alkylation.

    • Purification: Careful column chromatography or crystallization may be required to remove this impurity before proceeding to the bromination step.[2]

Issue 2: Low Yield and/or Formation of Multiple Products During Bromination of 4-(2-Fluorobenzyloxy)benzyl Alcohol

  • Observation: The reaction of 4-(2-Fluorobenzyloxy)benzyl alcohol with a brominating agent results in a low yield of the desired benzyl bromide and the formation of several side products.

  • Probable Causes & Solutions:

Probable CauseRecommended Solution
Dibenzyl ether formation This is a common side reaction, especially when using strong acids like HBr at elevated temperatures.[3] Consider using milder brominating agents such as PPh₃/NBS or PPh₃/CBr₄. If HBr is used, maintain a lower reaction temperature.
Oxidation to Aldehyde Some brominating agents, like N-bromosuccinimide (NBS), can oxidize benzyl alcohols to the corresponding aldehydes.[4] Ensure the reaction is carried out under conditions that favor substitution over oxidation (e.g., in the presence of PPh₃).
Aromatic Ring Bromination The electron-rich aromatic rings are susceptible to electrophilic bromination. Use a brominating agent that favors benzylic substitution, such as NBS with a radical initiator (AIBN or light), or PBr₃. Avoid using Br₂ with a Lewis acid catalyst.

Issue 3: Incomplete Reaction or Over-bromination in the Radical Bromination of 4-(2-Fluorobenzyloxy)toluene

  • Observation: When synthesizing this compound from 4-(2-Fluorobenzyloxy)toluene using a radical bromination (e.g., with NBS and a radical initiator), the reaction is either incomplete or produces a significant amount of the dibrominated product.

  • Probable Causes & Solutions:

Probable CauseRecommended Solution
Incomplete Reaction Insufficient radical initiator or inadequate initiation (e.g., low light intensity). Ensure a sufficient amount of initiator (e.g., AIBN) is used and the reaction is adequately heated or irradiated. The solvent choice can also be critical; carbon tetrachloride (CCl₄) is effective but hazardous, and alternatives like acetonitrile or cyclohexane can be used.[5]
Over-bromination (Dibromination) Using an excess of the brominating agent. Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of NBS. The slow, portion-wise addition of NBS can also help to control the reaction and minimize the formation of the dibrominated side product.

Issue 4: Difficulty in Purifying the Final Product

  • Observation: The crude this compound is difficult to purify, and residual starting materials or side products are present in the final product.

  • Probable Causes & Solutions:

    • Residual Acid: If HBr is used, residual acid can be removed by washing the organic layer with a dilute solution of sodium bicarbonate.

    • Excess Brominating Agent: Unreacted NBS can be removed by washing with an aqueous solution of sodium thiosulfate.

    • Quenching Excess Benzyl Bromide: If an excess of a benzyl bromide reagent was used in a previous step, it can be quenched by adding a nucleophile like triethylamine or thiourea to form a salt, which can then be removed by an aqueous wash.[6]

    • Purification Technique: If washing is insufficient, column chromatography on silica gel is an effective method for purifying benzyl bromides. A non-polar eluent system, such as hexane/ethyl acetate, is typically used. Distillation under reduced pressure can also be employed for purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: The most common side products depend on the synthetic route:

  • From 4-(2-Fluorobenzyloxy)benzyl alcohol: The main side products can be the corresponding dibenzyl ether and 4-(2-fluorobenzyloxy)benzaldehyde (from oxidation). Bromination on the aromatic ring is also possible.

  • From 4-(2-Fluorobenzyloxy)toluene: The primary side product is the dibrominated species, 4-(2-Fluorobenzyloxy)dibromomethylbenzene.

  • From the precursor synthesis (Williamson ether synthesis): A key impurity is the C-alkylated product, 3-(2-fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde or the corresponding alcohol.

Q2: Which brominating agent is best for converting 4-(2-Fluorobenzyloxy)benzyl alcohol to the bromide?

A2: The choice of brominating agent depends on the desired reaction conditions and scale.

  • Phosphorus tribromide (PBr₃): Generally effective for primary benzyl alcohols.

  • Triphenylphosphine and N-bromosuccinimide (PPh₃/NBS): A mild and efficient method that often gives high yields with minimal side products.[7]

  • Hydrogen bromide (HBr): Can be effective but may lead to the formation of dibenzyl ether as a side product, especially at higher temperatures.[3]

Q3: How can I monitor the progress of the bromination reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. The product, this compound, is typically less polar than the starting alcohol. A suitable eluent system would be a mixture of hexane and ethyl acetate. Staining with potassium permanganate or visualization under UV light can be used to identify the spots.

Q4: What are the safety precautions for handling this compound?

A4: this compound is expected to be a lachrymator and an irritant, similar to other benzyl bromides. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of vapors and contact with skin and eyes.

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-(2-Fluorobenzyloxy)benzyl alcohol using PPh₃/NBS

  • Dissolve 4-(2-Fluorobenzyloxy)benzyl alcohol (1.0 eq) and triphenylphosphine (1.1 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding water.

  • Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Synthesis of 4-(2-Fluorobenzyloxy)benzaldehyde via Williamson Ether Synthesis

  • To a solution of 4-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate (1.5 eq).

  • Add a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) (0.1 eq).

  • Add 2-fluorobenzyl bromide (1.05 eq) to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by crystallization or column chromatography.

Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_main_reaction Main Reaction 4-Hydroxybenzyl_alcohol 4-Hydroxybenzyl Alcohol Williamson_Ether_Synthesis Williamson Ether Synthesis 4-Hydroxybenzyl_alcohol->Williamson_Ether_Synthesis 2-Fluorobenzyl_bromide_reagent 2-Fluorobenzyl Bromide 2-Fluorobenzyl_bromide_reagent->Williamson_Ether_Synthesis 4-(2-Fluorobenzyloxy)benzyl_alcohol 4-(2-Fluorobenzyloxy)benzyl Alcohol Williamson_Ether_Synthesis->4-(2-Fluorobenzyloxy)benzyl_alcohol Bromination Bromination 4-(2-Fluorobenzyloxy)benzyl_alcohol->Bromination Brominating_Agent Brominating Agent (e.g., PPh3/NBS) Brominating_Agent->Bromination 4-(2-Fluorobenzyloxy)benzyl_bromide This compound Bromination->4-(2-Fluorobenzyloxy)benzyl_bromide

Caption: Synthetic workflow for this compound.

Side_Reactions cluster_williamson Williamson Ether Synthesis Side Reaction cluster_bromination Bromination Side Reactions 4-Hydroxybenzyl_alcohol_start 4-Hydroxybenzyl Alcohol O_Alkylation O-Alkylation (Desired) 4-Hydroxybenzyl_alcohol_start->O_Alkylation C_Alkylation C-Alkylation (Side Reaction) 4-Hydroxybenzyl_alcohol_start->C_Alkylation Desired_Ether 4-(2-Fluorobenzyloxy)benzyl Alcohol O_Alkylation->Desired_Ether C_Alkylated_Impurity 3-(2-fluorobenzyl)-4- (2-fluorobenzyloxy)benzyl Alcohol C_Alkylation->C_Alkylated_Impurity Start_Alcohol 4-(2-Fluorobenzyloxy)benzyl Alcohol Desired_Bromide This compound Start_Alcohol->Desired_Bromide Substitution (Desired) Dibenzyl_Ether Dibenzyl Ether Start_Alcohol->Dibenzyl_Ether Etherification Aldehyde 4-(2-Fluorobenzyloxy)benzaldehyde Start_Alcohol->Aldehyde Oxidation

Caption: Common side reactions in the synthesis pathway.

References

Technical Support Center: Synthesis of 3-(2-fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the formation of the 3-(2-fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde impurity during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the 3-(2-fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde impurity?

A1: This compound is a known process-related impurity that can form during the synthesis of 4-(2-fluorobenzyloxy)benzaldehyde. It is a di-benzylated derivative of 4-hydroxybenzaldehyde, where a second 2-fluorobenzyl group has been attached to the carbon atom at the 3-position of the benzene ring, in addition to the desired O-alkylation at the 4-position.

Q2: How is this impurity formed?

A2: The impurity is primarily formed through a competing C-alkylation reaction during the Williamson ether synthesis. In this reaction, the phenoxide ion of 4-hydroxybenzaldehyde is an ambident nucleophile, meaning it can react at two sites: the oxygen atom (O-alkylation) to form the desired product, and the carbon atoms of the aromatic ring (C-alkylation), particularly at the ortho position (C-3), to form the impurity.

Q3: Why is it important to control the level of this impurity?

A3: In pharmaceutical development, the presence of impurities must be carefully controlled to ensure the safety and efficacy of the final drug product. Regulatory agencies have strict guidelines on impurity levels. Therefore, minimizing the formation of this di-benzylated impurity is a critical aspect of process control.

Q4: What is the typical synthetic route for 4-(2-fluorobenzyloxy)benzaldehyde?

A4: The most common method is the Williamson ether synthesis, which involves the reaction of 4-hydroxybenzaldehyde with a 2-fluorobenzyl halide (e.g., 2-fluorobenzyl chloride or bromide) in the presence of a base.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis that may lead to the formation of the 3-(2-fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde impurity.

Problem Potential Cause(s) Recommended Solution(s)
High levels of the di-benzylated impurity detected. 1. Inappropriate Solvent Choice: Protic solvents (e.g., ethanol, methanol, water) can solvate the phenoxide oxygen, making it less nucleophilic and favoring C-alkylation.[1]1a. Use a Polar Aprotic Solvent: Switch to solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile. These solvents do not solvate the phenoxide oxygen as strongly, thus favoring O-alkylation.[1][2] 1b. Phase Transfer Catalysis: Consider using a phase transfer catalyst (PTC) in a non-polar solvent like toluene or xylene. This can enhance the nucleophilicity of the phenoxide in the organic phase.
2. Strong Base/High Temperature: The combination of a very strong base and high reaction temperatures can increase the rate of the competing C-alkylation reaction.2a. Use a Weaker Base: If possible, use a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydride (NaH) or potassium hydroxide (KOH). 2b. Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress to avoid prolonged heating.
3. Nature of the Leaving Group: More reactive alkylating agents (e.g., benzyl iodides) can sometimes lead to less selectivity.3a. Use a Less Reactive Halide: Benzyl chlorides or bromides are generally preferred. 2-fluorobenzyl bromide may offer a good balance of reactivity and selectivity compared to the chloride.[3]
4. Cation Effect: The nature of the counter-ion to the phenoxide can influence the O/C alkylation ratio.4a. Use a Larger Cation: Larger cations like cesium (Cs⁺) are less tightly associated with the phenoxide oxygen, leaving it more available for O-alkylation. Consider using cesium carbonate or cesium bicarbonate as the base.[4]
Difficulty in removing the impurity by standard purification. The impurity has a similar polarity and molecular weight to the desired product, making separation by simple column chromatography challenging.1. Crystallization: The di-benzylated impurity can often be effectively removed by crystallization of the desired product.[3] Experiment with different solvent systems (e.g., isopropanol, ethanol/water mixtures) to optimize the purification. 2. Preparative HPLC: For very high purity requirements, preparative high-performance liquid chromatography (HPLC) can be employed.
Inconsistent impurity levels between batches. Variations in reaction conditions such as moisture content, reaction time, or reagent quality.1. Strict Control of Reaction Parameters: Ensure consistent and controlled conditions for each batch. This includes using dry solvents, accurately measuring reagents, and maintaining a consistent temperature profile. 2. Reagent Quality: Use high-purity starting materials. Impurities in the 2-fluorobenzyl halide can lead to side reactions.

Data Presentation

The following table summarizes the impact of different reaction conditions on the formation of the 3-(2-fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde impurity, based on data from patent literature.

Reaction Conditions Yield of 4-(2-fluorobenzyloxy)benzaldehyde Impurity Level (%) Reference
4-hydroxybenzaldehyde, 2-fluorobenzyl chloride, K₂CO₃, Toluene, PTCNot specified0.346[3]
4-hydroxybenzaldehyde, 2-fluorobenzyl chloride, KOH88%0.49[3]
4-hydroxybenzaldehyde, 2-fluorobenzyl bromide, K₂CO₃, Toluene, PTC89.2%0.06[3]
4-hydroxybenzaldehyde, 2-fluorobenzyl chloride, K₂CO₃, Xylene, PTC87.2%0.02[3]

Note: PTC refers to Phase Transfer Catalyst.

Experimental Protocols

General Synthesis of 4-(2-fluorobenzyloxy)benzaldehyde

This protocol is a general representation and may require optimization.

  • To a stirred solution of 4-hydroxybenzaldehyde (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF, or toluene with a phase transfer catalyst), add the base (e.g., K₂CO₃, 1.5-2.0 eq).

  • Heat the mixture to a specified temperature (e.g., 60-80 °C).

  • Slowly add 2-fluorobenzyl halide (1.0-1.2 eq) to the reaction mixture.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off any inorganic salts.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by crystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography.

Analytical Method for Impurity Determination (Example)

A gas chromatography (GC) method is often used to determine the level of the di-benzylated impurity.

  • Instrument: Gas chromatograph with a flame ionization detector (FID).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 10 minutes.

  • Carrier Gas: Helium or Nitrogen.

  • Injection Volume: 1 µL.

  • Quantification: The percentage of the impurity is typically determined by area percent normalization.

Note: This is an example method and may need to be adapted and validated for specific laboratory conditions and equipment.

Visualizations

impurity_formation reactants 4-Hydroxybenzaldehyde + 2-Fluorobenzyl Halide phenoxide 4-Formylphenoxide Ion (Ambident Nucleophile) reactants->phenoxide Base o_alkylation O-Alkylation (Desired Pathway) phenoxide->o_alkylation Attack at Oxygen c_alkylation C-Alkylation (Side Reaction) phenoxide->c_alkylation Attack at Carbon (C-3) product 4-(2-Fluorobenzyloxy)benzaldehyde (Desired Product) o_alkylation->product impurity 3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde (Impurity) c_alkylation->impurity

Caption: Formation pathway of the di-benzylated impurity.

troubleshooting_workflow start High Impurity Level Detected check_solvent Is a protic solvent being used? start->check_solvent change_solvent Switch to a polar aprotic solvent (e.g., DMF, Acetonitrile) check_solvent->change_solvent Yes check_conditions Are the base and temperature optimized? check_solvent->check_conditions No change_solvent->check_conditions optimize_conditions Use a milder base (e.g., K₂CO₃) and lower the reaction temperature check_conditions->optimize_conditions No check_halide Is a highly reactive benzyl halide being used? check_conditions->check_halide Yes optimize_conditions->check_halide change_halide Consider using 2-fluorobenzyl bromide or chloride check_halide->change_halide Yes purification Optimize purification by crystallization check_halide->purification No change_halide->purification end Impurity Level Acceptable purification->end

Caption: Troubleshooting workflow for reducing impurity levels.

References

How to minimize dibenzylation with 4-(2-Fluorobenzyloxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 4-(2-Fluorobenzyloxy)benzyl bromide

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during its use in alkylation reactions, with a specific focus on minimizing the formation of dibenzylated byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My primary reaction product is the undesired dibenzylated species. What is the main cause and how can I fix it?

A: This is a common issue known as overalkylation. It occurs because the mono-benzylated amine product is often more nucleophilic than the starting primary amine, causing it to react with a second molecule of the benzyl bromide.[1]

Troubleshooting Steps:

  • Adjust Stoichiometry: Use a significant excess of the starting amine relative to the this compound (e.g., 3 to 10 equivalents). This statistically favors the reaction of the bromide with the more abundant starting amine. One successful reported N-alkylation used nearly 12 equivalents of the amine.[2]

  • Control the Addition Rate: Instead of adding all the benzyl bromide at once, add it dropwise over a prolonged period (e.g., 30-60 minutes) using a syringe pump or a pressure-equalizing addition funnel.[2] This keeps the instantaneous concentration of the alkylating agent low, reducing the likelihood of the mono-alkylated product reacting further.

  • Lower the Reaction Temperature: Reducing the temperature (e.g., from room temperature to 0 °C) can decrease the rate of the second alkylation more significantly than the first, thereby improving selectivity.[3]

Q2: I am observing poor selectivity between the mono- and di-benzylated products. Which reaction parameters should I investigate?

A: Selectivity is highly dependent on reaction conditions. Beyond the points in Q1, consider the following:

  • Choice of Base: The base used to scavenge the HBr byproduct is critical. For N-alkylation of primary amines, switching from a strong, indiscriminate base to a bulkier, non-nucleophilic organic base like diisopropylethylamine (DIPEA) can improve selectivity.[4]

  • Solvent Effects: The reaction solvent can influence the relative reactivity of the primary and secondary amines.[4] Aprotic polar solvents like DMF, DMSO, and Acetonitrile (ACN) are common. While DMF is widely used, be aware that it can lead to the formation of amine impurities that may be difficult to remove.[5] It is often beneficial to screen a few different solvents to find the optimal one for your specific substrate.

  • Protonation Strategy: For selective mono-alkylation of primary amines, a highly effective method is to start with the amine hydrobromide salt and add a non-nucleophilic base (like triethylamine) portion-wise. This strategy ensures that the more basic secondary amine product remains protonated and thus, unreactive, while the primary amine is selectively deprotonated to react.[4][6]

Q3: I am trying to benzylate a phenol and see an unexpected impurity with a much higher mass. What could it be?

A: You are likely observing C-alkylation in addition to the desired O-alkylation. The electron-rich aromatic ring of the phenol is susceptible to Friedel-Crafts-type alkylation by the reactive this compound. This results in a product where a second benzyl group is attached directly to the aromatic ring of your substrate, a known impurity in related syntheses.[7][8] To minimize this, use milder bases (e.g., K₂CO₃ instead of NaH) and the lowest possible reaction temperature that allows the O-alkylation to proceed.

Q4: Can I use this compound for substrates other than amines and alcohols?

A: Yes. As a reactive benzyl bromide, it is a potent electrophile suitable for alkylating a wide range of nucleophiles, including thiols, carbanions (e.g., from malonic esters), and amides, under appropriate conditions. The principles of minimizing dialkylation (for diprotic nucleophiles) remain the same: control of stoichiometry, slow addition, and temperature management.

Data Presentation: Effect of Base on N-Alkylation Selectivity

To illustrate the critical role of the base in controlling dibenzylation, the following data summarizes the selectivity observed in a model N-alkylation reaction between benzylamine and an alkyl bromide. While the specific reactants differ, the chemical principles are directly applicable.

BaseSolventSelectivity (Mono:Di)Yield of Mono-Product (%)Reference
Triethylamine (TEA)DMF87 : 976[4]
Diisopropylethylamine (DIPEA)DMF89 : 877[4]
4-DMAPDMF93 : 479[4]
DBUDMF81 : 1673[4]

Table 1: Comparison of different bases on the selectivity of mono- versus di-alkylation. Data adapted from a model system and is intended for illustrative purposes.[4]

Visualizations

Reaction Pathway

sub Primary Amine (R-NH2) mono Desired Product (Mono-benzylated) sub->mono + 1 eq. reag 4-(2-Fluorobenzyloxy) benzyl bromide reag->mono di Undesired Byproduct (Di-benzylated) mono->di + 1 eq. reag2 4-(2-Fluorobenzyloxy) benzyl bromide reag2->di

Caption: Reaction scheme showing the formation of the desired mono-benzylated product and the undesired dibenzylated byproduct.

Troubleshooting Flowchart

start High Dibenzylation Observed? sol1 Increase Amine:Bromide Ratio (e.g., 5:1 or higher) start->sol1 Yes sol2 Add Bromide Slowly (via Syringe Pump) sol1->sol2 sol3 Lower Reaction Temperature (e.g., to 0 °C) sol2->sol3 sol4 Screen Alternative Bases (e.g., DIPEA) sol3->sol4

Caption: A troubleshooting guide for addressing high yields of the dibenzylated byproduct.

Experimental Workflow

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 1. Dissolve amine (5 eq.) and base (K2CO3, 3 eq.) in ACN B 2. Prepare solution of benzyl bromide (1 eq.) in ACN A->B C 3. Cool amine solution to 0 °C B->C D 4. Add bromide solution dropwise over 30-60 min C->D E 5. Stir at 0 °C to RT Monitor by TLC/LC-MS D->E F 6. Quench with water and extract with EtOAc E->F G 7. Wash organic layer (brine), dry (Na2SO4) F->G H 8. Concentrate in vacuo G->H I 9. Purify via flash chromatography H->I

Caption: Step-by-step workflow for a typical mono-benzylation experiment.

Experimental Protocol: Selective Mono-N-Benzylation of a Primary Amine

This protocol provides a general method for the selective mono-N-benzylation of a primary amine using this compound, incorporating best practices to minimize dibenzylation.

Materials:

  • Primary amine (substrate)

  • This compound

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, stir bar, pressure-equalizing addition funnel, nitrogen inlet

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the primary amine (5.0 mmol, 5.0 eq.).

    • Add anhydrous potassium carbonate (4.5 mmol, 4.5 eq.) and anhydrous acetonitrile (20 mL).

    • Stir the resulting suspension and cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition:

    • In a separate dry flask, dissolve this compound (1.0 mmol, 1.0 eq.) in anhydrous acetonitrile (10 mL).

    • Transfer this solution to a pressure-equalizing addition funnel.

    • Add the bromide solution dropwise to the stirred amine suspension over approximately 45 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting benzyl bromide.

  • Workup:

    • Once the reaction is complete, filter the mixture through a pad of celite to remove the inorganic salts, rinsing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) followed by brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-benzylated product.

References

Technical Support Center: Purification of 4-(2-Fluorobenzyloxy)benzyl bromide by Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 4-(2-Fluorobenzyloxy)benzyl bromide by crystallization. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the crystallization of this compound.

Problem Possible Cause Suggested Solution
The compound does not dissolve in the hot solvent. The solvent is not appropriate for the compound. The volume of the solvent is insufficient.Select a more suitable solvent or solvent system (see FAQ 1). Gradually add more hot solvent until the compound dissolves completely.[1]
The compound "oils out" instead of crystallizing. The solution is supersaturated. The cooling rate is too fast. The melting point of the compound is lower than the boiling point of the solvent.[2]Add a small amount of additional hot solvent to dissolve the oil. Allow the solution to cool more slowly. Consider using a lower-boiling point solvent.
No crystals form upon cooling. The solution is not sufficiently saturated. The cooling temperature is not low enough.Evaporate some of the solvent to increase the concentration of the compound. Cool the solution in an ice bath or refrigerator.[3] Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.
The crystal yield is low. Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration.Use the minimum amount of hot solvent necessary to dissolve the compound.[4] Ensure the solution is thoroughly cooled before filtration.[1] Preheat the filtration apparatus (funnel and filter paper) to prevent cooling and premature crystallization.
The purified crystals are colored. Colored impurities are present.Add activated charcoal to the hot solution before filtration to adsorb colored impurities.[1] A second recrystallization may be necessary.
The crystals are very fine or powder-like. The solution was cooled too rapidly or agitated during cooling.Allow the solution to cool slowly and without disturbance to promote the formation of larger crystals.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the crystallization of this compound?

A1: For aromatic bromides and benzyl ethers, a common approach is to use a single solvent or a binary solvent system. Based on related compounds, good starting points include:

  • Single Solvents: Aliphatic hydrocarbons (e.g., hexane, heptane), toluene, or ethanol.[5][6][7][8]

  • Binary Solvent Systems: A combination of a solvent in which the compound is soluble (e.g., toluene, dichloromethane) and a non-solvent in which it is less soluble (e.g., n-hexane).[9][10] A common technique is to dissolve the compound in a minimum of the "good" solvent and then add the "poor" solvent until turbidity (cloudiness) appears, followed by heating until the solution is clear again.

Q2: How can I determine the optimal solvent?

A2: The ideal solvent should dissolve the compound completely at an elevated temperature but poorly at low temperatures.[11] You can perform small-scale solubility tests with a few milligrams of your compound in different solvents to observe these characteristics.

Q3: What are the key steps in a typical crystallization protocol?

A3: A general procedure for recrystallization involves:

  • Dissolving the impure compound in a minimum amount of a suitable hot solvent.[3][4]

  • Filtering the hot solution to remove any insoluble impurities.

  • Allowing the solution to cool slowly and undisturbed to form crystals.[3]

  • Collecting the crystals by filtration, usually under vacuum.[3]

  • Washing the collected crystals with a small amount of cold solvent.

  • Drying the crystals to remove residual solvent.[3]

Q4: How can I improve the purity of my product?

A4: If the initial crystallization does not yield a product of the desired purity, a second recrystallization can be performed. Ensure that all insoluble impurities are removed during the hot filtration step. Using activated charcoal can help remove colored impurities.[1]

Q5: What is "oiling out" and how can I prevent it?

A5: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is too concentrated or cooled too quickly. To prevent this, you can try using a more dilute solution or slowing down the cooling process. If oiling occurs, reheat the solution, add a small amount of extra solvent, and allow it to cool more slowly.[2]

Experimental Protocols

Protocol 1: Single Solvent Crystallization

This protocol is a general guideline and may require optimization for your specific sample.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate flask, heat the chosen solvent (e.g., ethanol or an aliphatic hydrocarbon) to its boiling point. Add the hot solvent to the flask containing the compound in small portions, with swirling and gentle heating, until the solid has just dissolved.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.[1]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Binary Solvent Crystallization
  • Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent in which it is readily soluble (e.g., toluene).

  • Addition of Non-Solvent: While the solution is still hot, add a non-solvent in which the compound is less soluble (e.g., n-hexane) dropwise until the solution becomes cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent back into the mixture until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collection and Washing: Collect and wash the crystals as described in the single solvent protocol, using the binary solvent mixture (in the same ratio) as the cold wash solvent.

  • Drying: Dry the crystals under vacuum.

Quantitative Data Summary

The following table presents typical data for the purification of related aromatic bromides. The exact values for this compound may vary depending on the initial purity and the specific conditions used.

ParameterTypical ValueNotes
Purity before Crystallization 85-95%Dependent on the synthesis route and work-up.
Purity after Crystallization >98%Can be improved with a second crystallization.[10]
Yield 70-90%Highly dependent on the chosen solvent and technique.
Melting Point Sharp rangeA narrow melting point range is indicative of high purity.

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve hot_filt Hot Filtration (optional) dissolve->hot_filt cool Slow Cooling hot_filt->cool vac_filt Vacuum Filtration cool->vac_filt wash Wash with cold solvent vac_filt->wash dry Drying wash->dry end Pure Crystals dry->end

Caption: Experimental workflow for the purification of this compound by crystallization.

troubleshooting_guide start Crystallization Problem no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield sol_not_sat Solution not saturated? no_crystals->sol_not_sat cooling_rate Cooling too fast? oiling_out->cooling_rate too_much_solv Too much solvent used? low_yield->too_much_solv evap_solv Evaporate solvent sol_not_sat->evap_solv Yes cool_further Cool further/ Scratch/Seed sol_not_sat->cool_further No slow_cool Reheat, add solvent, cool slowly cooling_rate->slow_cool Yes check_solvent Check solvent/ concentration cooling_rate->check_solvent No use_min_solv Use minimum hot solvent too_much_solv->use_min_solv Yes check_solubility Check solubility in cold solvent too_much_solv->check_solubility No

Caption: A troubleshooting decision tree for common crystallization issues.

References

Technical Support Center: O-Alkylation Reactions with Substituted Benzyl Bromides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in O-alkylation reactions using substituted benzyl bromides.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: I am getting a low yield or no desired O-alkylated product. What are the potential causes and how can I improve it?

Answer: Low yields in O-alkylation reactions with substituted benzyl bromides can stem from several factors. A systematic approach to troubleshooting is often the most effective.

Potential Causes & Solutions:

  • Inefficient Deprotonation: The hydroxyl or carboxyl group may not be fully deprotonated, leading to unreacted starting material.

    • Solution: Choose a base with a pKa higher than that of the substrate's acidic proton. For phenols (pKa ~10), weaker bases like K₂CO₃ or Cs₂CO₃ are often sufficient.[1][2] For less acidic alcohols, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are necessary.[1][3]

  • Poor Nucleophile Generation: The generated alkoxide or carboxylate may not be sufficiently available in the reaction medium.

    • Solution: Ensure the base is adequately soluble in the chosen solvent. For heterogeneous reactions (e.g., K₂CO₃ in acetone), vigorous stirring is crucial. The use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can significantly enhance the nucleophilicity of the anion in a biphasic system.[4][5]

  • Steric Hindrance: Bulky substituents on either the benzyl bromide or the nucleophile can hinder the Sₙ2 reaction pathway.[3]

    • Solution: Increase the reaction temperature to overcome the activation energy barrier. Prolonging the reaction time may also improve conversion. In cases of severe steric hindrance, consider alternative synthetic routes.

  • Decomposition of Starting Materials or Product: The benzyl bromide or the desired ether/ester product might be unstable under the reaction conditions.

    • Solution: Monitor the reaction by TLC to check for the appearance of degradation byproducts. If decomposition is observed, consider using milder reaction conditions (e.g., a weaker base or lower temperature).

  • Poor Quality of Reagents: The benzyl bromide may have degraded, or the solvent may not be sufficiently dry.

    • Solution: Use freshly purified or commercially available benzyl bromide. Ensure solvents are anhydrous, especially when using strong bases like NaH.

Low_Yield_Troubleshooting start Low or No Yield check_deprotonation 1. Check Deprotonation start->check_deprotonation check_nucleophile 2. Assess Nucleophile Availability start->check_nucleophile check_sterics 3. Evaluate Steric Hindrance start->check_sterics check_decomposition 4. Investigate Decomposition start->check_decomposition check_reagents 5. Verify Reagent Quality start->check_reagents solution_base Use a stronger base (e.g., NaH for alcohols) check_deprotonation->solution_base solution_ptc Add Phase-Transfer Catalyst (e.g., TBAB) check_nucleophile->solution_ptc solution_temp Increase temperature and/or reaction time check_sterics->solution_temp solution_mild Use milder conditions (lower temp, weaker base) check_decomposition->solution_mild solution_reagent_quality Use fresh/purified reagents and dry solvents check_reagents->solution_reagent_quality

Issue 2: Formation of Side Products

Question: My reaction is producing significant amounts of side products. How can I improve the selectivity for the desired O-alkylated product?

Answer: The formation of side products is a common challenge in O-alkylation reactions. The most frequently observed side reactions are C-alkylation, dehydrobromination of the benzyl bromide, and dialkylation.

  • C-Alkylation vs. O-Alkylation: Phenoxides are ambident nucleophiles and can undergo alkylation at either the oxygen or the carbon atom of the aromatic ring.[6][7]

    • Control Factors: The choice of solvent plays a critical role. Polar aprotic solvents like DMF and DMSO favor O-alkylation, while protic solvents such as water or trifluoroethanol can promote C-alkylation by solvating the phenoxide oxygen.[7]

  • Dehydrobromination: Substituted benzyl bromides, especially secondary ones, can undergo elimination in the presence of a strong base to form a styrene derivative.[4]

    • Control Factors: Using a milder base (e.g., K₂CO₃ instead of NaOH) and lower reaction temperatures can minimize this side reaction.

  • Dialkylation: If the starting material contains multiple acidic protons (e.g., a diol), or if the product of a C-alkylation can be further alkylated, dialkylation can occur.

    • Control Factors: Using a stoichiometric amount of the limiting reagent (either the nucleophile or the benzyl bromide) can help control the extent of alkylation. Careful control of the amount of base used is also important.

Side_Reactions substrate Phenoxide + Benzyl Bromide O_alkylation Desired O-Alkylation (Ether Product) substrate->O_alkylation Polar Aprotic Solvent (e.g., DMF, DMSO) C_alkylation C-Alkylation (Side Product) substrate->C_alkylation Protic Solvent (e.g., H₂O, TFE) dehydrobromination Dehydrobromination (Styrene Derivative) substrate->dehydrobromination Strong Base High Temperature

Frequently Asked Questions (FAQs)

Q1: Which base should I choose for my O-alkylation reaction?

A1: The choice of base depends on the pKa of your starting material (the alcohol, phenol, or carboxylic acid).

  • For phenols (pKa ≈ 10): Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like acetonitrile or DMF are often effective.[1][2]

  • For primary and secondary alcohols (pKa ≈ 16-18): A strong base is required to generate the alkoxide. Sodium hydride (NaH) in an anhydrous solvent like THF or DMF is a common choice.[1][3]

  • For carboxylic acids (pKa ≈ 4-5): Mild bases such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) are generally sufficient to deprotonate the carboxylic acid.[8]

Q2: What is the best solvent for O-alkylation with benzyl bromide?

A2: Polar aprotic solvents are generally preferred for Sₙ2 reactions like the Williamson ether synthesis.

  • Recommended Solvents: N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile, and acetone are excellent choices as they solvate the cation of the base, leaving the anion more nucleophilic.[2][7]

  • Solvents to Avoid: Protic solvents like water and alcohols can solvate the nucleophile, reducing its reactivity, and can also promote C-alkylation in the case of phenols.[7]

Q3: How can I remove unreacted benzyl bromide from my reaction mixture?

A3: Benzyl bromide can sometimes be difficult to remove by standard column chromatography due to its relatively nonpolar nature. Here are a few strategies:

  • Chemical Quenching: Adding a small amount of a nucleophilic amine like triethylamine or pyridine at the end of the reaction can convert the excess benzyl bromide into a water-soluble quaternary ammonium salt, which can then be removed during an aqueous workup.

  • Distillation: If the product is high-boiling, unreacted benzyl bromide can sometimes be removed by distillation under reduced pressure.

Q4: Can I use a substituted benzyl chloride instead of a bromide?

A4: Yes, benzyl chlorides can also be used. However, bromides are generally more reactive leaving groups than chlorides in Sₙ2 reactions, so the reaction with a benzyl chloride may require more forcing conditions (higher temperature or longer reaction time).

Data Presentation

Table 1: Comparison of Bases for the O-alkylation of Phenol with Benzyl Bromide

BaseSolventTemperature (°C)Time (h)Yield (%)Reference
K₂CO₃AcetoneReflux695Fictional Example
Cs₂CO₃AcetonitrileRT692[1]
NaHTHF0 to RT498Fictional Example
NaOH (50%)Toluene/H₂O (PTC)80285Fictional Example

Note: Yields are highly substrate-dependent and the above table is for illustrative purposes.

Table 2: Solvent Effects on the O- vs. C-Alkylation of 2-Naphthol with Benzyl Bromide

SolventProduct Ratio (O:C)Predominant ProductReference
DMF>95:5O-Alkylated[7]
Trifluoroethanol (TFE)<10:90C-Alkylated[7]

Experimental Protocols

Protocol 1: General Procedure for O-alkylation of a Phenol using K₂CO₃

This protocol is suitable for the O-alkylation of phenols with benzyl bromide using potassium carbonate as the base.

Materials:

  • Phenol derivative (1.0 eq)

  • Substituted benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile or DMF (10 mL per mmol of phenol)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the phenol derivative, potassium carbonate, and acetonitrile (or DMF).

  • Stir the suspension at room temperature.

  • Add the substituted benzyl bromide dropwise to the stirring suspension.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

  • Filter the solid inorganic salts and wash the filter cake with ethyl acetate.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: O-alkylation of a Primary Alcohol using NaH

This protocol is for the O-alkylation of a primary alcohol with benzyl bromide using sodium hydride.

Materials:

  • Primary alcohol (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Substituted benzyl bromide (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF) or DMF (10 mL per mmol of alcohol)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add NaH.

  • Add anhydrous THF (or DMF) to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the primary alcohol in anhydrous THF to the NaH suspension. Caution: Hydrogen gas is evolved!

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back down to 0 °C and add the substituted benzyl bromide dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: O-alkylation of a Carboxylic Acid with Benzyl Bromide

This protocol describes the esterification of a carboxylic acid with benzyl bromide.

Materials:

  • Carboxylic acid (1.0 eq)

  • Substituted benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq) or Cesium carbonate (Cs₂CO₃) (1.2 eq)

  • N,N-Dimethylformamide (DMF) (5 mL per mmol of carboxylic acid)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid in DMF.

  • Add the base (K₂CO₃ or Cs₂CO₃) to the solution and stir at room temperature for 15-30 minutes to form the carboxylate salt.

  • Add the substituted benzyl bromide to the mixture.

  • Heat the reaction to 50-70 °C and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic extracts and wash with water (3x) to remove DMF, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting benzyl ester by column chromatography.[8]

Visualizations

Base_Selection_Guide start Select Substrate Type phenol Phenol (pKa ≈ 10) start->phenol alcohol Alcohol (pKa ≈ 16-18) start->alcohol carboxylic_acid Carboxylic Acid (pKa ≈ 4-5) start->carboxylic_acid weak_base Use Weak Base (e.g., K₂CO₃, Cs₂CO₃) phenol->weak_base strong_base Use Strong Base (e.g., NaH, KH) alcohol->strong_base mild_base Use Mild Base (e.g., NaHCO₃, K₂CO₃) carboxylic_acid->mild_base

References

Managing reaction temperature for optimal benzylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for managing reaction temperature in benzylation reactions. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My benzylation of a primary alcohol is incomplete. How can I drive the reaction to completion by adjusting the temperature?

A1: An incomplete reaction can often be resolved by optimizing the temperature. Initially, ensure your reaction is running at a moderate temperature, typically between 25°C and 60°C for benzylation of alcohols using a base like sodium hydride (NaH) and benzyl bromide in a solvent such as THF.[1] If the reaction is sluggish, you can gradually increase the temperature. However, be cautious as higher temperatures can lead to side reactions. It's recommended to monitor the reaction progress closely using Thin Layer Chromatography (TLC).

Q2: I am observing the formation of multiple products in my N-benzylation of a primary amine. Could temperature be the cause?

A2: Yes, temperature plays a critical role in controlling the selectivity of N-benzylation. Over-alkylation, leading to the formation of tertiary amines or even quaternary ammonium salts, is a common side reaction if the temperature is too high. For the N-benzylation of anilines, for instance, a temperature of around 140°C has been used, but careful control is necessary to avoid side products.[2] If you are observing multiple products, consider lowering the reaction temperature. Using a milder base or a different solvent system can also help improve selectivity.

Q3: When performing a Williamson ether synthesis for O-benzylation of a phenol, what are the optimal temperature ranges to consider?

A3: The optimal temperature for the Williamson ether synthesis depends on the specific reactants and solvent used. A typical range is between 50°C and 100°C.[3] For the benzylation of phenol with benzyl alcohol in the presence of sulfuric acid, temperatures around 140°C have been reported to give high yields.[4] It is crucial to find a balance; the temperature should be high enough to ensure a reasonable reaction rate but not so high as to promote side reactions like elimination or C-alkylation.[5][6]

Q4: What are the common side reactions related to temperature in benzylation, and how can I identify them?

A4:

  • Elimination: At higher temperatures, the base can promote the elimination of HBr from benzyl bromide, leading to the formation of stilbene. This is more prevalent with sterically hindered substrates.[5][6]

  • C-Alkylation vs. O-Alkylation: For phenoxides, which are ambident nucleophiles, higher temperatures can sometimes favor C-alkylation over the desired O-alkylation.[5][6]

  • Oxidation: If using certain catalysts or under aerobic conditions, side-chain oxidation of the benzyl group can occur, especially at elevated temperatures.[8]

These side products can often be identified by techniques like TLC, NMR, and mass spectrometry.

Troubleshooting Guides

Issue 1: Incomplete Benzylation of an Alcohol

This guide provides a systematic approach to troubleshoot an incomplete O-benzylation reaction of an alcohol.

Troubleshooting_Incomplete_Benzylation start Incomplete Benzylation Observed by TLC check_temp Is the reaction temperature optimal? (e.g., 25-60°C for NaH/BnBr in THF) start->check_temp increase_temp Gradually increase temperature (e.g., in 10°C increments) check_temp->increase_temp No check_reagents Are reagents (NaH, BnBr, solvent) fresh and dry? check_temp->check_reagents Yes monitor_tlc Monitor reaction closely by TLC for starting material disappearance and side products increase_temp->monitor_tlc success Reaction goes to completion monitor_tlc->success Problem solved no_change Still incomplete monitor_tlc->no_change No improvement add_additive Consider adding a catalytic amount of NaI or tetra-n-butylammonium iodide (TBAI) check_reagents->add_additive Yes consider_other Consider other factors: - Reagent stoichiometry - Reaction time - Purity of starting material check_reagents->consider_other No add_additive->monitor_tlc no_change->consider_other

Troubleshooting workflow for incomplete O-benzylation.
Issue 2: Formation of Side Products in N-Benzylation

This guide outlines steps to mitigate the formation of unwanted side products during the N-benzylation of amines.

Troubleshooting_Side_Products start Side Products Observed (e.g., over-alkylation) check_temp Is the reaction temperature too high? start->check_temp lower_temp Decrease reaction temperature (e.g., by 10-20°C) check_temp->lower_temp Yes check_base Is the base too strong or in excess? check_temp->check_base No monitor_selectivity Monitor for improved selectivity by TLC/LC-MS lower_temp->monitor_selectivity success Clean reaction with desired product monitor_selectivity->success Problem solved no_change Side products still present monitor_selectivity->no_change No improvement use_milder_base Use a weaker base (e.g., K2CO3 instead of NaH) check_base->use_milder_base Yes other_strategies Consider other strategies: - Slower addition of benzylating agent - Change of solvent check_base->other_strategies No use_milder_base->monitor_selectivity no_change->other_strategies

Troubleshooting workflow for N-benzylation side products.

Data Presentation

Table 1: Recommended Temperature Ranges for Benzylation Reactions

Substrate TypeBenzylating AgentBaseSolventTemperature Range (°C)Reference
Primary AlcoholBenzyl bromideNaHTHF25 - 60[1]
PhenolBenzyl chlorideK₂CO₃DMF80 - 100[9]
PhenolBenzyl alcoholH₂SO₄-~140[4]
AnilineBenzyl alcoholt-BuOKToluene~140[2]
Primary AmineBenzyl bromideK₂CO₃AcetonitrileRoom Temp. - 80[7]

Table 2: Effect of Temperature on Yield for Benzylation of Phenol with Benzyl Alcohol

Temperature (°C)Molar Ratio (Phenol:Benzyl Alcohol)Catalyst (p-toluenesulfonic acid, % by wt. of phenol)Reaction Time (h)Yield of Benzylphenol (%)
1005:110285.0
1205:110290.5
1405:110294.2
1605:110292.8

Adapted from a study on the alkylation of phenol with benzyl alcohol.[10]

Experimental Protocols

Protocol 1: General Procedure for Benzylation of an Alcohol
  • To a solution of the alcohol (1.0 equiv) in dry THF, add sodium hydride (60% dispersion in mineral oil, 2.0 equiv) at 0°C under an inert atmosphere (e.g., Argon).[11]

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.5 - 2.0 equiv) to the solution at 0°C.[11]

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. The reaction can be gently heated (e.g., to 40-60°C) if it is slow.[1]

  • Once complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Monitoring a Benzylation Reaction by TLC
  • Prepare the TLC Plate: On a silica gel TLC plate, draw a baseline with a pencil. Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "RM" (Reaction Mixture).[12]

  • Spot the Plate:

    • In the "SM" lane, spot a dilute solution of your starting alcohol or amine.

    • In the "Co" lane, spot the starting material.

    • In the "RM" lane, spot a sample of the reaction mixture.

    • Then, spot the reaction mixture on top of the starting material spot in the "Co" lane.[12]

  • Develop the Plate: Place the TLC plate in a chamber containing an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The solvent should be below the baseline. Allow the solvent to run up the plate.

  • Visualize: Remove the plate and visualize the spots under a UV lamp. You can also use a staining agent if the compounds are not UV-active.

  • Interpret the Results:

    • The "SM" lane shows the Rf of your starting material.

    • In the "RM" lane, you should see the spot for your starting material diminish over time, and a new spot for the benzylated product appear.

    • The "Co" lane helps to confirm the identity of the starting material spot in the reaction mixture. If the starting material is still present, the spot in the "Co" lane will be a single, elongated spot. If the starting material is consumed, you will see two separate spots in the "Co" lane (product and the original starting material spot).[12][13]

This technical support center provides a foundational guide to managing temperature in benzylation reactions. For more complex issues, consulting detailed literature and considering the specific properties of your substrates and reagents is always recommended.

References

Preventing decomposition of 4-(2-Fluorobenzyloxy)benzyl bromide during reaction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 4-(2-Fluorobenzyloxy)benzyl bromide during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a substituted benzyl bromide derivative. It is primarily used in organic synthesis as an alkylating agent to introduce the 4-(2-Fluorobenzyloxy)benzyl group onto various nucleophiles, such as alcohols, phenols, amines, and thiols. This moiety is often incorporated into molecules in the development of new pharmaceutical compounds and other specialty chemicals.

Q2: What are the main causes of decomposition of this compound during a reaction?

The primary causes of decomposition for this compound during a reaction include:

  • Hydrolysis: Reaction with water, even in trace amounts, can lead to the formation of 4-(2-Fluorobenzyloxy)benzyl alcohol and hydrobromic acid.

  • Reaction with Bases: Strong and weak bases can promote elimination reactions or substitution with the basic species itself.

  • Elevated Temperatures: Like many benzyl bromides, this compound can decompose at higher temperatures, leading to the formation of various byproducts.

  • Presence of Lewis Acids: Lewis acids can catalyze the cleavage of the benzyl ether bond, a potential decomposition pathway for this specific molecule.

  • Light Exposure: Similar to other benzylic halides, exposure to light can initiate radical decomposition pathways.

Q3: How can I detect decomposition of my this compound?

Decomposition can be monitored using several analytical techniques:

  • Thin Layer Chromatography (TLC): The appearance of new, more polar spots (e.g., the corresponding alcohol) can indicate decomposition.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is effective for identifying volatile decomposition products.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of the starting material and detecting non-volatile decomposition products.[2][3] A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water gradient) and UV detection is typically used.

Q4: What are the common impurities found in this compound?

Common impurities can include:

  • The corresponding starting material, 4-(2-Fluorobenzyloxy)toluene.

  • The hydrolysis product, 4-(2-Fluorobenzyloxy)benzyl alcohol.

  • Dibenzyl ether derivatives formed as byproducts during synthesis or from decomposition.

  • Over-brominated species.

Troubleshooting Guide

This guide addresses specific issues that may arise during reactions involving this compound.

Problem 1: Low yield of the desired product and formation of a significant amount of 4-(2-Fluorobenzyloxy)benzyl alcohol.
Potential Cause Troubleshooting Step Experimental Protocol
Presence of moisture in the reaction. Ensure all solvents and reagents are rigorously dried before use.Protocol for Solvent and Reagent Drying: 1. Reflux solvents over an appropriate drying agent (e.g., CaH₂ for aprotic solvents like THF or DCM) and distill under an inert atmosphere (N₂ or Ar).2. Dry glassware in an oven at >120°C for several hours and cool under a stream of inert gas.3. Use freshly opened, anhydrous grade solvents and reagents whenever possible.
Aqueous workup leading to hydrolysis. Minimize the duration of the aqueous workup and perform it at low temperatures.Protocol for Minimized Hydrolysis during Workup: 1. Cool the reaction mixture to 0°C before adding any aqueous solution.2. Use a pre-chilled (0-5°C) saturated aqueous solution of a mild base (e.g., NaHCO₃) for neutralization instead of water alone.[4]3. Promptly extract the product into a non-polar organic solvent (e.g., ethyl acetate, dichloromethane).4. Wash the organic layer with brine to remove residual water and dry thoroughly over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
Problem 2: Formation of multiple unidentified byproducts.
Potential Cause Troubleshooting Step Experimental Protocol
Reaction temperature is too high. Run the reaction at a lower temperature.Protocol for Temperature Optimization: 1. Set up parallel reactions at different temperatures (e.g., 0°C, room temperature, and the original reaction temperature).2. Monitor the progress of each reaction by TLC or HPLC to determine the optimal temperature that favors product formation while minimizing byproduct formation.
Radical decomposition initiated by light. Protect the reaction from light.Protocol for Light Protection: 1. Wrap the reaction flask and any addition funnels with aluminum foil.2. Conduct the reaction in a fume hood with the sash lowered and the lights turned off if possible.
Incompatible reagents or catalysts. Scrutinize all reagents for potential side reactions. Avoid strong Lewis acids if ether cleavage is a concern.Reagent Compatibility Check: 1. Before starting the reaction, review the literature for known incompatibilities of benzyl ethers and benzyl bromides with your chosen reagents.2. If a Lewis acid is required, consider using a milder one or running a small-scale test reaction to assess its impact on the starting material's stability.

Data Presentation

Table 1: General Stability of Substituted Benzyl Bromides

ConditionGeneral StabilityPotential Decomposition Products
Moisture/Water LowCorresponding benzyl alcohol, HBr
Heat Moderate to LowPolymeric materials, elimination products
Light Moderate to LowRadical coupling products
Strong Bases LowElimination products, substitution products
Lewis Acids Moderate to LowFriedel-Crafts type products, ether cleavage products
Nucleophiles ReactiveSubstitution products

Note: This table provides a general overview. The specific reactivity of this compound may vary.

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-(2-Fluorobenzyloxy)toluene

This protocol is adapted from general procedures for benzylic bromination.[5][6]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(2-Fluorobenzyloxy)toluene (1 equivalent) in a dry, inert solvent such as carbon tetrachloride or cyclohexane.

  • Reagents: Add N-Bromosuccinimide (NBS, 1.1 equivalents) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.02 equivalents) or benzoyl peroxide.

  • Reaction: Heat the mixture to reflux and irradiate with a UV lamp or a high-wattage incandescent bulb to initiate the reaction. Monitor the reaction progress by TLC or GC.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

  • Purification: Wash the filtrate with an aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for Nucleophilic Substitution and Minimizing Decomposition

  • Setup: In an oven-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve the nucleophile (1 equivalent) in a dry, aprotic solvent (e.g., THF, DMF, or acetonitrile).

  • Base (if required): If the nucleophile requires deprotonation, add a suitable anhydrous base (e.g., NaH, K₂CO₃) and stir until deprotonation is complete.

  • Addition of Benzyl Bromide: Cool the reaction mixture to an appropriate temperature (e.g., 0°C) and add a solution of this compound (1-1.2 equivalents) in the same dry solvent dropwise over a period of 30-60 minutes.

  • Reaction: Allow the reaction to stir at the optimized temperature, monitoring its progress by TLC or HPLC.

  • Quenching and Workup: Once the reaction is complete, cool it to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride or sodium bicarbonate.

  • Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

Visualizations

Decomposition_Pathway Potential Decomposition Pathways of this compound A This compound B Hydrolysis (H2O) A->B C Base-induced Elimination/Substitution A->C D Acid-catalyzed Ether Cleavage A->D E 4-(2-Fluorobenzyloxy)benzyl alcohol B->E F Elimination/Substitution Products C->F G 4-Bromomethylphenol + 2-Fluorobenzyl derivatives D->G Troubleshooting_Workflow Troubleshooting Workflow for Low Reaction Yield start Low Yield of Desired Product q1 Is 4-(2-Fluorobenzyloxy)benzyl alcohol a major byproduct? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No action1 Implement rigorous drying of reagents and solvents. Minimize aqueous workup time. a1_yes->action1 q2 Are there multiple unidentified byproducts? a1_no->q2 end Re-run reaction and monitor action1->end a2_yes Yes q2->a2_yes Yes action2 Optimize reaction temperature (lower if possible). Protect reaction from light. Check for reagent incompatibility. a2_yes->action2 action2->end

References

Technical Support Center: Purification of Products from 4-(2-Fluorobenzyloxy)benzyl bromide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 4-(2-Fluorobenzyloxy)benzyl bromide from their product mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted this compound from a reaction mixture?

A1: Several methods can be employed to remove unreacted this compound, and the choice of method depends on the properties of your desired product, the scale of the reaction, and the resources available. Common techniques include:

  • Chromatography: Column chromatography is a highly effective method for separating the benzyl bromide from the product, especially when there is a significant difference in polarity.[1]

  • Crystallization: If your product is a solid, recrystallization can be a simple and effective method for purification, as the unreacted benzyl bromide will likely remain in the mother liquor.[1][2]

  • Distillation: For products that are stable at higher temperatures, vacuum distillation can be used to remove the volatile this compound.[1][3] Steam distillation is another option that can be effective for removing benzyl halides.[1]

  • Liquid-Liquid Extraction with a Quenching Agent: Unreacted benzyl bromide can be converted into a more water-soluble compound by reacting it with a quenching agent. This allows for its removal through an aqueous wash. Common quenching agents include triethylamine, which forms a water-soluble ammonium salt, or a mild base like sodium bicarbonate.[1][3][4]

  • Scavenger Resins: Polymer-bound scavenger resins with functional groups like amines or thiols can selectively react with and bind the unreacted benzyl bromide, which can then be easily removed by filtration.[1][5][6][7][8][9]

Q2: My product and the unreacted this compound have very similar Rf values on TLC, making chromatographic separation difficult. What can I do?

A2: Co-elution during column chromatography is a common challenge when the polarity of the product and the starting material are similar.[10] Here are some troubleshooting steps:

  • Optimize the Solvent System: Experiment with different solvent systems for your thin-layer chromatography (TLC) and column chromatography. A slight change in the solvent polarity or using a ternary mixture can sometimes improve separation.

  • Use a Different Staining Method: Some TLC stains react differently with various functional groups, potentially allowing you to visualize overlapping spots with different colors.[10]

  • Employ a Quenching Agent Before Chromatography: Treat the crude reaction mixture with a quenching agent like triethylamine to convert the benzyl bromide into a much more polar salt. This salt will have a very different Rf value and will likely remain at the baseline of the TLC plate, simplifying the subsequent chromatographic purification of your product.[1][3]

  • Utilize a Scavenger Resin: Before performing chromatography, treat the reaction mixture with a scavenger resin. The resin will selectively bind the unreacted benzyl bromide, which can then be filtered off. This removes the problematic impurity prior to chromatographic separation.[6][7]

Q3: I am working on a large-scale synthesis. Which purification method is most suitable?

A3: For large-scale preparations, methods that are time-consuming and expensive, such as column chromatography, are generally less desirable.[11] The most suitable methods for large-scale purification include:

  • Crystallization: If your product is a solid with good crystallization properties, this is often the most efficient and scalable purification method.[1][2]

  • Distillation: If your product is thermally stable, vacuum or steam distillation can be a viable option for removing the volatile benzyl bromide.[1]

  • Liquid-Liquid Extraction with a Quenching Agent: This is a scalable and cost-effective method. The use of inexpensive quenching agents and standard extraction equipment makes it suitable for large quantities.[1]

Troubleshooting Guides

Problem: Incomplete Removal of this compound using Liquid-Liquid Extraction
Possible Cause Troubleshooting Step
Insufficient amount of quenching agent.Increase the molar excess of the quenching agent (e.g., triethylamine) to ensure complete reaction with the benzyl bromide.
Inadequate reaction time with the quenching agent.Increase the stirring time after adding the quenching agent to allow for the complete conversion of the benzyl bromide. Monitor the reaction by TLC.
Poor partitioning between organic and aqueous layers.Perform multiple extractions with the aqueous solution to ensure complete removal of the water-soluble by-product.
Emulsion formation during extraction.Add a small amount of brine to the separatory funnel to help break the emulsion.
Problem: Low Product Yield After Purification with a Scavenger Resin
Possible Cause Troubleshooting Step
The scavenger resin is reacting with the desired product.Ensure the chosen scavenger resin has a functional group that is selective for the benzyl bromide and does not react with your product. For example, an amine-based scavenger should not be used if your product contains an electrophilic functional group.
Insufficient amount of scavenger resin.Use a sufficient excess of the scavenger resin to ensure all the unreacted benzyl bromide is captured. Consult the manufacturer's recommendations for the appropriate equivalents.[6]
Inadequate reaction time with the scavenger resin.Allow sufficient time for the resin to react with the benzyl bromide. The required time can vary depending on the resin and reaction conditions. Monitor the progress by TLC.[6]
Product is physically trapped in the resin beads.After filtering off the resin, wash it thoroughly with a suitable organic solvent to recover any trapped product.

Data Presentation

Table 1: Comparison of Purification Methods for a Model Reaction

Purification MethodPurity of Product (%)Yield of Product (%)Time RequiredScalability
Column Chromatography>9860-80HighLow
Crystallization>99 (if successful)50-90MediumHigh
Liquid-Liquid Extraction (with Triethylamine quench)90-9585-95LowHigh
Scavenger Resin (e.g., Si-Trisamine)>9780-90LowMedium

Note: The data presented are typical and may vary depending on the specific reaction conditions and the nature of the product.

Experimental Protocols

Protocol 1: Removal of this compound using Triethylamine Quench and Extraction
  • Reaction Quenching: After the primary reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.

  • Add Quenching Agent: Add 3-5 molar equivalents of triethylamine to the reaction mixture.

  • Stir: Stir the mixture vigorously at room temperature for 1-2 hours. Monitor the disappearance of the this compound spot by TLC.

  • Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL for a 1 mmol scale reaction) followed by brine (1 x 50 mL).[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified if necessary.

Protocol 2: Removal of this compound using a Scavenger Resin
  • Resin Selection: Choose a scavenger resin with a functional group suitable for reacting with benzyl bromide, such as an amine-based resin (e.g., Si-Trisamine) or a thiol-based resin.[5][6]

  • Add Resin: To the crude reaction mixture, add the scavenger resin (typically 2-4 equivalents relative to the excess benzyl bromide).

  • Agitation: Agitate the mixture at room temperature. The reaction time can range from 1 to 24 hours, depending on the resin's reactivity. Monitor the disappearance of the benzyl bromide by TLC.

  • Filtration: Once the reaction is complete, filter the mixture to remove the resin beads.

  • Washing: Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to yield the purified product.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_purification Purification Options cluster_result Result start Crude Product Mixture (contains unreacted benzyl bromide) chromatography Column Chromatography start->chromatography High Purity Low Scalability crystallization Crystallization start->crystallization High Purity High Scalability (if applicable) extraction Liquid-Liquid Extraction (with Quench) start->extraction Good Purity High Scalability scavenger Scavenger Resin start->scavenger High Purity Medium Scalability end Purified Product chromatography->end crystallization->end extraction->end scavenger->end

Caption: Purification workflow for removing unreacted benzyl bromide.

logical_relationship cluster_problem Problem cluster_solutions Solutions cluster_methods Specific Methods problem Unreacted this compound in Product Mixture solution1 Chromatographic Separation problem->solution1 solution2 Chemical Conversion (Quenching) problem->solution2 solution3 Solid-Phase Scavenging problem->solution3 method1a Column Chromatography solution1->method1a method2a Triethylamine Wash solution2->method2a method2b Bicarbonate Wash solution2->method2b method3a Amine Resin solution3->method3a method3b Thiol Resin solution3->method3b

Caption: Troubleshooting logic for benzyl bromide removal.

References

Technical Support Center: Optimizing Catalyst Loading in Phase Transfer Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and frequently asked questions to address common challenges encountered when optimizing catalyst loading in Phase Transfer Catalysis (PTC).

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading in Phase Transfer Catalysis (PTC)?

A typical starting point for catalyst loading in a PTC reaction can vary, but a common range is 1-10 mol% relative to the limiting reactant. For instance, a groundbreaking asymmetric PTC methylation of phenylindanone utilized 10 mol% of a chiral catalyst to achieve high yield and enantioselectivity.[1] The optimal amount is highly dependent on the specific reaction, the activity of the catalyst, and the cost-effectiveness for the intended scale.

Q2: How does increasing the catalyst loading generally affect the reaction rate?

In many cases, the reaction rate is proportional to the amount of catalyst used.[2] As you increase the catalyst concentration, the number of active sites available to shuttle the reactant between phases increases, which typically boosts the reaction rate.[2] However, this relationship is not always linear and will eventually plateau.

Q3: Are there any downsides to an excessively high catalyst loading?

Yes, there are several potential disadvantages to using too much catalyst:

  • Catalyst Agglomeration: At very high loadings, catalyst particles can agglomerate, which can lead to the inactivation of catalytic sites and a decrease in efficiency.[3]

  • Economic Viability: Phase transfer catalysts, especially complex chiral ones, can be expensive.[4] Using an excessive amount can make a process economically unfeasible, particularly at an industrial scale.

  • Separation and Purity: A higher catalyst load increases the difficulty of separating the catalyst from the final product, which can complicate the workup process and affect product purity.[2][4]

  • Side Reactions: In some cases, high concentrations of the catalyst-reactant complex can lead to undesired side reactions or catalyst degradation pathways.

Q4: How does the structure of a quaternary ammonium salt catalyst influence its effectiveness?

The structure of the catalyst, particularly quaternary ammonium ("quat") salts, is critical and its optimization depends on which step of the reaction is rate-limiting.

  • Organophilicity (C#): The total number of carbon atoms (C#) on the catalyst's alkyl chains determines its solubility in the organic phase. For reactions where the intrinsic reaction in the organic phase is the slow step ("I-Reaction"), catalysts with higher organophilicity (C# in the range of 16 to 32) are often preferred as they maintain a higher concentration of the catalyst-anion pair in the organic phase.[5]

  • Accessibility (q-value): For reactions limited by the mass transfer of anions like hydroxide from the aqueous to the organic phase ("T-Reaction"), a parameter known as the "q-value" is useful.[5] This value relates to the accessibility of the positive charge on the nitrogen atom. Quats with q-values between 1.0 and 2.0 often show desirable reactivity in these systems.[5]

  • Bulkiness: Excessively bulky catalysts can reduce transfer rates by lowering the maximum possible concentration of the catalyst at the interface between the two phases.[6]

Troubleshooting Guide

Q1: My PTC reaction is very slow or not proceeding. What are the first steps to troubleshoot the catalyst?

If your reaction is underperforming, a systematic approach is needed. Before simply increasing the catalyst load, consider other factors that work in concert with the catalyst.

dot

Start Reaction is Slow or Stalled Check_Agitation Step 1: Verify Agitation Is it vigorous enough to maximize interfacial area? Start->Check_Agitation Check_Conc Step 2: Check Reactant Concentration in Aqueous Phase Is the salt concentration saturated? Check_Agitation->Check_Conc If agitation is sufficient Check_Catalyst Step 3: Evaluate Catalyst Choice Is the catalyst structure (C# or q-value) appropriate for the reaction type? Check_Conc->Check_Catalyst If concentration is high Increase_Loading Step 4: Incrementally Increase Catalyst Loading Check_Catalyst->Increase_Loading If catalyst choice is logical Result Monitor Reaction Progress Increase_Loading->Result

Caption: Initial troubleshooting workflow for a slow phase transfer catalysis reaction.

  • Evaluate Agitation: The rate of agitation is crucial as it increases the interfacial contact area between the phases, which directly impacts the anion transfer rate.[7] Ensure stirring is vigorous enough that the reaction rate is not limited by the physical mixing of the phases.[6]

  • Check Aqueous Phase Concentration: High concentrations of the inorganic salt in the aqueous phase favor the transfer of the anion into the organic phase.[7] Using a saturated aqueous solution can significantly drive the reaction forward.

  • Re-evaluate Catalyst Structure: Ensure your chosen catalyst is appropriate for your reaction type. A mismatch between the catalyst's properties and the reaction's rate-determining step can lead to poor performance.

  • Incrementally Increase Catalyst Loading: If the above factors are optimized, proceed with increasing the catalyst concentration. Perform a screening experiment with several different loadings (e.g., 1 mol%, 2 mol%, 5 mol%, 10 mol%) to find the optimal level.

Q2: I've increased the catalyst loading, but the reaction rate hasn't improved. What could be the issue?

If increasing catalyst loading has no effect, the reaction is likely no longer limited by the catalytic cycle. Other factors may be the bottleneck.

dot

Start Increased Catalyst Loading Shows No Rate Improvement Check_Intrinsic Is the intrinsic reaction rate in the organic phase now the rate-limiting step? Start->Check_Intrinsic Check_Poisoning Is catalyst poisoning occurring? Start->Check_Poisoning Check_Intrinsic->Check_Poisoning No Increase_Temp Solution: Increase Temperature to accelerate the intrinsic reaction Check_Intrinsic->Increase_Temp Yes Change_LG Solution: Change Leaving Group Avoid I- or Tosylate if possible Check_Poisoning->Change_LG Yes Change_Solvent Solution: Change Solvent to a more polar, aprotic one to better solvate the anion Increase_Temp->Change_Solvent

Caption: Decision logic when increased catalyst loading fails to improve the reaction rate.

  • Intrinsic Reaction Rate: The reaction may be limited by the intrinsic chemical reaction rate in the organic phase, not by the transfer of ions.[7] In this scenario, increasing the temperature or changing the solvent to one that better activates the transferred anion (e.g., a more polar, aprotic solvent) may be more effective.[7]

  • Catalyst Poisoning: Certain highly polarizable or lipophilic leaving groups, most notably iodide and tosylate, can pair very strongly with the quaternary ammonium cation.[5] This strong pairing effectively "poisons" the catalyst, preventing it from shuttling the desired nucleophilic anion. If your substrate has such a leaving group, consider replacing it (e.g., use bromide instead of iodide, or mesylate instead of tosylate).[5]

Q3: My catalyst seems to be degrading during the reaction. What should I do?

Catalyst stability is a critical concern, especially under harsh reaction conditions.

  • Hofmann Elimination: Quaternary ammonium salts can degrade at higher temperatures via Hofmann elimination.[8] If you suspect this is occurring, try to lower the reaction temperature.

  • Base Instability: Phosphonium salt catalysts are more thermally stable than ammonium salts but can be less stable under strongly basic conditions, degrading to phosphine oxide.[4][8] If using a phosphonium salt with a strong base, consider whether an ammonium salt or crown ether might be more stable.

  • Immobilized Catalysts: To improve stability and facilitate recovery, consider using a catalyst that is immobilized on a solid support.[4]

Data Presentation

The optimal catalyst loading is a balance between reaction rate, yield, and cost. The table below illustrates a hypothetical, yet typical, outcome of a catalyst loading screening experiment.

Catalyst Loading (mol%)Reaction Time (h)Conversion (%)Notes
0.51245Reaction is slow, likely catalyst-limited.
1.0885Significant rate improvement.
2.0 5 >98 Optimal: Fast and complete conversion.
5.04.5>98Diminishing returns; only a slight rate increase for a >2x catalyst cost.
10.04.5>98No significant improvement over 5 mol%; workup may be more difficult.

Experimental Protocols

Protocol: Screening for Optimal Catalyst Loading

This protocol outlines a general procedure for determining the most effective catalyst concentration for a given phase transfer catalysis reaction.

1. Objective: To identify the minimum catalyst loading required to achieve a desired reaction rate and yield in a timely and efficient manner.

2. Materials:

  • Organic substrate

  • Aqueous reactant solution (prepared at a high or saturated concentration)

  • Organic solvent

  • Phase Transfer Catalyst (e.g., Tetrabutylammonium Bromide)

  • Reaction vessels (e.g., a parallel synthesis block or multiple identical round-bottom flasks)

  • Stirring apparatus capable of consistent and vigorous agitation for all reactions

  • Temperature control system (e.g., oil bath)

  • Quenching solution

  • Analytical equipment (e.g., GC, HPLC, or NMR) for monitoring reaction progress

3. Procedure:

  • Setup Parallel Reactions: Prepare a series of identical reaction vessels. For this example, we will set up five reactions.

  • Charge Reagents: To each vessel, add the organic substrate (e.g., 1.0 mmol), the organic solvent (e.g., 5 mL), and the aqueous reactant solution (e.g., 5 mL of 50% w/w NaOH).

  • Initiate Stirring: Begin vigorous and consistent stirring for all reactions to create a good emulsion. The stir rate should be high enough so that it does not limit the reaction.[6]

  • Add Catalyst: Add the phase transfer catalyst to each vessel in varying amounts.

    • Vessel 1: 0 mol% (Control)

    • Vessel 2: 1 mol% (0.01 mmol)

    • Vessel 3: 2 mol% (0.02 mmol)

    • Vessel 4: 5 mol% (0.05 mmol)

    • Vessel 5: 10 mol% (0.10 mmol)

  • Maintain Temperature: Place all vessels in a pre-heated bath set to the desired reaction temperature.

  • Monitor Reaction: At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction mixture. Immediately quench the aliquot to stop the reaction and prepare it for analysis.

  • Analyze Samples: Use the chosen analytical method (GC, HPLC, etc.) to determine the percent conversion of the starting material for each time point and each catalyst loading.

  • Determine Optimum: Plot percent conversion versus time for each catalyst loading. The optimal loading is typically the lowest amount that provides a fast reaction rate and high conversion, representing the most efficient use of the catalyst.

4. Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Perform the reaction in a well-ventilated fume hood.

  • Be aware of the specific hazards associated with all reactants and solvents used.

References

Impact of base strength on reaction selectivity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Reaction Selectivity. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the critical role of base strength in controlling reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is reaction selectivity and why is it crucial in chemical synthesis?

A: Reaction selectivity refers to the preference of a chemical reaction to yield one product over other possible products. In organic synthesis, especially in the development of pharmaceuticals, achieving high selectivity is paramount. It minimizes the formation of unwanted by-products, which simplifies purification processes, reduces waste, and ultimately leads to higher yields of the desired compound.[1] The main types of selectivity include:

  • Chemoselectivity: A reagent reacts with one functional group in the presence of other, similar functional groups.[2]

  • Regioselectivity: A reaction that can proceed at multiple positions on a molecule preferentially occurs at one specific position.[2][3][4][5] An example is the deprotonation of an unsymmetrical ketone, where a base can abstract a proton from either the more or less substituted α-carbon.[6]

  • Stereoselectivity: A reaction forms an unequal mixture of stereoisomers, favoring the formation of one over the others.[2][7]

  • Stereospecificity: A specific stereoisomer of the starting material yields a specific stereoisomer of the product. This is often dictated by the reaction mechanism, such as in E2 elimination reactions.[2][7]

Q2: How does the strength of a base influence reaction selectivity?

A: The strength of a base, often quantified by its pKa value, is a critical factor in determining the outcome of a reaction. A fundamental principle is that an acid-base reaction equilibrium favors the formation of the weaker acid and weaker base.[8] To deprotonate a compound, you must choose a base whose conjugate acid has a higher pKa than the acid being deprotonated.[8]

Base strength directly impacts:

  • Rate of Deprotonation: Stronger bases deprotonate acids more rapidly and completely.

  • Regioselectivity: In reactions like the formation of enolates from unsymmetrical ketones, the strength of the base can determine whether the kinetic or thermodynamic product is formed.[6]

  • Reaction Pathway: The choice between substitution (SN2) and elimination (E2) reactions can be influenced by base strength. Strong bases tend to favor elimination pathways.[9][10]

Q3: What is the difference between kinetic and thermodynamic control in base-mediated reactions?

A: In many reactions, there are competing pathways that lead to different products. The distribution of these products can be governed by either kinetic or thermodynamic control.[6][11]

  • Kinetic Control: This occurs when the reaction is irreversible, often at lower temperatures.[12][13] The major product is the one that forms the fastest, meaning it has the lowest activation energy (Ea).[6][11][12] This product is not necessarily the most stable. In the deprotonation of an unsymmetrical ketone, a strong, sterically hindered base will rapidly remove the most accessible proton, leading to the less substituted (kinetic) enolate.[6]

  • Thermodynamic Control: This is favored under reversible conditions, typically at higher temperatures, allowing the system to reach equilibrium.[12][13] The major product is the most stable one, having the lowest Gibbs free energy (ΔG).[6][11][12] Using a weaker base allows for equilibration between the possible enolates, ultimately favoring the more substituted and more stable (thermodynamic) enolate.[6]

Q4: How does the steric hindrance of a base affect selectivity?

A: Steric hindrance, or the bulkiness of a base, plays a significant role in selectivity, often independent of its electronic base strength.

  • Regioselectivity in Eliminations: Bulky bases, like potassium tert-butoxide (t-BuOK), will preferentially abstract the most sterically accessible proton. This often leads to the formation of the less substituted alkene (Hofmann product) in elimination reactions.

  • Nucleophilicity vs. Basicity: Sterically hindered bases are often poor nucleophiles.[10] A bulky base may have difficulty attacking a sterically hindered carbon atom (required for substitution) but can easily abstract a proton from the periphery of the molecule (acting as a base).[10] For example, the bulky base DBN is an excellent reagent for E2 reactions with high yield because its steric bulk prevents it from acting as a nucleophile.[10]

  • Kinetic Enolate Formation: As mentioned, bulky bases like Lithium diisopropylamide (LDA) are used to form kinetic enolates because they rapidly deprotonate the less sterically hindered side of a ketone.

Q5: What is the role of the solvent in base-mediated reactions?

A: The solvent is a critical component of the reaction environment and can significantly influence the behavior of the base and the overall reaction selectivity.[14][15]

  • Solubility: The chosen base must be soluble in the reaction solvent to be effective.[14] Inorganic bases are often insoluble in organic solvents, which can stall reactions.[16]

  • Base Strength: The apparent strength of a base can be modulated by the solvent. For example, the combination of potassium tert-butoxide with DMSO creates a "superbase" system due to strong solvation of the potassium cation, leaving a more reactive "naked" alkoxide.[14]

  • Solvation of Intermediates: Solvents can stabilize or destabilize intermediates and transition states, thereby altering the reaction pathway. Polar aprotic solvents (e.g., DMSO, DMF) are often used with strong bases as they solvate cations well but leave the anion (the base) highly reactive.

Troubleshooting Guide

Problem: My reaction is giving a mixture of regioisomers. How can I improve the regioselectivity?

Answer: Poor regioselectivity often arises from a lack of differentiation between two or more reactive sites. To improve this, consider the following:

  • Modify the Base:

    • To favor the less substituted product (kinetic control/steric access): Switch to a more sterically hindered base. For example, if you are using sodium ethoxide (NaOEt), try switching to potassium tert-butoxide (t-BuOK).

    • To favor the more substituted product (thermodynamic control): Use a smaller, weaker base and consider running the reaction at a higher temperature to allow for equilibration.

  • Change the Reaction Temperature:

    • Lower temperatures generally favor the kinetically controlled product, which is formed from the lowest energy transition state.[12]

    • Higher temperatures can promote equilibration, leading to the more stable, thermodynamically controlled product.[12][13]

  • Alter the Solvent: The choice of solvent can influence the aggregation state and reactivity of the base, thereby affecting regioselectivity. Experiment with different aprotic or protic solvents to see how it impacts the product ratio.

Problem: I am getting the wrong stereoisomer or a mixture of stereoisomers. How can I control the stereoselectivity?

Answer: Controlling stereoselectivity requires careful consideration of the reaction mechanism and the transition state geometries.

  • Examine the Reaction Mechanism:

    • For E2 Eliminations: This mechanism requires an anti-periplanar arrangement of the proton and the leaving group.[7] The stereochemistry of the starting material will directly determine the stereochemistry of the product alkene. Ensure your starting material has the correct stereochemistry for the desired outcome. Using a strong, non-hindered base will favor the E2 pathway.[2]

    • For Enolate Alkylations: The stereochemistry of the enolate (E vs. Z) can determine the stereochemical outcome of the subsequent alkylation. The formation of a specific enolate isomer can be influenced by the base, solvent, and additives (e.g., HMPA).

  • Choose a Stereoselective Base: Chiral bases or base-ligand complexes can be used to selectively abstract one of a pair of enantiotopic or diastereotopic protons, leading to high levels of stereoselectivity.

Problem: The reaction is not going to completion, or the yield is very low. Could the base be the issue?

Answer: Yes, the choice and handling of the base are common causes of low conversion or yield.

  • Insufficient Base Strength: Ensure the conjugate acid of your base has a pKa that is significantly higher (at least 2-3 pKa units) than the pKa of the proton you are trying to abstract.[8] If the pKa values are too close, you will have an equilibrium mixture rather than complete deprotonation.

  • Base Solubility and Activity: The base may not be sufficiently soluble in your solvent system.[14][16] For inorganic bases like K₂CO₃ in solvents like acetone, reactions can be slow or stall; adding a phase-transfer catalyst can help.[16] Also, ensure the base is fresh and has not decomposed due to moisture or air exposure, especially for reagents like NaH or organolithiums.

  • Base-Substrate Interaction: The base or its counterion may be coordinating to your substrate in a way that inhibits the desired reaction. Consider changing the base or the cation (e.g., from Li⁺ to Na⁺ or K⁺).

Problem: I am observing significant side product formation (e.g., elimination instead of substitution). How can I minimize this?

Answer: The competition between substitution and elimination is a classic problem controlled by the nature of the substrate, nucleophile/base, leaving group, and solvent.

  • Basicity vs. Nucleophilicity:

    • To favor elimination (E2) , use a strong, sterically hindered base that is a poor nucleophile (e.g., t-BuOK, DBU).[10]

    • To favor substitution (SN2) , use a strong, non-hindered base that is a good nucleophile (e.g., NaOEt, where the substrate allows for substitution).[10]

  • Temperature: Higher temperatures generally favor elimination over substitution. If elimination is a problem, try running the reaction at a lower temperature.

Quantitative Data Summary

Table 1: pKa Values of Conjugate Acids of Common Bases

This table provides the approximate pKa values of the conjugate acids of several common bases, which indicates the strength of the base. A higher pKa of the conjugate acid corresponds to a stronger base.

BaseStructureConjugate AcidpKa (in DMSO)pKa (in H₂O)Typical Use
Sodium HydroxideNaOHH₂O3115.7General purpose, aqueous media
Sodium EthoxideNaOEtEtOH29.815.9Eliminations, alkylations
Potassium tert-ButoxideKtBuOtBuOH32.219.2Strong, sterically hindered base
1,8-Diazabicycloundec-7-eneDBUDBU-H⁺24.313.5Non-nucleophilic, strong base
Lithium DiisopropylamideLDADiisopropylamine35.7~36Very strong, hindered base for kinetic enolates
Sodium HydrideNaHH₂42~36Very strong, non-nucleophilic base

Data compiled from various sources. pKa values can vary depending on the solvent and temperature.

Table 2: Effect of Base on Regioselectivity of E2 Elimination

This table illustrates how base selection affects the product distribution in the dehydrobromination of 2-bromobutane, leading to either the Zaitsev (more substituted) or Hofmann (less substituted) product.

BaseSolventTemperature1-Butene (Hofmann) %2-Butene (Zaitsev) %
Sodium Ethoxide (NaOEt)Ethanol55°C2971
Potassium tert-Butoxide (KtBuO)tert-Butanol70°C7228

This data demonstrates that a smaller, less hindered base (ethoxide) favors the thermodynamically more stable Zaitsev product, while a bulky, hindered base (tert-butoxide) favors the sterically more accessible Hofmann product.

Table 3: Kinetic vs. Thermodynamic Enolate Formation from 2-Methylcyclohexanone

This table shows the influence of the base and reaction conditions on the regioselectivity of enolate formation.

ConditionsProduct Distribution
Kinetic Control
Base: LDA
Solvent: THF~99% (Less Substituted Enolate)
Temperature: -78°C~1% (More Substituted Enolate)
Thermodynamic Control
Base: NaH (catalytic)
Solvent: THF~10% (Less Substituted Enolate)
Temperature: 25°C (reflux)~90% (More Substituted Enolate)

Strong, hindered bases at low temperatures favor the rapid formation of the kinetic enolate. Weaker bases at higher temperatures allow for equilibration to the more stable thermodynamic enolate.[6]

Experimental Protocols

Protocol 1: General Procedure for Determining the Regioselectivity of an E2 Elimination Reaction

Objective: To determine the product ratio (Hofmann vs. Zaitsev) in the elimination of a secondary alkyl halide using different alkoxide bases.

Materials:

  • Alkyl halide (e.g., 2-bromobutane)

  • Base 1: Sodium ethoxide (NaOEt)

  • Base 2: Potassium tert-butoxide (KtBuO)

  • Solvent 1: Anhydrous ethanol

  • Solvent 2: Anhydrous tert-butanol

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for reflux and distillation

  • GC-MS for product analysis

Procedure:

  • Reaction Setup: Assemble a round-bottom flask with a reflux condenser under an inert atmosphere.

  • Reagent Addition (NaOEt): To the flask, add anhydrous ethanol followed by sodium ethoxide (1.2 equivalents). Stir until the base is fully dissolved.

  • Substrate Addition: Add the alkyl halide (1.0 equivalent) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the mixture to reflux (or the temperature specified in the literature) and monitor the reaction progress by TLC or GC.

  • Workup: After completion, cool the reaction to room temperature. Quench with water and extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Repeat with KtBuO: Repeat steps 2-5 using potassium tert-butoxide in anhydrous tert-butanol.

  • Analysis: Analyze the crude product mixtures from both reactions by GC-MS to determine the ratio of the isomeric alkene products.

Protocol 2: Deprotonation of an Unsymmetrical Ketone for Kinetic vs. Thermodynamic Control

Objective: To selectively generate either the kinetic or thermodynamic enolate of an unsymmetrical ketone (e.g., 2-methylcyclohexanone) and trap it with a silylating agent.

Materials:

  • 2-Methylcyclohexanone

  • Kinetic Base: Lithium diisopropylamide (LDA) solution in THF

  • Thermodynamic Base: Sodium hydride (NaH)

  • Trapping Agent: Trimethylsilyl chloride (TMSCl)

  • Solvent: Anhydrous THF

  • Inert atmosphere (Nitrogen or Argon)

Procedure for Kinetic Enolate:

  • Setup: In a flame-dried, three-neck flask under argon, add anhydrous THF and cool to -78°C (acetone/dry ice bath).

  • Base Addition: Slowly add LDA solution (1.1 equivalents) via syringe.

  • Ketone Addition: Add the ketone (1.0 equivalent) dropwise to the cold LDA solution. Stir for 1 hour at -78°C.

  • Trapping: Add TMSCl (1.2 equivalents) dropwise and allow the reaction to slowly warm to room temperature overnight.

  • Workup: Quench with saturated aqueous NaHCO₃ solution, extract with pentane, wash the organic layers with brine, dry over MgSO₄, and concentrate.

  • Analysis: Analyze the product mixture by ¹H NMR or GC to determine the ratio of the kinetic and thermodynamic silyl enol ethers.

Procedure for Thermodynamic Enolate:

  • Setup: In a flame-dried flask under argon, add NaH (0.2 equivalents, as a mineral oil dispersion) and wash with anhydrous hexanes to remove the oil. Add anhydrous THF.

  • Ketone Addition: Add the ketone (1.0 equivalent) to the NaH suspension.

  • Equilibration: Heat the mixture to reflux for several hours to allow for equilibration.

  • Trapping: Cool the reaction to 0°C and add TMSCl (1.2 equivalents) dropwise. Stir for 2 hours at room temperature.

  • Workup and Analysis: Follow steps 5 and 6 from the kinetic procedure.

Visualizations

Base_Selection_Logic start Goal: Selective Deprotonation q1 Is Kinetic or Thermodynamic product desired? start->q1 q2 Is steric hindrance a key differentiating factor? start->q2 kinetic Kinetic Product (Fastest formation) q1->kinetic Kinetic thermo Thermodynamic Product (Most stable) q1->thermo Thermodynamic base_steric Use Bulky Base (e.g., t-BuOK) to access least hindered proton q2->base_steric Yes base_nonsteric Use Small Base (e.g., NaOEt) to favor Zaitsev product q2->base_nonsteric No base_kinetic Use Strong, Bulky Base (e.g., LDA) Low Temperature (-78°C) kinetic->base_kinetic base_thermo Use Weaker Base (e.g., NaH, NaOEt) Higher Temperature thermo->base_thermo

Caption: Logic diagram for selecting a base based on desired product outcome.

Troubleshooting_Workflow start Problem: Poor Reaction Selectivity q_type What type of selectivity is poor? start->q_type regio Regioselectivity q_type->regio Regio stereo Stereoselectivity q_type->stereo Stereo check_regio Analyze Steric and Electronic Factors regio->check_regio check_stereo Analyze Reaction Mechanism (e.g., E2 anti-periplanar) stereo->check_stereo action_base Change Base: Bulky vs. Small Strong vs. Weak check_regio->action_base action_temp Modify Temperature: Low T for Kinetic High T for Thermodynamic check_regio->action_temp action_sm Verify Starting Material Stereochemistry check_stereo->action_sm resolve Selectivity Improved action_base->resolve action_temp->resolve action_sm->resolve

Caption: Experimental workflow for troubleshooting poor reaction selectivity.

Enolate_Formation_Pathway ketone Unsymmetrical Ketone path_k Kinetic Pathway (Low Temp, Bulky Base) ketone->path_k path_t Thermodynamic Pathway (High Temp, Weaker Base) ketone->path_t ts_k Lower Energy Transition State path_k->ts_k ts_t Higher Energy Transition State path_t->ts_t enolate_k Kinetic Enolate (Less Substituted) Forms Faster ts_k->enolate_k enolate_t Thermodynamic Enolate (More Substituted) More Stable ts_t->enolate_t enolate_k->enolate_t Equilibration (reversible conditions)

Caption: Pathway diagram for kinetic vs. thermodynamic enolate formation.

References

Analytical techniques to detect impurities in 4-(2-Fluorobenzyloxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on detecting impurities in 4-(2-Fluorobenzyloxy)benzyl bromide. Below you will find frequently asked questions (FAQs) and troubleshooting guides for common analytical techniques.

Frequently Asked Questions (FAQs)

Q1: What are the common potential impurities in this compound?

A1: Based on its synthesis, potential impurities in this compound can originate from starting materials, byproducts of the reaction, and degradation products. The primary synthetic route involves the reaction of 4-hydroxybenzyl bromide with 2-fluorobenzyl chloride or bromide.

Potential Impurities:

  • Starting Materials:

    • Unreacted 4-hydroxybenzyl bromide

    • Unreacted 2-fluorobenzyl chloride or bromide

  • Positional Isomers:

    • Impurities from isomeric starting materials, such as 3-fluorobenzyl and 4-fluorobenzyl derivatives, can lead to the formation of 4-(3-Fluorobenzyloxy)benzyl bromide and 4-(4-Fluorobenzyloxy)benzyl bromide.[1][2]

  • Byproducts:

    • Over-alkylation product: 3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde can be formed as a byproduct during the synthesis of the precursor 4-(2-fluorobenzyloxy)benzaldehyde.[2][3] Subsequent bromination would lead to the corresponding benzyl bromide derivative.

    • Hydrolysis product: 4-(2-Fluorobenzyloxy)benzyl alcohol can be formed by hydrolysis of the bromide.

  • Residual Solvents: Solvents used in the synthesis and purification steps may be present.

Q2: Which analytical techniques are most suitable for detecting these impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for separation and quantification of organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for identifying and quantifying volatile and semi-volatile impurities, including residual solvents and certain byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) provides detailed structural information about the main component and any impurities present at sufficient levels. It is particularly useful for identifying and characterizing unknown impurities.

  • Fourier-Transform Infrared Spectroscopy (FTIR) can be used as a screening tool to identify the presence of unexpected functional groups that might indicate an impurity.

Q3: What are the typical acceptance criteria for impurities in an active pharmaceutical ingredient (API) like this compound?

A3: Impurity acceptance criteria are guided by regulatory bodies like the International Council for Harmonisation (ICH). Generally, for a new drug substance, the reporting threshold for an impurity is 0.05%, the identification threshold is 0.10%, and the qualification threshold is 0.15% or 1.0 mg per day, whichever is lower. Genotoxic impurities have much stricter limits, often in the parts-per-million (ppm) range.

Troubleshooting Guides

HPLC Analysis
Problem Potential Cause Solution
Peak Tailing 1. Active sites on the column packing are interacting with the analyte. 2. The mobile phase pH is inappropriate for the analyte. 3. Column is overloaded.1. Use a highly deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Reduce the injection volume or sample concentration.
Ghost Peaks 1. Contamination in the mobile phase, injection solvent, or HPLC system. 2. Carryover from a previous injection.1. Use fresh, high-purity solvents and filter the mobile phase. 2. Implement a robust needle wash protocol and inject a blank solvent run to check for carryover.
Poor Resolution 1. Inappropriate mobile phase composition. 2. Column efficiency has degraded. 3. Incompatible injection solvent.1. Optimize the mobile phase gradient or isocratic composition. 2. Replace the column or try a different stationary phase. 3. Dissolve the sample in the initial mobile phase if possible.
Baseline Drift 1. Column temperature fluctuation. 2. Mobile phase composition is changing. 3. Contamination in the detector flow cell.1. Use a column oven to maintain a stable temperature. 2. Ensure proper mixing and degassing of the mobile phase. 3. Flush the flow cell with a strong, appropriate solvent.
GC-MS Analysis
Problem Potential Cause Solution
No Peaks 1. No sample injected. 2. Leak in the system. 3. MS filament is off.1. Verify autosampler or manual injection procedure. 2. Check all fittings and septa for leaks. 3. Ensure the MS is properly tuned and the filament is on.
Broad Peaks 1. Injection port temperature is too low. 2. Carrier gas flow rate is too low. 3. Column is contaminated or degraded.1. Increase the injector temperature to ensure rapid volatilization. 2. Optimize the carrier gas flow rate. 3. Bake out the column or replace it if necessary.
Poor Sensitivity 1. Injection volume is too small. 2. Split ratio is too high. 3. Ion source is dirty.1. Increase the injection volume. 2. Decrease the split ratio or use a splitless injection. 3. Clean the ion source according to the manufacturer's instructions.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is designed for the separation and quantification of potential impurities in this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 40
    20 90
    25 90
    26 40

    | 30 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification and quantification of volatile and semi-volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 10 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (20:1).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 50-500 amu.

  • Sample Preparation: Dissolve 10 mg of the sample in 1 mL of dichloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • ¹H NMR: Acquire at least 16 scans. The chemical shift of the benzylic CH₂ protons of the main compound is expected around 4.5 ppm. Impurities may show signals in the aromatic region (7.0-8.0 ppm) and other specific regions depending on their structure.

  • ¹³C NMR: Acquire with proton decoupling. The benzylic carbon signal is expected around 33 ppm.

Fourier-Transform Infrared Spectroscopy (FTIR)
  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: Prepare a KBr pellet or use a diamond ATR accessory.

  • Expected Peaks: Look for characteristic peaks for C-H stretching of the aromatic ring (~3030-3100 cm⁻¹), C-H stretching of the CH₂ group (~2850-2960 cm⁻¹), C=C stretching of the aromatic ring (~1450-1600 cm⁻¹), C-O stretching of the ether linkage (~1240 cm⁻¹), and the C-Br stretching (~650 cm⁻¹). The presence of a broad peak around 3300 cm⁻¹ could indicate the presence of the hydrolysis product (4-(2-Fluorobenzyloxy)benzyl alcohol).

Quantitative Data Summary

The following table presents hypothetical quantitative data for a sample of this compound analyzed by HPLC, demonstrating how results can be structured.

Impurity Retention Time (min) Area % Specification
4-hydroxybenzyl bromide3.50.08≤ 0.15%
2-fluorobenzyl bromide5.2Not Detected≤ 0.10%
4-(3-Fluorobenzyloxy)benzyl bromide12.80.05Report
4-(4-Fluorobenzyloxy)benzyl bromide13.1Not DetectedReport
3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzyl bromide18.20.12≤ 0.15%
Unknown Impurity 19.70.06≤ 0.10%
This compound 12.5 99.63 ≥ 99.0%

Visualizations

Experimental_Workflow cluster_sample Sample Preparation cluster_data Data Analysis Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution FTIR FTIR Sample->FTIR Functional Group Screening HPLC HPLC-UV Dissolution->HPLC Separation & Quantification GCMS GC-MS Dissolution->GCMS Volatile Impurity Analysis NMR NMR Dissolution->NMR Structural Information Quantification Impurity Quantification HPLC->Quantification Identification Impurity Identification GCMS->Identification Structure Structure Elucidation NMR->Structure FTIR->Identification

Caption: Experimental workflow for impurity analysis.

Troubleshooting_Logic start Problem Encountered (e.g., Poor HPLC Resolution) check_mobile_phase Check Mobile Phase (Composition, pH, Degassing) start->check_mobile_phase check_column Check Column (Age, Contamination, Correct Type) check_mobile_phase->check_column [ Issue Persists ] optimize_method Optimize Method (Gradient, Mobile Phase) check_mobile_phase->optimize_method [ Composition Issue ] check_instrument Check Instrument Parameters (Flow Rate, Temperature) check_column->check_instrument [ Issue Persists ] replace_column Replace Column check_column->replace_column [ Column Faulty ] check_instrument->optimize_method [ Parameters OK ] service_instrument Service Instrument check_instrument->service_instrument [ Parameters Incorrect ] resolved Problem Resolved optimize_method->resolved replace_column->resolved service_instrument->resolved

Caption: Logical troubleshooting flow for HPLC issues.

References

Validation & Comparative

A Head-to-Head Battle of Reactivity: 4-(2-Fluorobenzyloxy)benzyl Bromide vs. 2-Fluorobenzyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. This guide provides an objective comparison of the reactivity of two key building blocks: 4-(2-Fluorobenzyloxy)benzyl bromide and 2-fluorobenzyl chloride, supported by available experimental data and established chemical principles.

In the realm of nucleophilic substitution reactions, the choice of leaving group is a critical determinant of reaction rate and efficiency. This principle is well-illustrated when comparing benzyl halides, where the nature of the halogen atom directly influences the lability of the carbon-halogen bond. Here, we delve into a comparative analysis of this compound and 2-fluorobenzyl chloride, two reagents that, while structurally similar, exhibit distinct differences in their reactivity profiles.

Executive Summary of Reactivity

Based on fundamental principles of organic chemistry and supported by industrial synthetic data, This compound is the more reactive of the two compounds in nucleophilic substitution reactions. The superior leaving group ability of the bromide ion compared to the chloride ion is the primary driver for this enhanced reactivity. This is reflected in higher reaction yields under similar conditions, as evidenced in patent literature detailing the synthesis of a common intermediate.

Comparative Reactivity Data

CompoundNucleophileSolvent SystemYield of 4-(2-fluorobenzyloxy)benzaldehydeReference
2-Fluorobenzyl Bromide 4-HydroxybenzaldehydePhase Transfer Catalysis88.6% - 89.2%[1][2]
2-Fluorobenzyl Chloride 4-HydroxybenzaldehydePhase Transfer CatalysisImplied to be lower than the bromide under identical conditions[1][2]

The consistently high yields achieved with 2-fluorobenzyl bromide in the synthesis of 4-(2-fluorobenzyloxy)benzaldehyde suggest a more facile reaction compared to its chloride counterpart under the same process conditions. This aligns with the well-established principle that bromide is a better leaving group than chloride.

Theoretical Underpinnings of Reactivity

The observed difference in reactivity can be explained by fundamental chemical principles governing nucleophilic substitution reactions.

Leaving Group Ability

The efficacy of a leaving group is inversely related to its basicity. Weaker bases are better leaving groups because they are more stable with a negative charge. When comparing the halide ions, the order of leaving group ability is I⁻ > Br⁻ > Cl⁻ > F⁻. This is because hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), meaning that the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻). Consequently, the C-Br bond is more readily cleaved in a nucleophilic attack than the C-Cl bond.

Reaction Mechanisms: SN1 vs. SN2

Benzyl halides are adept substrates for both SN1 and SN2 reactions due to the ability of the benzene ring to stabilize both the transition state in an SN2 reaction and the carbocation intermediate in an SN1 reaction.

  • SN2 (Bimolecular Nucleophilic Substitution): This is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. The rate of this reaction is sensitive to steric hindrance.

  • SN1 (Unimolecular Nucleophilic Substitution): This is a two-step process involving the formation of a carbocation intermediate, which is then attacked by the nucleophile. The stability of the carbocation is the rate-determining factor.

Both this compound and 2-fluorobenzyl chloride are primary benzylic halides, which generally favor the SN2 pathway, especially with strong nucleophiles. However, under solvolytic conditions or with weak nucleophiles, an SN1 mechanism can be competitive due to the resonance stabilization of the resulting benzylic carbocation.

The Influence of the 2-Fluoro Substituent

The presence of a fluorine atom at the ortho position of the benzyl ring introduces electronic effects that can modulate the reactivity of the benzylic carbon.

  • Inductive Effect: Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I). This effect can make the benzylic carbon more electrophilic, potentially accelerating an SN2 reaction by making it more susceptible to nucleophilic attack.

  • Resonance Effect: Fluorine also possesses lone pairs of electrons that can be donated to the benzene ring through resonance (+R effect). However, for an ortho substituent, the inductive effect generally dominates in influencing the reactivity at the benzylic position.

The net effect of the 2-fluoro substituent is a slight increase in the electrophilicity of the benzylic carbon, which would favor a faster SN2 reaction for both the bromide and the chloride compared to their non-fluorinated analogues.

Experimental Protocols

To provide a practical context for the comparison, detailed experimental protocols for the synthesis of the parent compound, this compound, and a general method for nucleophilic substitution are provided below.

Synthesis of this compound

This synthesis involves a two-step process starting from commercially available materials.

Step 1: Synthesis of 4-(2-Fluorobenzyloxy)toluene

  • Materials: 4-Methylphenol (cresol), 2-fluorobenzyl chloride, potassium carbonate, acetone.

  • Procedure: To a solution of 4-methylphenol in acetone, add potassium carbonate. Stir the mixture at room temperature for 30 minutes. Add 2-fluorobenzyl chloride dropwise to the suspension. Reflux the reaction mixture for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC). After completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel to yield 4-(2-fluorobenzyloxy)toluene.

Step 2: Bromination of 4-(2-Fluorobenzyloxy)toluene

  • Materials: 4-(2-Fluorobenzyloxy)toluene, N-bromosuccinimide (NBS), benzoyl peroxide (or AIBN), carbon tetrachloride (or a suitable alternative solvent).

  • Procedure: Dissolve 4-(2-fluorobenzyloxy)toluene in carbon tetrachloride. Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide. Reflux the mixture under irradiation with a UV lamp for 4-6 hours, or until TLC analysis indicates the consumption of the starting material. Cool the reaction mixture to room temperature and filter off the succinimide byproduct. Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude this compound can be purified by recrystallization or column chromatography.

General Protocol for a Comparative Nucleophilic Substitution Reaction

This protocol can be adapted to compare the reactivity of this compound and 2-fluorobenzyl chloride with a given nucleophile.

  • Materials: this compound, 2-fluorobenzyl chloride, a chosen nucleophile (e.g., sodium azide), a suitable solvent (e.g., acetone or DMF).

  • Procedure:

    • Set up two parallel reactions in identical flasks, each equipped with a magnetic stirrer and a condenser.

    • In one flask, dissolve a specific molar equivalent of this compound in the chosen solvent.

    • In the other flask, dissolve the same molar equivalent of 2-fluorobenzyl chloride in the same volume of solvent.

    • To each flask, add the same molar equivalent of the nucleophile at the same time.

    • Maintain both reactions at the same constant temperature.

    • Monitor the progress of both reactions simultaneously by a suitable analytical technique, such as TLC, GC, or HPLC, taking aliquots at regular time intervals.

  • Data Analysis: Plot the concentration of the starting material or product over time for both reactions. The reaction that proceeds to completion faster or shows a higher initial rate is the more reactive one. For a more quantitative comparison, pseudo-first-order or second-order rate constants can be determined from the kinetic data.

Visualizing the Reaction Pathway and Logic

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the SN2 reaction pathway and the logical relationship of factors influencing reactivity.

SN2_Pathway cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Reactants Nu⁻ + R-CH₂-X TS [Nu---CH₂(R)---X]⁻ Reactants->TS Attack of Nucleophile Products Nu-CH₂-R + X⁻ TS->Products Departure of Leaving Group

A simplified representation of the concerted SN2 reaction mechanism.

Reactivity_Factors Reactivity Overall Reactivity Leaving_Group Leaving Group Ability (Br⁻ > Cl⁻) Reactivity->Leaving_Group is influenced by Substrate Substrate Structure (Benzylic) Reactivity->Substrate is influenced by Nucleophile Nucleophile Strength Reactivity->Nucleophile is influenced by Solvent Solvent Effects Reactivity->Solvent is influenced by

Key factors influencing the reactivity of benzylic halides in nucleophilic substitution.

Conclusion

References

Comparison of different benzylating agents for phenol protection

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Benzylating Agents for Phenol Protection

The protection of hydroxyl groups is a cornerstone of multistep organic synthesis, enabling chemists to mask the reactivity of this functional group while performing transformations on other parts of a molecule. The benzyl (Bn) ether is one of the most widely used protecting groups for alcohols and phenols due to its ease of installation, general stability under a wide range of acidic and basic conditions, and its straightforward removal through hydrogenolysis.

This guide provides a comparative overview of common benzylating agents for the protection of phenols, tailored for researchers, scientists, and drug development professionals. We will delve into various methodologies, presenting quantitative data, detailed experimental protocols, and a visual representation of the general experimental workflow.

Comparison of Common Benzylating Agents

The choice of a benzylating agent and method depends on several factors, including the substrate's sensitivity to acidic or basic conditions, the presence of other functional groups, steric hindrance, and desired reaction efficiency. Below is a summary of common methods with typical reaction conditions and yields for the benzylation of phenol.

Benzylating AgentMethodConditions (Catalyst/Base, Solvent, Temp, Time)Typical Yield (%)Key Features
Benzyl Bromide (BnBr) Williamson Ether SynthesisK₂CO₃, Acetone, Reflux, 5-16 h80-95%Cost-effective, common lab reagents, reliable for simple phenols.[1]
Benzyl Chloride (BnCl) Williamson Ether SynthesisKOH (aq), 100°C (boiling)High (qualitative)More economical than BnBr but can be less reactive.[2]
Dibenzyl Carbonate Base-mediatedK₂CO₃, DMF, 155°C, 2 h~87% (93.5% conversion)Green alternative, byproducts are benzyl alcohol and CO₂.[3]
Benzyl Alcohol Mitsunobu ReactionPPh₃, DEAD/DIAD, THF, 0°C to RT, several hours70-95%Mild, neutral conditions; suitable for sensitive substrates.[4][5][6][7]
Benzyl Trichloroacetimidate Acid-catalyzedTfOH (cat.), CH₂Cl₂/Cyclohexane, RT, 24 h60-90% (for alcohols)Excellent for acid-stable but base-sensitive substrates.[8][9]

Experimental Protocols

Detailed methodologies for the key benzylation reactions are provided below. These protocols are based on literature procedures and serve as a starting point for laboratory implementation.

Benzylation using Benzyl Bromide and K₂CO₃ (Williamson Ether Synthesis)

This is a classic and robust method for preparing benzyl ethers from phenols.

Reaction: Phenol + Benzyl Bromide → Phenyl Benzyl Ether

Procedure:

  • To a solution of phenol (1.0 equiv.) in acetone (10-15 mL per 1 g of phenol), add potassium carbonate (K₂CO₃, 2.0-2.2 equiv.).

  • Add benzyl bromide (BnBr, 1.2-1.5 equiv.) to the suspension.

  • Heat the mixture to reflux and stir for 5-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Wash the solid residue with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purify the product by silica gel column chromatography if necessary.

Benzylation using Dibenzyl Carbonate

This method is an environmentally friendlier alternative to using benzyl halides.

Reaction: Phenol + Dibenzyl Carbonate → Phenyl Benzyl Ether + Benzyl Alcohol + CO₂

Procedure: [3]

  • In a reaction flask, combine phenol (1.0 equiv.), dibenzyl carbonate (1.1 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Add N,N-dimethylformamide (DMF) as the solvent.

  • Heat the mixture to 155°C and stir for 2 hours.

  • Monitor the reaction by Gas Chromatography (GC) or TLC.

  • Upon completion, cool the mixture and dilute with water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography to separate the product from the benzyl alcohol byproduct.

Benzylation using Benzyl Alcohol (Mitsunobu Reaction)

The Mitsunobu reaction proceeds under mild and neutral conditions, making it ideal for delicate substrates.

Reaction: Phenol + Benzyl Alcohol + PPh₃ + DEAD → Phenyl Benzyl Ether + PPh₃O + EtO₂CNHNHCO₂Et

Procedure: [4][5][10]

  • Dissolve phenol (1.0 equiv.), benzyl alcohol (1.2 equiv.), and triphenylphosphine (PPh₃, 1.5 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for several hours (typically 6-24 h), monitoring by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography. The triphenylphosphine oxide byproduct can often be partially removed by precipitation from a nonpolar solvent (e.g., diethyl ether/hexanes) prior to chromatography.

Benzylation using Benzyl Trichloroacetimidate

This method is advantageous for substrates that are sensitive to the basic conditions of the Williamson ether synthesis.

Reaction: Phenol + Benzyl Trichloroacetimidate → Phenyl Benzyl Ether + Trichloroacetamide

Procedure: [9][11][12]

  • Dissolve the phenol (1.0 equiv.) and benzyl trichloroacetimidate (1.5 equiv.) in a mixture of anhydrous solvents (e.g., dichloromethane and cyclohexane, 2:1).

  • Cool the solution to 0°C under an inert atmosphere.

  • Add a catalytic amount of trifluoromethanesulfonic acid (TfOH, ~0.05 equiv.) or trimethylsilyl trifluoromethanesulfonate (TMS-OTf) slowly.

  • Stir the reaction at room temperature for 24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a solid base, such as sodium bicarbonate, and stir for 15 minutes.

  • Filter the mixture through a pad of celite, washing with dichloromethane.

  • Concentrate the filtrate and purify the crude product by silica gel column chromatography. The trichloroacetamide byproduct is typically easy to separate.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for a typical phenol benzylation experiment, from setup to final product isolation.

G General Workflow for Phenol Benzylation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Phenol, Solvent, and Base/Catalyst B Add Benzylating Agent (e.g., BnBr, Benzyl Alcohol) A->B C Stir at Specified Temperature B->C Start Reaction D Monitor Progress (TLC / GC) C->D E Quench Reaction (if necessary) D->E Reaction Complete F Aqueous Wash & Phase Separation E->F G Dry Organic Layer (e.g., Na2SO4) F->G H Solvent Evaporation G->H I Column Chromatography H->I Isolate Crude Product J Characterization (NMR, MS) I->J

Caption: A generalized workflow for the benzylation of phenols.

References

Comparative Guide to HPLC Methods for Purity Analysis of 4-(2-Fluorobenzyloxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of high-performance liquid chromatography (HPLC) methods for the purity analysis of 4-(2-Fluorobenzyloxy)benzyl bromide. The content is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data to support method selection and development.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality and safety of the final drug product. HPLC is a powerful and versatile technique for assessing the purity of such compounds. This guide compares two primary HPLC-based approaches: a direct reversed-phase HPLC-UV method and a more sensitive derivatization-based HPLC-UV method. Additionally, Gas Chromatography (GC) is presented as an alternative analytical technique.

Method 1: Direct Reversed-Phase HPLC-UV Analysis

This method is a straightforward approach for the routine purity assessment of this compound. It relies on the inherent UV absorbance of the analyte and its impurities for detection and quantification. This approach is suitable for relatively pure samples where impurity levels are not exceedingly low.

Experimental Protocol
  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL. Further dilute as necessary to fall within the linear range of the detector.

  • Chromatographic System: Utilize a standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions: The separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent.[1][2]

Data Presentation

Table 1: Chromatographic Conditions for Direct HPLC-UV Analysis

ParameterCondition
Column Inertsil Poroshell C18 (or equivalent), 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 0-2 min: 40% B2-15 min: 40% to 80% B15-20 min: 80% B20-22 min: 80% to 40% B22-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

Method 2: Derivatization-Based HPLC-UV Analysis

For the analysis of trace-level impurities, particularly potential genotoxic impurities (PGIs) like benzyl bromides, a derivatization approach can significantly enhance sensitivity and specificity.[3][4] This method involves reacting the analyte with a derivatizing agent to form a product with a strong chromophore, which can be detected at a wavelength where matrix interference is minimal.[3][4]

Experimental Protocol
  • Derivatization Reagent: 1-(4-Nitrophenyl) piperazine (4-NPP) is a suitable derivatizing agent.[3][4]

  • Sample Derivatization:

    • To 1 mL of the sample solution (in a suitable solvent like acetonitrile), add a solution of 4-NPP.

    • The reaction may be facilitated by heating, for instance, in a water bath at 60 °C for 60 minutes.[5]

  • Chromatographic Analysis: Analyze the derivatized sample using HPLC with UV detection at a wavelength appropriate for the derivative (e.g., 392 nm for the 4-NPP derivative).[3][4]

Data Presentation

Table 2: Chromatographic Conditions for Derivatization-Based HPLC-UV Analysis

ParameterCondition
Derivatizing Agent 1-(4-Nitrophenyl) piperazine (4-NPP)
Column C18 column (e.g., Agilent Zorbax SB-C18, 4.6 x 250 mm, 5 µm)
Mobile Phase A: WaterB: Acetonitrile
Gradient Optimized for separation of the derivative from excess reagent and other impurities. A typical starting point would be a gradient from 30% to 90% Acetonitrile over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 392 nm
Injection Volume 20 µL

Workflow for Derivatization-Based HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Acetonitrile Sample->Dissolve Add_NPP Add 4-NPP Reagent Dissolve->Add_NPP Heat Incubate at 60°C Add_NPP->Heat Cool Cool to Room Temp Heat->Cool Inject Inject into HPLC Cool->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (392 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Calculate Purity Integrate->Quantify

Caption: Workflow for the purity analysis of this compound using a derivatization-based HPLC-UV method.

Alternative Method: Gas Chromatography (GC)

Gas chromatography is another powerful technique for the analysis of volatile and semi-volatile compounds like benzyl bromides.[5] It can be particularly useful when coupled with a mass spectrometer (GC-MS) for definitive peak identification.

Comparison of Methods

Table 3: Comparison of Analytical Methods

FeatureDirect HPLC-UVDerivatization HPLC-UVGas Chromatography (GC)
Principle Separation based on polarity, UV detection of native compound.Chemical reaction to enhance detection, followed by HPLC separation.Separation based on volatility and column interaction.
Sensitivity Moderate.High, suitable for trace analysis.[3][4]High, especially with sensitive detectors like ECD or MS.[5]
Specificity Can be limited by matrix interference.[3][4]High, as detection is at a specific wavelength for the derivative.[3][4]High, especially with MS detection for mass confirmation.
Sample Throughput High.Lower, due to the additional derivatization step.High.
Complexity Low to moderate.High, requires careful control of the derivatization reaction.Moderate.
Best Suited For Routine purity checks, analysis of major components.Trace impurity analysis, genotoxicity studies.Analysis of volatile impurities, confirmation of identity (with MS).
Conclusion

The choice of analytical method for the purity analysis of this compound depends on the specific requirements of the analysis.

  • Direct HPLC-UV is a reliable and straightforward method for routine quality control of the bulk substance.

  • Derivatization-based HPLC-UV is the preferred method when high sensitivity and specificity are required, particularly for the detection of trace-level genotoxic impurities.[3][4]

  • Gas Chromatography offers a valuable alternative, especially for identifying volatile impurities and when orthogonal analytical confirmation is needed.

References

A Comparative Guide to the GC Analysis of 4-(2-Fluorobenzyloxy)benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of synthetic methods for 4-(2-Fluorobenzyloxy)benzaldehyde, with a focus on Gas Chromatography (GC) as the primary analytical tool for purity assessment. Detailed experimental protocols for both the synthesis and subsequent GC analysis are presented to aid researchers, scientists, and professionals in drug development.

Introduction

4-(2-Fluorobenzyloxy)benzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity is critical, as impurities can affect the yield and safety profile of the final active pharmaceutical ingredient. The Williamson ether synthesis is the most common and effective method for its preparation, involving the reaction of 4-hydroxybenzaldehyde with a 2-fluorobenzyl halide.[2][3][4] This guide compares procedural variations of this synthesis and details a robust GC-FID method for monitoring reaction progress and quantifying the purity of the final product.

Experimental Protocols

Method 1: Synthesis via Williamson Ether Synthesis with 2-Fluorobenzyl Bromide

This protocol is adapted from established procedures utilizing a phase-transfer catalyst, which can enhance reaction rates and yields.[5]

  • Reaction Setup : To a solution of 4-hydroxybenzaldehyde (15.6 g) in a suitable organic solvent such as toluene, add potassium carbonate (K₂CO₃) as a base.[6]

  • Addition of Reactant : Introduce 2-fluorobenzyl bromide as the alkylating agent. The molar ratio between the 4-hydroxybenzaldehyde and the alkylating agent is typically between 0.9 and 1.1.[5]

  • Catalysis : Add a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., cetyltrimethylammonium bromide), to the mixture.[6]

  • Reaction Conditions : Heat the mixture to reflux and maintain for several hours (e.g., 7 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or GC.[6][7]

  • Workup : After completion, cool the reaction mixture to room temperature and add water. Separate the organic phase.[8]

  • Purification : Distill the solvent under reduced pressure. The crude product can be further purified by crystallization from a solvent like methanol to reduce impurities to below 0.03% by weight.[5]

Method 2: Alternative Synthesis with 2-Fluorobenzyl Chloride

This method uses 2-fluorobenzyl chloride, which is often more readily available, though it may require a catalyst like sodium iodide to improve reactivity.

  • Reaction Setup : Combine 4-hydroxybenzaldehyde (15.1 g), potassium carbonate (51 g), and sodium iodide (500 mg) in a suitable solvent.[8]

  • Addition of Reactant : Add 2-fluorobenzyl chloride (14.3 g).[8]

  • Reaction Conditions : Heat the mixture to reflux and monitor the reaction until the starting material is consumed.

  • Workup and Purification : Follow the same workup and purification steps as outlined in Method 1. The resulting product is analyzed for purity and impurity profiles.

Gas Chromatography (GC-FID) Analysis Protocol

This protocol is designed for the quantitative analysis of 4-(2-Fluorobenzyloxy)benzaldehyde and the detection of key process-related impurities.

  • Instrumentation : Agilent 7890A GC system or equivalent, equipped with a Flame Ionization Detector (FID).

  • Column : A non-polar or medium-polarity capillary column is recommended, such as a DB-5 (5% phenyl/95% methylpolysiloxane) or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness).[9]

  • Carrier Gas : Helium or Nitrogen, at a constant flow rate (e.g., 1-2 mL/min).[10]

  • Injector :

    • Mode : Split (e.g., 25:1 ratio).[9]

    • Temperature : 250 °C.

    • Injection Volume : 1 µL.

  • Oven Temperature Program :

    • Initial Temperature : 150 °C, hold for 1 minute.

    • Ramp : 10 °C/min to 280 °C.

    • Final Hold : Hold at 280 °C for 5 minutes.

    • This program should be optimized based on the specific column and instrument used.

  • Detector (FID) :

    • Temperature : 300 °C.[9]

    • Hydrogen Flow : 30-40 mL/min.[10]

    • Air Flow : 350-400 mL/min.[10]

  • Sample Preparation : Dissolve a known amount of the crude or purified product in a suitable solvent like chloroform or ethyl acetate for injection.[7][11]

Comparative Data

The following table summarizes the quantitative results from different synthetic approaches, highlighting the purity determined by GC analysis.

Synthesis MethodAlkylating AgentYield (%)Purity by GC (area %)Key Impurity* Content (%)Reference
Phase Transfer Catalysis2-Fluorobenzyl Bromide89.2%>99.8%0.06%[5]
PTC (Purified)2-Fluorobenzyl BromidePost-Crystallization99.9%<0.03%[5]
Alternative PTC3-Fluorobenzyl Methanesulfonate97.5%>99.5%0.45%[6]
Alternative PTC (Purified)3-Fluorobenzyl MethanesulfonatePost-Crystallization>99.9%0.01%[6]

*Key Impurity refers to the C-alkylated byproduct, 3-(2-fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde or its 3-fluoro isomer.[5][6]

Visualized Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow from synthesis to analysis and the relationship between reactants and potential products.

Caption: Experimental workflow from synthesis to GC analysis.

G R1 4-Hydroxybenzaldehyde Product Desired Product: 4-(2-Fluorobenzyloxy)benzaldehyde (O-Alkylation) R1->Product Williamson Ether Synthesis Impurity Side Product: 3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde (C-Alkylation) R1->Impurity Side Reaction R2 2-Fluorobenzyl Halide R2->Product Williamson Ether Synthesis R2->Impurity Side Reaction

Caption: Reaction pathway showing desired product and key impurity.

References

A Comparative Guide to the Validation of Analytical Methods for Ralfinamide Synthesis Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the validation of key intermediates in the synthesis of Ralfinamide. The objective is to offer a detailed overview of viable analytical techniques, their performance, and the necessary experimental protocols to ensure the quality and purity of these crucial synthetic precursors. The information presented is based on established analytical practices and data from relevant scientific literature.

Ralfinamide Synthesis Overview

Ralfinamide is synthesized through a multi-step process. The validation of analytical methods for its intermediates is critical for ensuring the final drug substance's purity and safety. This guide focuses on two key intermediates: 4-(2-fluorobenzyloxy)benzaldehyde and the Schiff base formed from its reaction with L-alaninamide.

Ralfinamide Synthesis Pathway 4-hydroxybenzaldehyde 4-hydroxybenzaldehyde 4-(2-fluorobenzyloxy)benzaldehyde 4-(2-fluorobenzyloxy)benzaldehyde 4-hydroxybenzaldehyde->4-(2-fluorobenzyloxy)benzaldehyde O-benzylation Schiff Base Intermediate Schiff Base Intermediate 4-(2-fluorobenzyloxy)benzaldehyde->Schiff Base Intermediate + L-alaninamide Ralfinamide Ralfinamide Schiff Base Intermediate->Ralfinamide Reduction

Caption: A simplified diagram of the Ralfinamide synthesis pathway highlighting the key intermediates.

Analytical Method Validation Workflow

The validation of analytical methods is a systematic process to confirm that the chosen method is suitable for its intended purpose. The typical workflow for validating an analytical method is outlined below.

Analytical Method Validation Workflow cluster_planning Planning cluster_execution Execution cluster_documentation Documentation Define Analytical Method Define Analytical Method Set Acceptance Criteria Set Acceptance Criteria Define Analytical Method->Set Acceptance Criteria Specificity Specificity Set Acceptance Criteria->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation Report Validation Report Robustness->Validation Report Method Comparison Logic Start Start Define Analyte Define Analyte (Intermediate) Start->Define Analyte Identify Potential Methods Identify Potential Methods (e.g., HPLC, GC, HPTLC) Define Analyte->Identify Potential Methods Evaluate Method Characteristics Characteristic HPLC GC HPTLC Resolution High High Moderate Sensitivity High Very High Moderate Throughput Low Low High Cost/Sample High Medium Low Identify Potential Methods->Evaluate Method Characteristics Select Optimal Method Select Optimal Method based on (Accuracy, Precision, Cost, Throughput) Evaluate Method Characteristics->Select Optimal Method End End Select Optimal Method->End

Comparative Efficacy of Phase Transfer Catalysts in Benzylation Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of a catalyst is crucial for optimizing synthetic routes. Phase transfer catalysis (PTC) presents a powerful methodology for facilitating reactions between reactants in immiscible phases, such as the benzylation of various nucleophiles. This technique often leads to enhanced reaction rates, milder conditions, and improved yields. This guide offers a comparative analysis of two primary classes of phase transfer catalysts—quaternary ammonium salts and crown ethers—in benzylation reactions, supported by experimental data and detailed protocols to aid in catalyst selection and experimental design.

The Mechanism of Phase Transfer Catalysis in Benzylation

Phase transfer catalysis operates by creating a lipophilic ion pair that can transport a nucleophile from an aqueous or solid phase into an organic phase where the benzylating agent resides.[1][2] For example, in the O-benzylation of a phenol, a quaternary ammonium salt (Q⁺X⁻) exchanges its anion (X⁻) for the phenoxide anion (ArO⁻) at the phase interface. The resulting ion pair (Q⁺ArO⁻) is soluble in the organic phase and can readily react with benzyl bromide.[1] After the nucleophilic substitution, the catalyst (Q⁺Br⁻) returns to the interface, ready to start a new cycle. Crown ethers function similarly by encapsulating the cation (e.g., K⁺) of the nucleophilic salt, creating a lipophilic complex that is soluble in the organic phase, thereby activating the "naked" anion for reaction.[3][4]

PTC_Mechanism cluster_0 Aqueous or Solid Phase cluster_1 Organic Phase aq_reactants Nucleophile (Nu⁻ M⁺) e.g., ArO⁻ K⁺ interface Phase Interface aq_reactants->interface 1. IonExchange catalyst_aq Catalyst (Q⁺X⁻) catalyst_aq->interface org_reactants Benzylating Agent (Bn-X) e.g., Benzyl Bromide product Product (Bn-Nu) org_reactants->product 3. SN2 Reaction product->interface 4. CatalystReturn [Q⁺X⁻] interface->catalyst_aq interface->org_reactants 2. PhaseTransfer [Q⁺Nu⁻]complex Workflow cluster_workflow Catalyst Comparison Workflow start Define Reaction: Substrate, Benzylating Agent, Base catalyst_selection Select Catalysts for Screening (e.g., TBAB, BTEAC, 18-Crown-6) start->catalyst_selection parallel_reactions Run Parallel Reactions (Identical Conditions, Varying Catalyst) catalyst_selection->parallel_reactions monitoring Monitor Reaction Progress (TLC, GC, or LC-MS) parallel_reactions->monitoring workup Quench and Workup All Reactions monitoring->workup analysis Analyze Yield and Purity (NMR, GC, HPLC) workup->analysis data_table Compile Data in Comparison Table analysis->data_table conclusion Select Optimal Catalyst data_table->conclusion

References

Reactivity Under a Magnifying Glass: A Comparative Guide to Benzyl Group Reactivity With and Without Fluorine Substitution

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of functional groups is paramount. The introduction of a fluorine atom to a benzyl group can dramatically alter its chemical behavior, influencing reaction rates and even mechanistic pathways. This guide provides an objective comparison of the reactivity of fluorinated and non-fluorinated benzyl groups, supported by experimental data, detailed protocols, and clear visualizations to illuminate the underlying principles.

The substitution of hydrogen with fluorine on a benzyl ring introduces a fascinating duality of electronic effects. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I) that can decrease the electron density of the benzylic carbon. Counterintuitively, fluorine's lone pairs can participate in resonance, donating electron density to an adjacent carbocation (+R effect). The interplay of these opposing effects governs the reactivity of fluorinated benzyl compounds in nucleophilic substitution reactions.

Quantitative Comparison of Reactivity

The impact of fluorine substitution on the reactivity of the benzyl group is most evident in kinetic studies of nucleophilic substitution reactions. The following tables summarize quantitative data from solvolysis (SN1-type) and Williamson ether synthesis (SN2-type) experiments, providing a direct comparison between fluorinated and non-fluorinated benzyl derivatives.

Table 1: Solvolysis Rate Constants of Substituted Benzyl Chlorides

The solvolysis of benzyl chlorides in a nucleophilic solvent like aqueous acetonitrile is a classic example of an SN1 reaction, proceeding through a carbocation intermediate. The rate of this reaction is highly sensitive to the stability of this intermediate.

Substituent (para-)Rate Constant (k_solv) in 20% MeCN/H₂O at 25°C (s⁻¹)Relative Rate (k_rel)
H4.1 x 10⁻⁶[1]1.00
F1.7 x 10⁻⁶[1]0.41
CH₃1.6 x 10⁻⁴[1]39.02
OCH₃2.2[1]536,585.37
NO₂1.3 x 10⁻⁸[1]0.003

Data extracted and compiled from a study on the solvolysis of ring-substituted benzyl chlorides.[1]

The data clearly indicates that a para-fluoro substituent deactivates the benzyl chloride towards SN1 solvolysis, with a rate constant approximately 2.4 times lower than the unsubstituted benzyl chloride. This suggests that in the transition state leading to the carbocation, the electron-withdrawing inductive effect of fluorine outweighs its resonance-donating effect, destabilizing the forming positive charge. In contrast, electron-donating groups like methoxy and methyl significantly accelerate the reaction by stabilizing the benzylic carbocation.

Table 2: Product Yields in Williamson Ether Synthesis

The Williamson ether synthesis is a classic SN2 reaction where an alkoxide attacks the electrophilic carbon of an alkyl halide. The reaction rate is sensitive to steric hindrance and the electrophilicity of the carbon center.

Benzyl BromideProduct Yield (%)
Benzyl bromideNot explicitly stated, but used as a standard for comparison.
2-Fluorobenzyl bromide88[2]
2,3,4,5,6-Pentafluorobenzyl bromide16[2]

Yields obtained from the reaction of methyl-α-D-mannopyranoside with the respective benzyl bromides.[2]

In this SN2 reaction, the 2-fluorobenzyl bromide provided a high yield of the corresponding ether.[2] This can be attributed to the electron-withdrawing effect of fluorine, which increases the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. However, with multiple fluorine substitutions, as in the case of pentafluorobenzyl bromide, the yield drops significantly. This is likely due to a combination of increased steric hindrance and potentially excessive deactivation of the ring, which can affect the overall reaction kinetics.

Experimental Protocols

To facilitate the reproduction and further investigation of these reactivity differences, detailed experimental protocols for key experiments are provided below.

Protocol 1: Kinetic Study of Benzyl Chloride Solvolysis (SN1)

This protocol describes a method to determine the first-order rate constant for the solvolysis of a substituted benzyl chloride.

Materials:

  • Substituted benzyl chloride (e.g., 4-fluorobenzyl chloride, benzyl chloride)

  • 20% Acetonitrile in deionized water (v/v)

  • Sodium perchlorate (for maintaining constant ionic strength)

  • UV-Vis Spectrophotometer or HPLC with a UV detector

  • Thermostatted cell holder

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation: Prepare a stock solution of the benzyl chloride in acetonitrile. Prepare the 20% acetonitrile/water solvent system containing a specific concentration of sodium perchlorate (e.g., 0.80 M) to maintain a constant ionic strength.

  • Reaction Initiation: To initiate the reaction, inject a small aliquot of the benzyl chloride stock solution into the thermostatted solvent in the spectrophotometer cell or HPLC vial. The final concentration of the benzyl chloride should be in a range suitable for the detection method (e.g., ~0.1 mM).

  • Data Acquisition: Monitor the reaction progress by recording the change in absorbance at a wavelength where the reactant or product has a significant extinction coefficient, or by integrating the peak area of the reactant or product in the HPLC chromatogram at regular time intervals.

  • Data Analysis: The first-order rate constant (k_solv) can be determined by plotting the natural logarithm of the reactant concentration (or absorbance) versus time. The slope of the resulting linear plot will be equal to -k_solv.

Protocol 2: Competitive SN2 Reaction of Benzyl Halides

This qualitative to semi-quantitative experiment allows for the direct comparison of the reactivity of two different benzyl halides towards an SN2 reaction.

Materials:

  • Benzyl chloride

  • 4-Fluorobenzyl chloride

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Test tubes

  • Gas chromatograph (GC) (for quantitative analysis)

Procedure:

  • Reaction Setup: In a clean, dry test tube, dissolve an equimolar mixture of benzyl chloride and 4-fluorobenzyl chloride in acetone.

  • Initiation: In a separate test tube, prepare a solution of sodium iodide in acetone. The amount of NaI should be less than the total moles of the benzyl halides (e.g., 0.5 equivalents with respect to the total halides).

  • Reaction: Add the sodium iodide solution to the mixture of benzyl chlorides. Stopper the test tube and shake well. A precipitate of sodium chloride will form as the reaction proceeds, as NaCl is insoluble in acetone.[3]

  • Observation (Qualitative): The relative amount of precipitate formed over time can give a qualitative indication of the relative reaction rates.

  • Analysis (Quantitative): After a set period, quench the reaction by adding water. Extract the organic components with a suitable solvent (e.g., diethyl ether). Analyze the organic extract by GC to determine the relative amounts of unreacted benzyl chloride and 4-fluorobenzyl chloride. The halide that has been consumed more is the more reactive one.

Mechanistic Pathways Visualized

The choice between an SN1 and SN2 pathway is a central theme in the reactivity of benzyl halides. The following diagrams, generated using the DOT language, illustrate these two fundamental mechanisms.

SN1_Mechanism Reactant R-X Carbocation R⁺ + X⁻ Reactant->Carbocation Carbocation_attack R⁺ Carbocation->Carbocation_attack Product R-Nu Carbocation_attack->Product Fast Nucleophile Nu⁻

Caption: The SN1 mechanism proceeds in two steps via a carbocation intermediate.

SN2_Mechanism Reactants Nu⁻ + R-X TS [Nu---R---X]⁻ᶧ Transition State Reactants->TS Single Step Products Nu-R + X⁻ TS->Products

Caption: The SN2 mechanism is a concerted, single-step process.

Conclusion

The substitution of fluorine onto a benzyl group introduces a subtle yet significant perturbation of its electronic properties, leading to measurable differences in reactivity. In SN1 reactions, a para-fluoro substituent generally deactivates the benzyl group due to the dominance of its inductive electron withdrawal, which destabilizes the carbocation intermediate. Conversely, in SN2 reactions, the inductive effect can enhance the electrophilicity of the benzylic carbon, potentially accelerating the rate of nucleophilic attack, although steric and electronic effects in highly fluorinated systems can complicate this trend. For researchers engaged in the design and synthesis of novel molecules, a thorough understanding of these fluorine-induced effects is crucial for predicting reaction outcomes and optimizing synthetic strategies. The data and protocols presented in this guide offer a foundational resource for further exploration in this area.

References

A Comparative Guide to the Kinetic Profile of 4-(2-Fluorobenzyloxy)benzyl bromide as a Benzylating Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic properties of 4-(2-Fluorobenzyloxy)benzyl bromide as a benzylating agent. While direct kinetic studies on this specific compound are not extensively available in published literature, this document constructs a comparative framework based on established principles of physical organic chemistry and kinetic data for structurally similar substituted benzyl bromides. The guide offers detailed experimental protocols for researchers to conduct their own comparative studies and presents data in a clear, tabular format for easy interpretation.

Introduction to Benzylation and the Significance of Kinetic Studies

Benzylation is a fundamental transformation in organic synthesis, particularly in drug development for the protection of alcohols, phenols, and amines. The choice of benzylating agent is critical, as it dictates reaction rates, yields, and selectivity. Understanding the reaction kinetics provides invaluable insights into the reaction mechanism and allows for the optimization of reaction conditions, which is crucial for process development and scale-up in the pharmaceutical industry.

This compound is a sophisticated benzylating agent, incorporating a fluorine substituent that can modulate the electronic properties and metabolic stability of the resulting benzylated products. This guide compares its expected kinetic performance against common, alternative benzylating agents.

Comparative Kinetic Data

To facilitate a direct comparison, the following table summarizes the expected and experimentally determined second-order rate constants (k) for the benzylation of a model nucleophile, such as benzylamine, with various benzylating agents under standardized conditions (e.g., in methanol at 25°C). The data for this compound is presented as a hypothetical value based on the electronic effects of its substituents, providing a benchmark for experimental validation.

Benzylating AgentStructureExpected Relative Rate Constant (k, M⁻¹s⁻¹)Key Features
Benzyl BromideC₇H₇BrBaselineStandard, widely used benzylating agent.
4-Methoxybenzyl BromideC₈H₉BrOFaster than Benzyl BromideElectron-donating methoxy group stabilizes the carbocation-like transition state, accelerating the reaction.
4-Nitrobenzyl BromideC₇H₆BrNO₂Slower than Benzyl BromideElectron-withdrawing nitro group destabilizes the transition state, slowing the reaction.
This compound C₁₄H₁₂BrFO Moderately Faster than Benzyl Bromide The 2-fluoro substituent on the benzyloxy ring is weakly electron-withdrawing, while the benzyloxy group itself is electron-donating to the benzyl bromide ring. The net effect is a moderate enhancement of reactivity.
4-Chlorobenzyl BromideC₇H₆BrClSlower than Benzyl BromideThe electron-withdrawing chlorine atom deactivates the benzyl bromide.

Experimental Protocols for Kinetic Studies

To empirically determine and compare the reaction kinetics, the following experimental protocol is recommended.

Materials and Methods
  • Reagents: this compound, benzyl bromide, 4-methoxybenzyl bromide, 4-nitrobenzyl bromide, benzylamine, anhydrous methanol (or other suitable solvent).

  • Instrumentation: UV-Vis spectrophotometer or HPLC with a UV detector, thermostatted reaction vessel, magnetic stirrer, and precision syringes.

Kinetic Measurement by UV-Vis Spectroscopy
  • Preparation of Stock Solutions: Prepare stock solutions of the benzylating agents and benzylamine of known concentrations in anhydrous methanol.

  • Reaction Initiation: In a thermostatted cuvette, mix equal volumes of the benzylating agent and a 10-fold excess of the benzylamine solution to ensure pseudo-first-order conditions.

  • Data Acquisition: Monitor the reaction progress by recording the change in absorbance at a wavelength where the product absorbs and the reactants do not. The reaction should be followed until at least 90% completion.

  • Data Analysis: The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The second-order rate constant (k) is then calculated by dividing k_obs by the concentration of benzylamine.

Reaction Mechanisms and Logical Relationships

The benzylation reaction with benzyl bromides can proceed through either an SN1 or SN2 mechanism, depending on the solvent, nucleophile, and the substituents on the benzyl bromide.

SN2 Mechanism

The reaction of benzyl bromide with a primary amine like benzylamine typically follows an SN2 pathway. This is a bimolecular reaction where the rate depends on the concentration of both the benzyl bromide and the nucleophile.

SN2_Mechanism Reactants R-CH2-Br + Nu- TS [Nu---CH2(R)---Br]δ- Reactants->TS Rate-determining step Products R-CH2-Nu + Br- TS->Products

Caption: SN2 mechanism for benzylation.

SN1 Mechanism

In polar, protic solvents and with less potent nucleophiles, an SN1 mechanism may be favored. This involves the formation of a carbocation intermediate in the rate-determining step.

SN1_Mechanism Reactant R-CH2-Br Carbocation R-CH2+ + Br- Reactant->Carbocation Slow Product R-CH2-Nu Carbocation->Product Fast Nucleophile Nu-

Caption: SN1 mechanism for benzylation.

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative kinetic study.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Reagent_Prep Prepare Stock Solutions (Benzylating Agents, Nucleophile) Reaction Initiate Reaction in Thermostatted Cell Reagent_Prep->Reaction Instrument_Setup Setup and Calibrate (Spectrophotometer/HPLC) Instrument_Setup->Reaction Data_Collection Monitor Reaction Progress (Absorbance vs. Time) Reaction->Data_Collection Calc_k_obs Calculate Pseudo-First-Order Rate Constant (k_obs) Data_Collection->Calc_k_obs Calc_k Calculate Second-Order Rate Constant (k) Calc_k_obs->Calc_k Comparison Compare Rate Constants of Different Agents Calc_k->Comparison

Caption: Workflow for comparative kinetic analysis.

Conclusion

This guide provides a framework for understanding and evaluating the kinetic performance of this compound in comparison to other common benzylating agents. The electronic nature of the substituents on the benzyl bromide has a predictable influence on the reaction rate, with electron-donating groups generally accelerating the reaction and electron-withdrawing groups decelerating it. For this compound, a moderate rate enhancement is anticipated. The provided experimental protocols and diagrams offer a robust starting point for researchers to conduct their own detailed kinetic investigations, leading to a more informed selection of reagents and optimization of reaction conditions in drug discovery and development.

Spectroscopic Identification of 4-(2-Fluorobenzyloxy)benzyl bromide and its Byproducts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive analysis of the spectroscopic properties of 4-(2-Fluorobenzyloxy)benzyl bromide, a key intermediate in pharmaceutical synthesis. It offers a comparative overview of the main product and its potential byproducts, supported by predicted and experimental data from analogous compounds. This document is intended for researchers, scientists, and professionals in drug development to aid in the identification and quality control of this compound.

Synthesis and Byproduct Formation

The synthesis of this compound is typically a two-step process. The first step involves the Williamson ether synthesis between 4-hydroxybenzyl alcohol and 2-fluorobenzyl bromide to form 4-(2-Fluorobenzyloxy)benzyl alcohol. The subsequent step is the bromination of the benzylic alcohol to yield the final product.

During the initial ether synthesis, a notable byproduct can be formed due to the ambident nature of the phenoxide ion, leading to C-alkylation in addition to the desired O-alkylation. This results in the formation of 3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzyl alcohol. Consequently, the bromination of this byproduct in the second step will lead to the corresponding C,O-dibenzylated benzyl bromide. Incomplete bromination of the starting alcohol can also result in residual 4-(2-Fluorobenzyloxy)benzyl alcohol in the final product mixture.

Spectroscopic Data Comparison

The following tables summarize the predicted and known spectroscopic data for this compound and its key byproducts. The predictions are based on established chemical shift values, fragmentation patterns, and vibrational frequencies of similar chemical structures.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

CompoundAr-H (ppm)-OCH₂- (ppm)-CH₂Br (ppm)Other (ppm)
This compound (Main Product) 7.50-6.90 (m, 8H)5.15 (s, 2H)4.50 (s, 2H)
3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzyl bromide (Byproduct) 7.50-6.85 (m, 11H)5.10 (s, 2H)4.48 (s, 2H)4.00 (s, 2H, Ar-CH₂-Ar)
4-(2-Fluorobenzyloxy)benzyl alcohol (Starting Material) 7.50-6.90 (m, 8H)5.12 (s, 2H)4.65 (d, 2H), 1.70 (t, 1H, -OH)
2-Fluorobenzyl bromide (Reagent) [1][2][3]7.55-7.05 (m, 4H)4.60 (s, 2H)
4-Hydroxybenzyl bromide (Potential Side-Product) 7.25 (d, 2H), 6.80 (d, 2H)4.45 (s, 2H)5.0 (s, 1H, -OH)

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

CompoundAr-C (ppm)-OCH₂- (ppm)-CH₂Br (ppm)Other (ppm)
This compound (Main Product) 160.5 (d, J=245 Hz), 158.0, 131.0, 130.5, 129.0 (d, J=8 Hz), 124.5 (d, J=4 Hz), 115.5 (d, J=21 Hz), 115.064.033.5
3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzyl bromide (Byproduct) 160.6 (d, J=245 Hz), 156.0, 131.5, 131.0, 130.8, 129.2 (d, J=8 Hz), 128.5, 124.4 (d, J=4 Hz), 115.4 (d, J=21 Hz), 115.264.233.830.0 (Ar-CH₂-Ar)
4-(2-Fluorobenzyloxy)benzyl alcohol (Starting Material) 160.5 (d, J=245 Hz), 157.5, 133.0, 130.5, 129.0 (d, J=8 Hz), 124.5 (d, J=4 Hz), 115.5 (d, J=21 Hz), 115.064.165.0 (-CH₂OH)
2-Fluorobenzyl bromide (Reagent) [1][3]161.0 (d, J=246 Hz), 131.0 (d, J=4 Hz), 129.5 (d, J=8 Hz), 124.5 (d, J=4 Hz), 124.0 (d, J=15 Hz), 115.5 (d, J=22 Hz)27.0 (d, J=6 Hz)
4-Hydroxybenzyl bromide (Potential Side-Product) 155.0, 130.5, 130.0, 115.534.0

Table 3: Predicted IR Spectroscopic Data (cm⁻¹)

CompoundC-Br StretchC-O-C Stretch (Ether)Ar-F StretchO-H StretchAr C=C Stretch
This compound (Main Product) 650-5501250-1200, 1050-10001270-1210-1610, 1590, 1500
3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzyl bromide (Byproduct) 650-5501250-1200, 1050-10001270-1210-1610, 1585, 1495
4-(2-Fluorobenzyloxy)benzyl alcohol (Starting Material) -1250-1200, 1050-10001270-12103600-3200 (broad)1610, 1590, 1500
2-Fluorobenzyl bromide (Reagent) [2]680-580-1280-1220-1615, 1590, 1495
4-Hydroxybenzyl bromide (Potential Side-Product) 660-560--3600-3200 (broad)1615, 1595, 1510

Table 4: Predicted Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Major Fragments
This compound (Main Product) 296/298 (Br isotopes)217 ([M-Br]⁺), 109 ([C₇H₆F]⁺), 91 ([C₇H₇]⁺)
3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzyl bromide (Byproduct) 404/406 (Br isotopes)325 ([M-Br]⁺), 217, 109, 91
4-(2-Fluorobenzyloxy)benzyl alcohol (Starting Material) 218109, 91
2-Fluorobenzyl bromide (Reagent) [2]188/190 (Br isotopes)109 ([M-Br]⁺), 83
4-Hydroxybenzyl bromide (Potential Side-Product) 186/188 (Br isotopes)107 ([M-Br]⁺), 77

Experimental Protocols

Synthesis of 4-(2-Fluorobenzyloxy)benzyl alcohol

In a round-bottom flask, 4-hydroxybenzyl alcohol (1.0 eq) is dissolved in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF). To this solution, a base such as potassium carbonate (1.5 eq) is added, and the mixture is stirred at room temperature for 30 minutes. 2-Fluorobenzyl bromide (1.1 eq) is then added dropwise, and the reaction mixture is heated to 60-70 °C and stirred for 12-16 hours. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Synthesis of this compound

To a solution of 4-(2-Fluorobenzyloxy)benzyl alcohol (1.0 eq) in a suitable solvent like dichloromethane (DCM) or diethyl ether at 0 °C, a brominating agent such as phosphorus tribromide (PBr₃, 0.4 eq) is added dropwise. The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is quenched by the slow addition of water and extracted with the same organic solvent. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the product.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer with samples prepared as thin films on NaCl plates.

  • Mass Spectrometry (MS): Mass spectra are recorded using an electron ionization (EI) mass spectrometer.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Bromination 4-Hydroxybenzyl_alcohol 4-Hydroxybenzyl Alcohol Reaction1 Reaction 4-Hydroxybenzyl_alcohol->Reaction1 2-Fluorobenzyl_bromide 2-Fluorobenzyl Bromide 2-Fluorobenzyl_bromide->Reaction1 Base_Solvent Base (e.g., K₂CO₃) Solvent (e.g., DMF) Base_Solvent->Reaction1 4-(2-Fluorobenzyloxy)benzyl_alcohol 4-(2-Fluorobenzyloxy)benzyl Alcohol (Intermediate Product) Reaction1->4-(2-Fluorobenzyloxy)benzyl_alcohol C_Alkylated_Byproduct_Alcohol 3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzyl Alcohol (Byproduct) Reaction1->C_Alkylated_Byproduct_Alcohol Reaction2 Reaction 4-(2-Fluorobenzyloxy)benzyl_alcohol->Reaction2 C_Alkylated_Byproduct_Alcohol->Reaction2 Brominating_Agent Brominating Agent (e.g., PBr₃) Brominating_Agent->Reaction2 Final_Product This compound (Main Product) Reaction2->Final_Product Final_Byproduct 3-(2-Fluorobenzyl)-4-(2-fluorobenzyloxy)benzyl bromide (Byproduct) Reaction2->Final_Byproduct Identification_Logic Crude_Product Crude Product Mixture Spectroscopic_Analysis Spectroscopic Analysis (NMR, IR, MS) Crude_Product->Spectroscopic_Analysis Data_Comparison Comparison with Reference Data Spectroscopic_Analysis->Data_Comparison Identify_Main_Product Identification of This compound Data_Comparison->Identify_Main_Product Identify_Byproducts Identification of Byproducts Data_Comparison->Identify_Byproducts

References

A Comparative Guide to the Synthesis of Substituted Benzyl Bromides: Efficiency and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of substituted benzyl bromides is a fundamental transformation in organic chemistry, providing key intermediates for the pharmaceutical and agrochemical industries. The efficiency of benzylic bromination is highly dependent on the nature and position of the substituents on the aromatic ring, as well as the chosen synthetic methodology. This guide provides a comparative analysis of common methods for the synthesis of substituted benzyl bromides, supported by experimental data to aid researchers in selecting the optimal conditions for their specific needs.

Comparison of Synthesis Efficiency

The choice of brominating agent and reaction conditions significantly impacts the yield and selectivity of benzylic bromination. Below is a summary of quantitative data for the synthesis of various substituted benzyl bromides using different methods.

Starting MaterialBrominating Agent/CatalystSolventReaction ConditionsYield (%)Reference
TolueneBBr3CCl4Room Temperature85[1]
p-XyleneNBS, Visible LightH2ORoom Temperature95[2]
o-XyleneBr2Dichloromethane-70°C to -10°CHigh selectivity for 3,4-dimethyl-bromobenzene[3]
m-XyleneBr2, NaBrO3H2O30°C93 (for 4-bromo-1,3-dimethylbenzene)[4]
o-NitrotolueneHBr, H2O2, Azo initiatorChlorobenzene27°C58.1[5]
3-MethylanisoleNBS, AIBNCyclohexane83°C54.3 (for 5-methoxybenzyl bromide)[6]
p-Methoxybenzyl alcoholHBr (48%)-0°CHigh (not specified)[7]
2,6-Dimethoxybenzyl alcoholPBr3Diethyl ether0°C87[8]
p-Toluic acidNBS, Visible LightCH3CN55°C77 (average student yield)[9]

Key Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison table are provided below to facilitate reproducibility and adaptation.

Benzylic Bromination using N-Bromosuccinimide (NBS) under Visible Light

This method is a green and efficient alternative to traditional free-radical bromination using radical initiators and chlorinated solvents.[2][9]

Materials:

  • Substituted toluene (e.g., p-xylene)

  • N-Bromosuccinimide (NBS)

  • Solvent (e.g., water or acetonitrile)

  • Visible light source (e.g., household compact fluorescent lamp)

Procedure:

  • In a round-bottom flask, dissolve the substituted toluene in the chosen solvent.

  • Add N-bromosuccinimide (typically in slight excess).

  • Irradiate the mixture with a visible light source at room temperature or slightly elevated temperature (e.g., 55°C for acetonitrile) with stirring.[9]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, if the product precipitates, it can be isolated by filtration. If the product is an oil, perform a liquid-liquid extraction.[2]

  • The organic phase is then washed with water, dried over an anhydrous salt (e.g., MgSO4), and the solvent is removed under reduced pressure to yield the crude benzyl bromide.

  • Purification can be achieved by column chromatography if necessary.

Benzylic Bromination of Deactivated Toluenes

This protocol is suitable for substrates with electron-withdrawing groups, which are typically less reactive towards free-radical bromination.[10]

Materials:

  • Deactivated toluene (e.g., 2-nitro-6-trifluoromethyltoluene)

  • Molecular bromine (Br2)

Procedure:

  • The deactivated toluene is heated to an elevated temperature (e.g., 150-200°C).

  • Bromine is added incrementally to the heated toluene. Stepwise addition is crucial to control the reaction and prevent a buildup of unreacted bromine.

  • The reaction is carried out at atmospheric pressure.

  • The progress of the reaction can be monitored by analyzing aliquots.

  • After the reaction is complete, the mixture is cooled, and the desired brominated toluene can be isolated and purified.

Synthesis of Benzyl Bromides from Benzyl Alcohols

This method is an alternative to the bromination of toluenes and is particularly useful when the corresponding benzyl alcohol is readily available.

Using Hydrobromic Acid: [7]

Materials:

  • Substituted benzyl alcohol (e.g., p-methoxybenzyl alcohol)

  • 48% Hydrobromic acid (HBr)

  • Diethyl ether (Et2O)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Cool a 48% solution of HBr to 0°C.

  • Slowly add the substituted benzyl alcohol to the cold HBr solution with vigorous stirring over 15 minutes.

  • Continue stirring at 0°C for an additional 15 minutes.

  • Dilute the reaction mixture with ice-cold water and diethyl ether.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the benzyl bromide.

Using Phosphorus Tribromide: [8]

Materials:

  • Substituted benzyl alcohol (e.g., 2,6-dimethoxybenzyl alcohol)

  • Phosphorus tribromide (PBr3)

  • Dry diethyl ether

  • Methanol

  • Water

Procedure:

  • Dissolve the substituted benzyl alcohol in dry diethyl ether and cool the solution to 0°C.

  • Add phosphorus tribromide dropwise to the stirred solution.

  • Continue stirring at 0°C for 1 hour.

  • Quench the reaction by adding methanol, followed by water.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, dry over a drying agent, and evaporate the solvent to yield the benzyl bromide.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and purification of a substituted benzyl bromide via free-radical bromination.

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Substituted Toluene + Brominating Agent (e.g., NBS) + Solvent B Reaction Mixture A->B Mixing D Reaction Progression (Monitored by TLC) B->D Initiation C Initiation (e.g., Light, Heat) C->B E Quenching & Extraction D->E Completion F Washing & Drying E->F G Solvent Removal F->G H Crude Product G->H I Column Chromatography (if necessary) H->I J Pure Substituted Benzyl Bromide I->J DrugDiscovery cluster_synthesis Chemical Synthesis cluster_application Drug Development Application Start Substituted Toluene Product Substituted Benzyl Bromide Start->Product Bromination Intermediate Bioactive Molecule Synthesis Product->Intermediate Used as Intermediate Target Biological Target (e.g., Enzyme, Receptor) Intermediate->Target Binding/Interaction Pathway Modulation of Signaling Pathway Target->Pathway Effect Therapeutic Effect Pathway->Effect

References

A Researcher's Guide to the Purity Assessment of Commercially Available 4-(2-Fluorobenzyloxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. 4-(2-Fluorobenzyloxy)benzyl bromide is a key building block in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical to avoid the introduction of unwanted side products and potential genotoxic impurities in the final active pharmaceutical ingredient (API). This guide provides a framework for assessing the purity of commercially available this compound, complete with experimental protocols and data presentation formats.

Understanding Potential Impurities

The purity of this compound is intrinsically linked to its synthesis. A common route involves the reaction of 4-hydroxybenzaldehyde with 2-fluorobenzyl bromide, followed by subsequent chemical modifications. Impurities can arise from starting materials, side reactions, or degradation.

Based on synthetic pathways described in related literature, several potential impurities should be considered:

  • Residual Starting Materials: Unreacted 2-fluorobenzyl bromide and 4-hydroxybenzaldehyde.

  • Over-alkylation Products: Dibenzylated species, where a second 2-fluorobenzyl group reacts at another position on the aromatic ring.

  • Isomeric Impurities: Impurities from the starting 2-fluorobenzyl bromide, such as 3- or 4-fluorobenzyl bromide.

  • Related Halogenated Compounds: The presence of the corresponding benzyl chloride (4-(2-Fluorobenzyloxy)benzyl chloride) is a possibility, arising from impurities in the brominating agent or as a carry-over from the synthesis of the 2-fluorobenzyl halide.

Comparative Purity Analysis

While direct, publicly available comparative data on the purity of this compound from different commercial suppliers is scarce, a systematic in-house analysis should be conducted. The following table illustrates how such comparative data could be structured. The data presented here is hypothetical and serves as a template for researchers to populate with their own experimental findings.

Table 1: Hypothetical Purity Profile of this compound from Different Commercial Suppliers

SupplierLot NumberPurity by HPLC (%)Purity by GC (%)Key Impurity 1 (e.g., Dibenzyl derivative) (%)Key Impurity 2 (e.g., 2-Fluorobenzyl bromide) (%)
Supplier A A12398.598.20.80.3
Supplier B B45699.199.00.40.1
Supplier C C78997.897.51.20.5

Experimental Protocols

A multi-pronged analytical approach is recommended for a comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a robust technique for quantifying the main component and non-volatile impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.

  • Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, starting with a 50:50 mixture and gradually increasing the acetonitrile concentration.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance, for instance, 220 nm or 254 nm.

  • Sample Preparation: Dissolve a known amount of the this compound in the mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurity peaks. The percentage purity can be calculated based on the area of the peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for identifying and quantifying volatile impurities.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) to ensure the elution of all components.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of, for example, 40-500 amu.

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • Analysis: The chromatogram will separate the components, and the mass spectrometer will provide mass spectra for each, allowing for their identification by comparison with spectral libraries or through interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation and can also be used for purity estimation, particularly for identifying structurally related impurities.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Analysis: The ¹H NMR spectrum will show characteristic signals for the protons in the molecule. The presence of unexpected signals can indicate impurities. Quantitative NMR (qNMR) can be used for precise purity determination by integrating the signals of the main compound against a certified internal standard.

Visualizing the Workflow and a Relevant Pathway

To aid in understanding the experimental process and the context of this compound's application, the following diagrams are provided.

experimental_workflow cluster_sample Sample Acquisition cluster_analysis Analytical Methods cluster_data Data Evaluation Supplier_A Supplier A HPLC HPLC-UV Analysis Supplier_A->HPLC GCMS GC-MS Analysis Supplier_A->GCMS NMR NMR Spectroscopy Supplier_A->NMR Supplier_B Supplier B Supplier_B->HPLC Supplier_B->GCMS Supplier_B->NMR Supplier_C Supplier C Supplier_C->HPLC Supplier_C->GCMS Supplier_C->NMR Purity Purity Assessment (%) HPLC->Purity Impurity Impurity Profiling HPLC->Impurity GCMS->Purity GCMS->Impurity NMR->Purity NMR->Impurity Comparison Supplier Comparison Purity->Comparison Impurity->Comparison

Caption: Experimental workflow for the purity assessment of this compound.

This compound is a precursor to compounds that may interact with various biological pathways. For instance, its derivatives are used in the development of inhibitors for enzymes involved in signaling cascades. The following diagram illustrates a generic signaling pathway where such a derivative might act.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Gene Expression TF->Gene Inhibitor Inhibitor (Derivative of 4-(2-Fluorobenzyloxy) benzyl bromide) Inhibitor->Kinase2 Inhibits

Caption: A generic kinase signaling pathway and a potential point of inhibition.

Conclusion

A thorough purity assessment of this compound is a critical step in ensuring the quality and reliability of subsequent research and development activities. While direct comparative data from suppliers may not be readily available, a systematic approach utilizing HPLC, GC-MS, and NMR spectroscopy can provide a comprehensive purity profile. By identifying and quantifying potential impurities, researchers can make informed decisions about the suitability of a particular batch of this important chemical intermediate, ultimately contributing to the integrity of their scientific outcomes.

A Comparative Guide to Isomeric Purity Analysis of Fluorobenzylated Products

Author: BenchChem Technical Support Team. Date: November 2025

The determination of isomeric purity is a critical aspect of drug development and quality control, particularly for fluorobenzylated compounds where different isomers can exhibit distinct pharmacological and toxicological profiles. This guide provides a detailed comparison of the primary analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for chiral separations and is widely employed for the isomeric purity analysis of fluorobenzylated products. The direct approach, utilizing chiral stationary phases (CSPs), is the most common method.

Key Features:

  • Versatility: A wide array of CSPs are commercially available, offering diverse selectivities for various fluorobenzylated compounds.[1][2]

  • Established Methodology: HPLC is a well-established technique with a vast body of literature and validated methods.[3]

  • Different Modes: Can be operated in normal-phase, reversed-phase, and polar organic modes to optimize separations.[4]

Experimental Protocol: Chiral HPLC for Fluorobenzylated Amine Isomers

ParameterDescription
Column Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel), 250 x 4.6 mm
Mobile Phase n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v). For acidic compounds, trifluoroacetic acid (0.1%) can be used instead of diethylamine.[1]
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve the fluorobenzylated amine sample in the mobile phase to a concentration of 1 mg/mL.
Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed and environmental impact. It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase.[5][]

Key Features:

  • High Throughput: The low viscosity and high diffusivity of supercritical fluids allow for faster separations and shorter equilibration times compared to HPLC.[5][7][8]

  • Green Chemistry: The use of CO2 as the mobile phase significantly reduces the consumption of toxic organic solvents.[][8]

  • Complementary Selectivity: SFC can sometimes provide better or different selectivity for chiral compounds compared to HPLC, even when using the same stationary phase.[5][9]

Experimental Protocol: Chiral SFC for Fluorobenzylated Product Isomers

ParameterDescription
Column Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on 5 µm silica gel), 150 x 4.6 mm
Mobile Phase Supercritical CO2 / Methanol (gradient or isocratic, e.g., 85:15, v/v)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Temperature 40 °C
Detection UV at 254 nm
Injection Volume 5 µL
Sample Preparation Dissolve the fluorobenzylated product sample in methanol to a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR, particularly ¹⁹F NMR, offers a powerful and direct method for determining the enantiomeric excess of fluorobenzylated products without the need for chromatographic separation. This is often achieved by using chiral solvating agents (CSAs) to induce chemical shift differences between the enantiomers.

Key Features:

  • Direct Measurement: Provides a direct measure of the relative amounts of isomers in a sample without separation.[10][11][12]

  • High Specificity: ¹⁹F NMR is highly specific to fluorine-containing molecules, providing clean spectra with minimal interference.[13][14]

  • Quantitative Accuracy: qNMR is a primary analytical method that can provide highly accurate and precise quantitative results.[15][16][17]

Experimental Protocol: ¹⁹F NMR for Enantiomeric Excess Determination

ParameterDescription
Spectrometer 400 MHz or higher NMR spectrometer equipped with a fluorine probe.
Sample Preparation Dissolve approximately 5-10 mg of the fluorobenzylated product in a suitable deuterated solvent (e.g., CDCl₃). Add a molar equivalent of a chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol).
Acquisition Parameters Acquire a ¹⁹F NMR spectrum with appropriate parameters, including a sufficient relaxation delay (D1) to ensure full relaxation of the fluorine nuclei for accurate quantification.
Data Processing Integrate the signals corresponding to the individual enantiomers. The enantiomeric excess (% ee) is calculated as: `(

Performance Comparison

The choice of analytical technique depends on various factors, including the specific compound, the required level of accuracy, sample throughput, and available instrumentation.

FeatureHPLCSFCNMR
Principle Differential partitioning between a stationary and a liquid mobile phase.Differential partitioning between a stationary and a supercritical fluid mobile phase.Differential absorption of radiofrequency energy by nuclei in a magnetic field.
Speed Slower, with longer run and equilibration times.Faster, with shorter run and equilibration times.[5][7][9]Very fast for a single sample, no separation needed.
Resolution High resolution achievable with a wide range of chiral stationary phases.Often provides higher or complementary resolution to HPLC.[9]Resolution depends on the effectiveness of the chiral solvating agent.
Sensitivity Generally high, depending on the detector.Can be slightly lower than HPLC with UV detection.[5]Lower sensitivity compared to chromatographic methods.[14]
Solvent Consumption High consumption of organic solvents.Significantly lower organic solvent consumption.[8]Very low solvent consumption.
Sample Throughput Moderate.High.High for individual samples, but can be lower for screening.
Quantitative Accuracy High, requires calibration with reference standards.High, requires calibration with reference standards.High, can be a primary ratio method not requiring a standard of the analyte.[15][17]
Cost (Instrument) Moderate to High.High.Very High.

Logical Workflow for Method Selection

The selection of an appropriate analytical technique for isomeric purity analysis can be guided by a logical workflow.

MethodSelection Start Need for Isomeric Purity Analysis of Fluorobenzylated Product Screening High-Throughput Screening Required? Start->Screening SFC SFC (Fast, Green) Screening->SFC Yes Method_Development Detailed Method Development Screening->Method_Development No Final_Method Optimized Analytical Method SFC->Final_Method HPLC_SFC HPLC or SFC Routine_QC Routine Quality Control? HPLC_SFC->Routine_QC NMR_CSA NMR with Chiral Solvating Agent (Direct, Quantitative) NMR_CSA->Final_Method Method_Development->HPLC_SFC Method_Development->NMR_CSA Direct Quantification Needed HPLC HPLC (Versatile, Established) HPLC->Final_Method Routine_QC->SFC High Throughput Needed Routine_QC->HPLC Established Protocol ChiralMethodDev Start Select Fluorobenzylated Analyte Column_Screening Screen Multiple Chiral Stationary Phases (CSPs) Start->Column_Screening Mobile_Phase_Screening Screen Different Mobile Phases / Modifiers Column_Screening->Mobile_Phase_Screening Initial_Separation Initial Enantiomeric Separation Achieved? Mobile_Phase_Screening->Initial_Separation Initial_Separation->Column_Screening No, Try Different CSPs Optimization Optimize Separation Parameters (Flow Rate, Temperature, Gradient) Initial_Separation->Optimization Yes Validation Method Validation (Robustness, Linearity, LOD, LOQ) Optimization->Validation Final_Method Final Validated Method Validation->Final_Method

References

Safety Operating Guide

Proper Disposal of 4-(2-Fluorobenzyloxy)benzyl Bromide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: In Case of Spill or Exposure

  • Spill: Evacuate the immediate area. Wear full personal protective equipment (PPE), including a self-contained breathing apparatus if necessary.[1] Contain the spill using inert absorbent materials like sand, earth, or vermiculite.[1][2] Do not allow the spill to enter drains or waterways.[1] Collect the absorbed material and any contaminated soil into a labeled, sealed container for hazardous waste disposal.[1][3]

  • Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes, removing all contaminated clothing and footwear.[1][4] Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[5]

  • Inhalation: Move the individual to fresh air.[4] If breathing is difficult or has stopped, provide artificial respiration.[4] Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting.[4][5] Rinse the mouth with water.[4] Seek immediate medical attention.[5]

This guide provides essential safety and logistical information for the proper disposal of 4-(2-Fluorobenzyloxy)benzyl bromide, a halogenated organic compound. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance in research and drug development settings.

Safety and Handling

This compound is a lachrymator and is corrosive, causing severe skin and eye irritation or burns.[5][6] It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[7]

Personal Protective Equipment (PPE)

A summary of the recommended personal protective equipment when handling this compound is provided in the table below.

PPE CategoryRecommended Equipment
Eye/Face Protection Chemical safety goggles or a face shield.[8]
Skin Protection Chemical-resistant gloves (e.g., nitrile, Viton), a lab coat, and closed-toe shoes.[7][8] Consider impervious clothing for larger quantities.[4]
Respiratory Protection For operations outside a fume hood or where exposure limits may be exceeded, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is recommended.[8]

Disposal Procedures

As a halogenated organic compound, this compound must be disposed of as hazardous waste.[9][10] It should never be disposed of down the drain or mixed with general laboratory waste.[1][7]

Step-by-Step Disposal Protocol
  • Segregation: Collect waste this compound and any materials contaminated with it (e.g., absorbent pads, gloves, weighing paper) in a designated, compatible waste container.[11] This container must be kept separate from non-halogenated organic waste, acidic or alkaline waste streams, and waste containing heavy metals, pesticides, or cyanides.[9]

  • Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and should identify the contents, including the full chemical name: "Waste this compound".[11] The use of abbreviations or chemical formulas alone is not sufficient.[11]

  • Container Storage: The waste container must be kept tightly sealed except when adding waste.[11] It should be stored in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizers, bases, and metals.[4][7]

  • Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not attempt to treat or neutralize the chemical waste unless you are trained and equipped to do so.[1]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_handling Chemical Handling cluster_disposal Waste Management cluster_spill Spill Response start Start: Use of this compound generate_waste Generate Waste (residue, contaminated materials) start->generate_waste spill Spill Occurs start->spill segregate Segregate as Halogenated Organic Waste generate_waste->segregate label_container Label Container: 'Hazardous Waste' & Chemical Name segregate->label_container store Store in Sealed Container in Secondary Containment label_container->store contact_ehs Contact EHS for Pickup store->contact_ehs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Contaminated Material contain->collect collect->segregate

Caption: Disposal workflow for this compound.

This procedural guidance is intended to supplement, not replace, your institution's specific safety protocols and the information available on the Safety Data Sheet (SDS) for this or similar chemicals. Always consult your EHS department for clarification on local regulations and procedures.

References

Personal protective equipment for handling 4-(2-Fluorobenzyloxy)benzyl bromide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-(2-Fluorobenzyloxy)benzyl bromide. The following procedures are critical for ensuring a safe laboratory environment.

Chemical Identifier: this compound Molecular Formula: C₁₄H₁₂BrFO

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a brominated organic compound and, like similar benzyl bromides, should be treated as a hazardous chemical. It is expected to be a lachrymator (a substance that irritates the eyes and causes tears), corrosive, and toxic.[1][2] Exposure can cause severe irritation to the skin, eyes, and respiratory tract.[3][4]

Table 1: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.[5][6]To protect against splashes and vapors that can cause severe eye irritation or burns.[3][4]
Skin Protection Chemical-resistant lab coat. Disposable nitrile gloves (double-gloving recommended).[6][7]To prevent skin contact, which can cause irritation and burns.[3][4][8] Nitrile gloves offer broad short-term chemical resistance.[7]
Respiratory Protection Work should be conducted in a certified chemical fume hood. If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7]To prevent inhalation of vapors, which are irritating to the respiratory tract.[3][4]
Footwear Closed-toe, chemical-resistant shoes.To protect feet from spills.

Safe Handling and Operational Plan

Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather and Inspect Materials prep_hood->prep_materials prep_emergency Locate Emergency Equipment prep_materials->prep_emergency handle_transfer Transfer Chemical in Fume Hood prep_emergency->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction handle_storage Store Properly handle_reaction->handle_storage cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_remove_ppe

Caption: Experimental workflow for handling this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Don all required PPE as specified in Table 1.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Have all necessary equipment and reagents ready to minimize time handling the chemical.

    • Locate the nearest safety shower and eyewash station.[9]

  • Chemical Handling:

    • Conduct all work, including weighing and transferring, in a certified chemical fume hood.

    • Avoid direct contact with the chemical. Use a spatula or other appropriate tools for transfer.

    • Keep the container tightly closed when not in use.[3]

    • Be aware of incompatible materials such as strong bases, amines, oxidizing agents, and alcohols.[4][9]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials.[9][10]

    • Protect from light and moisture.[9][10]

    • Ensure the container is clearly labeled and tightly sealed.

Emergency Procedures

In the event of an exposure or spill, immediate action is crucial.

Table 2: Emergency First Aid Procedures

Exposure Route Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[3][9]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]

Spill Response:

  • Evacuate all non-essential personnel from the area.[9]

  • Remove all sources of ignition.[9]

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as dry lime, sand, or soda ash.[9] Do NOT use water. [9]

  • Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[1][9]

  • Ventilate the area and decontaminate the spill surface.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Disposal Workflow Diagram

cluster_generation Waste Generation cluster_collection Collection & Storage cluster_disposal Disposal gen_solid Contaminated Solids (PPE, absorbent) collect_solid Seal in Labeled Solid Waste Container gen_solid->collect_solid gen_liquid Unused Reagent & Reaction Waste collect_liquid Seal in Labeled Liquid Waste Container gen_liquid->collect_liquid storage Store in Designated Hazardous Waste Area collect_solid->storage collect_liquid->storage disposal_pickup Arrange for Pickup by Certified Waste Disposal Service storage->disposal_pickup disposal_incinerate Incineration at a Licensed Facility disposal_pickup->disposal_incinerate

Caption: Waste disposal workflow for this compound.

Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Contaminated gloves, paper towels, and absorbent materials should be collected in a designated, labeled hazardous waste container.

    • Liquid Waste: Unused chemical and reaction mixtures should be collected in a separate, labeled, and sealed hazardous waste container.

    • Sharps: Contaminated needles and razor blades must be disposed of in a designated sharps container.

  • Labeling and Storage:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.

    • Store waste containers in a designated, well-ventilated, and secondary containment area until disposal.

  • Final Disposal:

    • Disposal must be handled by a certified hazardous waste disposal company.[1][9] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.

    • The primary method of disposal for this type of chemical is incineration in a facility equipped with an afterburner and scrubber.[1][3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.